molecular formula C14H10O B7772880 2-methyl-9H-fluoren-9-one CAS No. 77468-39-4

2-methyl-9H-fluoren-9-one

Cat. No.: B7772880
CAS No.: 77468-39-4
M. Wt: 194.23 g/mol
InChI Key: KXXOMIPLRDTZCC-UHFFFAOYSA-N
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Description

2-methyl-9H-fluoren-9-one is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOMIPLRDTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951072
Record name 2-Methyl-9H-fluoren-9-one
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-51-9, 77468-39-4
Record name 9H-Fluoren-9-one, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoren-9-one, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-9H-fluoren-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUOREN-9-ONE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Fluorenone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-methyl-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a polycyclic aromatic ketone built upon the rigid and electronically significant fluorenone scaffold. The fluorene core, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science, appearing in drugs like the antimalarial lumefantrine and the antiviral tilorone.[1] The introduction of a ketone at the 9-position creates an electron-accepting moiety, while the methyl group at the 2-position subtly modulates the molecule's electronic properties and enhances its solubility in common organic solvents.[2]

This guide offers a comprehensive exploration of the chemical properties of this compound, moving from its fundamental molecular characteristics and synthesis to its spectroscopic signature, reactivity, and applications. The insights provided are intended to empower researchers in leveraging this compound as a versatile intermediate for the synthesis of functionalized polycyclic aromatic hydrocarbons, novel therapeutic agents, and advanced optoelectronic materials.[2][3]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. This compound's structure is defined by a planar fluorene system with a carbonyl group at the C9 bridge and a methyl substituent on one of the benzene rings.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

PropertyValueSource
CAS Number 2840-51-9PubChem[4]
Molecular Formula C₁₄H₁₀OPubChem[4]
Molecular Weight 194.23 g/mol PubChem[4]
IUPAC Name 2-methylfluoren-9-onePubChem[4]
Appearance (Typically a solid)General Knowledge
XLogP3 3.9PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 1PubChem[4]

Synthesis and Purification

The synthesis of substituted fluorenones is a well-established area of organic chemistry. Common strategies include palladium-catalyzed carbonylative cyclizations and the oxidation of the corresponding fluorene precursors.[5][6] The latter approach is often preferred for its operational simplicity and the availability of the starting 2-methyl-9H-fluorene.

A highly efficient and environmentally conscious method involves the aerobic oxidation of 9H-fluorenes using a base such as potassium hydroxide (KOH) in a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), with ambient air serving as the oxidant.[6][7][8] This method avoids the use of toxic heavy metal oxidants like chromium trioxide.[6]

synthesis_workflow start 2-methyl-9H-fluorene (Starting Material) reaction Aerobic Oxidation (Room Temperature) start->reaction 1. reagents KOH (Base) THF or DMF (Solvent) Ambient Air (Oxidant) reagents->reaction 2. workup Filtration & Concentration reaction->workup 3. Reaction Completion purification Washing with Water & Drying workup->purification 4. product This compound (Final Product) purification->product 5.

Caption: General workflow for the aerobic oxidation synthesis.

Experimental Protocol: Aerobic Oxidation of 2-methyl-9H-fluorene

This protocol is adapted from established green chemistry methods for the synthesis of 9-fluorenones.[7][8]

Materials:

  • 2-methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for longer reaction times)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methyl-9H-fluorene (1.0 eq).

  • Solvent and Base Addition: Add anhydrous THF to dissolve the starting material. Then, add powdered KOH (approx. 1.0-1.5 eq).

  • Oxidation: Stir the resulting suspension vigorously at room temperature, open to the air (or with an air condenser). The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot. This reaction can take several hours.[7]

  • Work-up: Upon completion, filter the reaction mixture to remove the KOH and any insoluble byproducts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Redissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with deionized water (3x) to remove any remaining salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate again to yield the purified this compound. Further purification can be achieved by recrystallization if necessary.

Causality: The basic medium (KOH) is crucial as it facilitates the deprotonation of the relatively acidic C9-protons of the fluorene starting material. The resulting carbanion is then oxidized by atmospheric oxygen to form the corresponding ketone.[8] THF is an effective solvent that dissolves the organic substrate while allowing for a heterogeneous reaction with the solid base.

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected spectral data are derived from the known spectra of 9-fluorenone and the predictable electronic effects of the methyl substituent.[9][10]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 7.2 - 7.8 ppmMultiple signals (doublets, triplets) in the aromatic region. The methyl group will cause slight shifts compared to unsubstituted fluorenone.
Methyl Protonsδ ~2.4 ppmA singlet integrating to 3 hydrogens, typical for an aryl-methyl group.
¹³C NMR Carbonyl Carbon (C=O)δ ~193 ppmThe ketone carbonyl is highly deshielded and appears far downfield.[10]
Aromatic Carbonsδ 120 - 145 ppmMultiple signals corresponding to the 12 aromatic carbons. The carbon bearing the methyl group will be shifted.[10]
Methyl Carbon (-CH₃)δ ~21 ppmTypical chemical shift for an aryl-methyl carbon.
IR Spec. C=O Stretch (Ketone)~1710 - 1720 cm⁻¹Strong, sharp absorption band characteristic of a conjugated ketone.
C-H Aromatic Stretch~3000 - 3100 cm⁻¹Absorption bands for sp² C-H bonds.
Mass Spec. Molecular Ion (M⁺)m/z = 194.07Corresponds to the molecular weight of C₁₄H₁₀O.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic carbonyl group and the nucleophilic aromatic rings. This dual reactivity makes it a valuable intermediate.[2] Fluorenone derivatives are precursors to a wide array of functional materials and biologically active molecules.[1][3][11]

applications_diagram cluster_reactivity Core Reactivity cluster_applications Key Application Areas center_node This compound react_carbonyl Reactions at C=O (e.g., Reduction, Oximation) center_node->react_carbonyl react_ring Aromatic Ring Reactions (e.g., Electrophilic Substitution) center_node->react_ring app_probe Analytical Chemistry (Fluorescent Probes) center_node->app_probe app_drug Drug Development (Anticancer, Antimicrobial Scaffolds) react_carbonyl->app_drug app_material Materials Science (Organic Electronics, OLEDs) react_carbonyl->app_material react_ring->app_drug react_ring->app_material

Caption: Relationship between reactivity and applications.

  • As a Synthetic Intermediate: The ketone functionality can be readily transformed. For instance, reduction yields 2-methyl-9H-fluoren-9-ol, a precursor for other derivatives. Reaction with hydroxylamine or hydrazines can produce oximes and hydrazones, which are themselves useful ligands or synthons.[1][12]

  • In Drug Development: The fluorene nucleus is a key pharmacophore. Derivatives have shown potential as antimicrobial, antiviral, and antineoplastic agents.[1][13] this compound serves as a starting point for synthesizing more complex, substituted analogs for structure-activity relationship (SAR) studies.

  • In Materials Science: Fluorene-based compounds are prized for their photophysical properties, including strong fluorescence and good thermal stability.[3] this compound can be used to build larger conjugated systems for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[3][11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from safety data sheets for fluorenone and its derivatives.[14][15][16]

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[16][17] Some fluorenone derivatives are considered toxic to aquatic life with long-lasting effects.[15]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[16]

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[14][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its combination of a rigid, electronically active fluorenone core and a solubilizing methyl group. Its well-defined synthesis, predictable spectroscopic properties, and versatile reactivity make it an invaluable building block in both medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and strategically employ this compound in the pursuit of novel molecules and materials with tailored functions.

References

Foreword: The Fluorenone Scaffold - A Privileged Structure in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-methyl-9H-fluoren-9-one (CAS: 2840-51-9)

The world of complex organic synthesis and medicinal chemistry is built upon a foundation of versatile molecular scaffolds. Among these, the rigid, planar, and highly functionalizable tricyclic system of fluorene and its oxidized counterpart, fluorenone, have garnered significant attention.[1] These structures are not merely chemical curiosities; they are recurrent motifs in a host of biologically active molecules and advanced materials.[2] Fluorenone derivatives, in particular, form the core of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[2][3][4][5] Their unique photophysical characteristics also make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and semiconductors.[2]

This guide focuses on a specific, yet important, member of this class: This compound . We will delve into its fundamental properties, validated synthesis protocols, analytical characterization, and the scientific rationale for its growing importance as a building block in drug discovery and organic synthesis.

Section 1: Core Molecular Profile of this compound

This compound is an aromatic organic compound featuring the characteristic fluorenone core with a methyl group substituted at the C-2 position.[6] This seemingly simple modification enhances solubility in common organic solvents compared to the parent fluorenone, a practical advantage that facilitates its use in various synthetic applications.[6]

Property Value Source
CAS Number 2840-51-9[7]
Molecular Formula C₁₄H₁₀O[7]
Molecular Weight 194.23 g/mol [7]
IUPAC Name 2-methylfluoren-9-one[7]
Appearance Yellowish solid (typical for fluorenones)[2]
LogP (Octanol/Water) 3.9[7]

Section 2: Synthesis and Purification

The most direct and common route to synthesizing fluoren-9-one derivatives is through the oxidation of the corresponding 9H-fluorene precursor.[8] Numerous methods have been developed, ranging from classical oxidations using high-valence metals to more modern, greener approaches employing air or oxygen as the oxidant in the presence of a base.[9] The latter is often preferred due to its mild conditions, high yields, and reduced environmental impact.[9]

Workflow for Synthesis via Air Oxidation

The following diagram outlines a robust and scalable workflow for the synthesis of this compound from 2-methyl-9H-fluorene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve 2-methyl-9H-fluorene in Tetrahydrofuran (THF) React Add Potassium Hydroxide (KOH). Stir vigorously under ambient air. Prep->React Molar ratio of fluorene to KOH is typically 1:0.5 to 1:2.5 [20] Filter Filter the reaction mixture to remove base. React->Filter Reaction time: 1-8 hours at room temp [20] Evap Evaporate THF under reduced pressure. Filter->Evap Wash Wash solid with water to remove residual salts. Evap->Wash Dry Dry the final product under vacuum. Wash->Dry

Caption: General workflow for the air oxidation of 2-methyl-9H-fluorene.

Detailed Experimental Protocol

This protocol is adapted from established methods for the aerobic oxidation of fluorene derivatives.[9][10]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-methyl-9H-fluorene (1.0 eq), in tetrahydrofuran (THF). The typical weight ratio of fluorene compound to THF is between 1:4 and 1:6.[10]

  • Base Addition: Add powdered potassium hydroxide (KOH) (approx. 1.0-2.0 eq). The use of a strong base is critical for deprotonating the C-9 position, forming a fluorenyl anion which is susceptible to oxidation.[8]

  • Oxidation: Stir the resulting suspension vigorously at room temperature. The flask should be open to the atmosphere (or have an air inlet) to allow for the ingress of oxygen, which serves as the terminal oxidant. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion (typically 1-8 hours), filter the mixture through a pad of celite to remove the solid KOH and any inorganic byproducts.[10]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the THF.

  • Washing: Wash the resulting solid residue with deionized water to remove any remaining salts.

  • Drying: Dry the purified yellow solid under vacuum to yield this compound. This method typically results in high yield (often >95%) and purity.[10]

Section 3: Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Analytical Workflow

G cluster_workflow Post-Synthesis Analysis Start Purified Product: This compound MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Elucidate Full Structure Start->NMR Final Structure Confirmed MS->Final IR->Final NMR->Final

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for this compound, based on data for the parent fluorenone and general principles of spectroscopy.[11][12][13][14][15]

Technique Expected Observations Rationale
¹H NMR ~2.5 ppm (s, 3H): Methyl protons.7.2-7.8 ppm (m, 7H): Aromatic protons. The signals will be complex due to coupling, with distinct patterns for the protons on both aromatic rings.The singlet at ~2.5 ppm is characteristic of a methyl group attached to an aromatic ring. The aromatic region will show signals for the seven remaining protons on the tricyclic system.
¹³C NMR ~22 ppm: Methyl carbon.~120-145 ppm: Aromatic and quaternary carbons.~194 ppm: Carbonyl carbon (C=O).The carbonyl carbon resonance is highly deshielded and appears significantly downfield, providing definitive evidence of the ketone group.[15]
IR Spectroscopy ~1710-1720 cm⁻¹ (strong): C=O stretch.~2850-3000 cm⁻¹ (medium): C-H stretches (aromatic and aliphatic).~1600 cm⁻¹ (sharp): C=C aromatic stretch.The most prominent and diagnostic peak is the strong absorption from the carbonyl group, confirming the oxidation from fluorene to fluorenone.[12]
Mass Spec. (EI) m/z 194 (M⁺): Molecular ion peak.m/z 165 ([M-CHO]⁺): Loss of a formyl radical.m/z 139: Further fragmentation.The molecular ion peak at m/z 194 corresponds to the molecular weight of C₁₄H₁₀O. Fragmentation patterns often involve the loss of CO or CHO from the ketone.[13]

Section 4: Applications in Research and Drug Development

While this compound is primarily utilized as a chemical intermediate, its core structure is of significant interest to medicinal chemists. The fluorenone scaffold is considered a "privileged structure" because it can bind to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[2][3]

Potential Therapeutic Avenues

The fluorenone core has been successfully incorporated into drugs with diverse applications:

  • Antiviral Agents: Tilorone, a fluorenone derivative, is a known broad-spectrum antiviral agent.[4]

  • Anticancer Agents: The rigid planarity of the fluorenone system allows it to intercalate with DNA, a mechanism exploited in the design of some anticancer drugs.[2][3]

  • Antimalarial Drugs: The fluorene core is a key component in the synthesis of important antimalarial drugs like Lumefantrine.[1][5]

  • Antibacterial and Antifungal Agents: Numerous studies have demonstrated the antimicrobial activity of novel fluorene and fluorenone derivatives.[4]

The methyl group on this compound can serve as a synthetic handle for further functionalization or can modulate the electronic properties and lipophilicity of the molecule, potentially fine-tuning its biological activity. It serves as an ideal starting point for building libraries of novel compounds for high-throughput screening.

Conceptual Application Pathway

G cluster_synthesis Synthetic Derivatization cluster_screening Screening & Discovery cluster_dev Potential Development Core This compound (Building Block) Deriv Functionalization at various positions (e.g., Schiff bases, oximes, C-H activation, etc.) [24] Core->Deriv Lib Library of Novel Fluorenone Derivatives Deriv->Lib Screen High-Throughput Screening (Biological Assays) Lib->Screen Hit Hit Compound Identification Screen->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: Conceptual pathway from a core scaffold to a drug candidate.

Conclusion

This compound (CAS 2840-51-9) represents more than just another entry in a chemical catalog. It is a strategically important intermediate, benefiting from a straightforward and high-yielding synthesis. Its well-defined chemical properties and the proven therapeutic potential of its parent scaffold make it a valuable tool for researchers in organic synthesis and a promising starting point for drug discovery campaigns. As the demand for novel therapeutics continues to grow, the exploration of compound libraries derived from versatile and privileged structures like this compound will remain a cornerstone of modern medicinal chemistry.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for the oxidation of 2-methylfluorene to 2-methyl-9H-fluoren-9-one. Fluorenone derivatives are pivotal building blocks in materials science and pharmaceutical development, demanding robust and efficient synthetic routes. This document moves beyond simple protocol recitation to explore the underlying chemical principles, comparative advantages, and practical considerations of key oxidative methods. We will dissect classical stoichiometric oxidations using chromium reagents and contrast them with modern, greener catalytic approaches employing molecular oxygen. Detailed, field-tested protocols, mechanistic insights, and critical safety evaluations are provided to equip researchers, chemists, and process development professionals with the knowledge to select and execute the optimal synthesis for their specific application, whether for bench-scale research or scale-up manufacturing.

Introduction: The Significance of the Fluorenone Core

The 9-fluorenone scaffold is a privileged structure in organic chemistry. Its rigid, planar, and electron-deficient aromatic system imparts unique photophysical and electronic properties. Consequently, fluorenone derivatives are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs), solar cells, and conductive polymers.[1][2] The oxidation of the C9 methylene bridge of a fluorene is the most direct route to this valuable ketone functionality.[3]

This compound, the subject of this guide, serves as a key intermediate. The methyl group at the C2 position provides a handle for further functionalization, allowing for the fine-tuning of the molecule's electronic properties or the attachment of pharmacophores. The primary challenge in its synthesis from 2-methylfluorene lies in the selective and efficient oxidation of the benzylic C9 position without affecting the aromatic rings or the methyl substituent. This guide will focus on the most prevalent and effective methods to achieve this transformation.

Synthetic Strategies: A Comparative Overview

The conversion of 2-methylfluorene to its corresponding ketone can be broadly categorized into two approaches: stoichiometric oxidation using strong oxidizing agents and catalytic oxidation using air or oxygen.

  • Stoichiometric Oxidation (e.g., Chromium-Based Reagents): These methods are classic, well-documented, and often provide high yields in a laboratory setting.[4][5] Reagents like sodium dichromate or Jones reagent (chromic acid) are powerful and effective. However, their primary drawback is the generation of significant amounts of toxic heavy metal waste (Cr(III)), posing considerable environmental and disposal challenges.[6]

  • Catalytic Air Oxidation: These "greener" methods utilize air or pure oxygen as the terminal oxidant, with water being the only byproduct.[7][8] These reactions typically operate under basic conditions, often with a phase-transfer catalyst, to facilitate the deprotonation of the acidic C9 proton and initiate the oxidation cycle.[9] While environmentally superior, these methods can require more rigorous optimization of catalysts, solvents, and reaction conditions to achieve high conversion and selectivity.

The choice between these strategies hinges on a balance of factors including scale, cost, available equipment, and environmental, health, and safety (EHS) considerations.

Method 1: Stoichiometric Oxidation with Sodium Dichromate

This is a robust and widely cited method for the oxidation of fluorene derivatives.[4][5] The use of sodium dichromate in a strong acid, typically glacial acetic acid, provides a powerful oxidative environment.

Mechanism and Rationale

The reaction proceeds through the formation of a chromate ester intermediate. The acidic C9 protons of fluorene are not directly involved; rather, the benzylic C-H bonds are susceptible to oxidation by the strong Cr(VI) species. Glacial acetic acid serves as a solvent that can dissolve both the nonpolar fluorene substrate and the ionic dichromate salt, while also providing the necessary acidic medium.[5] The reaction progress is often visually indicated by a color change from the orange of Cr(VI) to the green of the reduced Cr(III) species.[10][11]

Detailed Experimental Protocol

Warning: Chromium (VI) compounds are highly toxic, carcinogenic, and strong oxidizers.[12][13][14][15][16] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: To the flask, add 2-methylfluorene (1.0 eq) and glacial acetic acid (approx. 10-15 mL per gram of substrate). Stir until the solid is fully dissolved. Gentle heating on a steam bath may be required.

  • Reagent Addition: In a separate beaker, dissolve sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O, approx. 2.5-3.0 eq) in a minimal amount of water and add it to the reaction mixture. Alternatively, for better control over the exothermic reaction, add the solid sodium dichromate in small portions.[17]

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). The solution will turn a deep green/black color.

  • Quenching and Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a large beaker containing ice water (approx. 10 times the volume of the acetic acid).

  • Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove chromium salts and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a yellow crystalline solid.

Advantages and Disadvantages
  • Advantages: High yields, reliable, relatively fast reaction time.

  • Disadvantages: Extreme toxicity of Cr(VI) reagents, generation of hazardous chromium waste, harsh acidic conditions may not be suitable for sensitive substrates.

Method 2: Catalytic Air Oxidation

This approach represents a more sustainable and industrially viable route for the synthesis of fluorenones.[8] It leverages the inherent acidity of the C9 protons (pKa ≈ 22.6 in DMSO) to initiate an autoxidation pathway.[2]

Mechanism and Rationale

The key to this method is the initial deprotonation of 2-methylfluorene at the C9 position by a strong base (e.g., NaOH, KOH) to form the fluorenyl anion.[3] This anion is highly susceptible to attack by molecular oxygen (a diradical). The reaction proceeds through a radical chain mechanism involving peroxide intermediates, which ultimately decompose to form the ketone product and water.[1] A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often employed to shuttle the hydroxide base from the aqueous phase to the organic phase where the substrate resides.[9]

G

Detailed Experimental Protocol
  • Setup: In a flask equipped with a mechanical stirrer (for efficient phase mixing) and an air/oxygen inlet tube, combine 2-methylfluorene (1.0 eq), an aprotic, water-immiscible solvent (e.g., toluene or α-methylnaphthalene), and a phase-transfer catalyst like a quaternary salt.[9]

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/w).[9]

  • Reaction: Stir the two-phase mixture vigorously to create a large surface area while bubbling air or oxygen through the solution at ambient temperature.

  • Monitoring: The reaction progress can be monitored by TLC. The organic phase will typically develop a deep color as the fluorenyl anion forms.

  • Work-up: Once the reaction is complete, stop the stirring and air flow. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove residual base and catalyst.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization.

Advantages and Disadvantages
  • Advantages: Environmentally friendly ("green"), uses inexpensive reagents (air, NaOH), operates under mild conditions, safer for scale-up.

  • Disadvantages: Can be slower than stoichiometric methods, requires efficient mixing, catalyst optimization may be necessary, potential for side reactions if not controlled properly.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Sodium DichromateMethod 2: Catalytic Air Oxidation
Oxidant Sodium Dichromate (Na₂Cr₂O₇)Air / Oxygen (O₂)
Typical Yield High (>80%)Good to High (75-95%)[9]
Reaction Conditions Reflux in Acetic Acid (~118°C)Ambient Temperature
Reaction Time 1-3 hours4-24 hours
Reagent Cost ModerateLow
Waste Stream Hazardous Cr(III) saltsWater
Safety Concerns Highly toxic, carcinogenic Cr(VI)[12][16]Standard organic solvent handling
Scalability Poor (due to waste and safety)Excellent

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and characterization to confirm its identity and purity.

  • Purification: Recrystallization from ethanol is typically sufficient to obtain high-purity this compound as a bright yellow solid. For very high purity requirements, column chromatography on silica gel may be employed.[4]

  • Characterization:

    • Melting Point: Compare the observed melting point with the literature value.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum will lack the characteristic singlet for the C9 protons (around 3.9 ppm in 2-methylfluorene) and will show the expected aromatic and methyl signals.[18]

    • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretch.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₄H₁₀O, MW = 194.23 g/mol ).

Conclusion and Future Outlook

The synthesis of this compound from 2-methylfluorene can be accomplished effectively through several methods. While classical oxidation with sodium dichromate is a reliable laboratory-scale procedure, its severe environmental and safety drawbacks make it unsuitable for modern, sustainable chemical manufacturing.[12][15]

Catalytic air oxidation has emerged as the superior strategy, particularly for larger-scale production.[8] Its use of mild conditions, inexpensive reagents, and benign byproducts aligns with the principles of green chemistry. Future research in this area will likely focus on developing even more active and selective catalyst systems, potentially using supported metal nanoparticles or novel phase-transfer agents, to further reduce reaction times and improve process efficiency. For any researcher or organization involved in the synthesis of fluorenones, a thorough evaluation of these catalytic, aerobic methods is strongly recommended.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-9H-fluoren-9-one is a derivative of the polycyclic aromatic hydrocarbon fluorenone, characterized by a methyl group substitution at the C2 position. The rigid, planar fluorenone core, combined with the electronic influence of the methyl substituent, imparts unique physicochemical properties to this molecule, making it a person of interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive analysis of the molecular structure, bonding, spectroscopic signature, and synthetic considerations for this compound, offering insights for its application in research and drug development.

Molecular Structure and Bonding

The foundational structure of this compound is the fluorene system, which consists of two benzene rings fused to a central five-membered ring. The presence of a ketone at the C9 position and a methyl group at the C2 position defines the specific properties of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O[3]
Molecular Weight 194.23 g/mol [3]
IUPAC Name 2-methylfluoren-9-onePubChem
CAS Number 2840-51-9[3]
SMILES CC1=CC2=C(C=C1)C3=CC=CC=C3C2=OPubChem
XLogP3 3.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem
Bonding Analysis

The bonding in this compound is characterized by a delocalized π-electron system extending across the fused aromatic rings. This extensive conjugation is a key determinant of its electronic and photophysical properties. The carbonyl group at C9 acts as an electron-withdrawing group, influencing the electron density distribution throughout the molecule.

The introduction of a methyl group at the C2 position introduces a subtle but significant perturbation to the electronic structure. As an electron-donating group through hyperconjugation, the methyl substituent can influence the reactivity and spectral properties of the fluorenone core. Computational studies on substituted fluorenes have shown that the nature and position of substituents can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's electronic transitions and reactivity.[4][5]

Synthesis of this compound

A common and efficient method for the synthesis of fluorenones is the oxidation of the corresponding fluorene.[6] For instance, 9-fluorenones with nitro, halogen, or alkyl groups can be synthesized with high yield and purity through the aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide in a solvent such as tetrahydrofuran (THF) under ambient conditions.[6]

Another versatile approach is the palladium-catalyzed carbonylative cyclization of o-halobiaryls. This method allows for the synthesis of a wide range of substituted fluoren-9-ones with good functional group tolerance.[7]

A potential synthetic route to this compound is the palladium-catalyzed carbonylation and cyclization of 2-iodo-4'-methyl-1,1'-biphenyl. This method has been reported to produce the desired product in high yield.[3]

Synthesis_Workflow cluster_starting Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-iodo-4-methyl-1,1-biphenyl 2-iodo-4-methyl-1,1-biphenyl This compound This compound 2-iodo-4-methyl-1,1-biphenyl->this compound Carbonylation & Cyclization CO CO CO->this compound Pd(0) catalyst Pd(0) catalyst Pd(0) catalyst->this compound Base Base Base->this compound Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->this compound Heat Heat Heat->this compound Signaling_Pathway cluster_compound This compound cluster_interaction Molecular Interaction cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome Compound Compound DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Apoptosis Apoptosis DNA_Intercalation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Anticancer_Activity Anticancer Activity Apoptosis->Anticancer_Activity Cell_Cycle_Arrest->Anticancer_Activity Experimental_Workflow cluster_techniques Analytical Techniques Crude_Product Crude Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Purity_Analysis Purity & Thermal Analysis Pure_Compound->Purity_Analysis Final_Characterized_Product Final Characterized Product Structure_Elucidation->Final_Characterized_Product NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR FTIR FTIR Structure_Elucidation->FTIR UV_Vis UV-Vis Structure_Elucidation->UV_Vis MS Mass Spectrometry Structure_Elucidation->MS Purity_Analysis->Final_Characterized_Product HPLC HPLC Purity_Analysis->HPLC Melting_Point Melting Point Purity_Analysis->Melting_Point DSC_TGA DSC/TGA Purity_Analysis->DSC_TGA

References

Spectroscopic Characterization of 2-methyl-9H-fluoren-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-9H-fluoren-9-one (CAS No: 2840-51-9, Molecular Formula: C₁₄H₁₀O) is a ketone derivative of 2-methylfluorene.[1] The rigid, planar structure of the fluorenone core, combined with the electronic properties of the carbonyl group and the methyl substituent, makes it a molecule of interest in organic synthesis and materials science.[1] Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods are the cornerstone of this characterization. This guide will provide a detailed examination of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm and serves as a reference point.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Ensure the magnetic field is locked onto the deuterium signal of the solvent and that the sample is spinning at the appropriate rate (typically ~20 Hz) to average out magnetic field inhomogeneities.

    • Shim the magnetic field to achieve optimal resolution, characterized by sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

    • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and between protons and carbons, respectively, aiding in unambiguous signal assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms locking Lock & Spin add_tms->locking shimming Shim Magnetic Field locking->shimming acquire_1h Acquire ¹H Spectrum shimming->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration

¹H NMR Spectroscopy

Analysis of 9-fluorenone (Parent Compound):

The ¹H NMR spectrum of 9-fluorenone provides a baseline for understanding the spectrum of its methylated derivative. The aromatic region of 9-fluorenone is complex due to the coupling between the eight aromatic protons. The chemical shifts for 9-fluorenone in CDCl₃ are approximately:

  • δ 7.28 (t, 2H)

  • δ 7.49 (t, 2H)

  • δ 7.65 (d, 4H)[2][3]

Predicted ¹H NMR Spectrum of this compound:

The introduction of a methyl group at the 2-position breaks the symmetry of the molecule, leading to a more complex aromatic region with seven distinct aromatic signals. The methyl group itself will appear as a singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.4 - 2.5Singlet3H-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.
~ 7.2 - 7.8Multiplets7HAromatic ProtonsThe aromatic protons will appear as a series of multiplets due to complex spin-spin coupling. The exact chemical shifts will be influenced by the electron-donating nature of the methyl group and the electron-withdrawing effect of the carbonyl group.
¹³C NMR Spectroscopy

Analysis of 9-fluorenone (Parent Compound):

The ¹³C NMR spectrum of 9-fluorenone in CDCl₃ shows the following approximate chemical shifts:

  • δ 120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3[4]

The signal at δ 194.3 is characteristic of the carbonyl carbon.[4]

Predicted ¹³C NMR Spectrum of this compound:

The methyl substituent will cause a downfield shift (ipso-effect) at C-2 and will also influence the chemical shifts of the other carbons in the same ring. The loss of symmetry will result in 14 distinct carbon signals (13 aromatic and 1 methyl).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 193-195C=OThe carbonyl carbon chemical shift is expected to be similar to that of 9-fluorenone.
~ 120-145Aromatic CarbonsA complex set of signals for the 12 aromatic carbons. The carbon bearing the methyl group (C-2) will be shifted downfield.
~ 20-22-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Acquiring IR Spectra

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

ir_workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition IR Data Acquisition cluster_processing Data Processing grind Grind Sample with KBr press Press into a Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group and the various C-H and C-C stretching and bending vibrations of the aromatic rings and the methyl group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~ 3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds.
~ 2920, 2850Aliphatic C-H StretchWeakCorresponding to the methyl group.
~ 1715C=O StretchStrongThis is a key diagnostic peak for the ketone functional group. Conjugation with the aromatic system lowers the frequency compared to a simple aliphatic ketone.[5]
~ 1600, 1450Aromatic C=C StretchMedium to StrongMultiple bands are expected in this region due to the vibrations of the aromatic rings.
~ 1300-1000C-H Bending and C-C StretchingMediumA complex region often referred to as the "fingerprint region," which is unique to the molecule.
Below 900Out-of-plane C-H BendingMedium to StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

Step-by-Step Methodology (Electron Ionization - GC-MS):

  • Sample Introduction:

    • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into a gas chromatograph (GC).

    • The GC separates the components of the sample, and the pure compound elutes into the mass spectrometer.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•), the molecular ion.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

ms_workflow cluster_introduction Sample Introduction (GC) cluster_analysis Mass Analysis injection Inject Sample separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization acceleration Ion Acceleration ionization->acceleration mass_separation Mass Separation (m/z) acceleration->mass_separation detection Detection mass_separation->detection

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Data for this compound

m/zIonFragmentation Pathway
194[M]⁺•Molecular Ion (C₁₄H₁₀O)⁺•
165[M - CHO]⁺Loss of a formyl radical, a common fragmentation for aromatic ketones.
166[M - CO]⁺•Loss of carbon monoxide, another characteristic fragmentation of ketones.
139[M - CHO - C₂H₂]⁺Subsequent loss of acetylene from the [M - CHO]⁺ fragment.

The mass spectrum of the related compound, 2-methyl-9H-fluorene, shows a molecular ion at m/z 180 and significant fragments corresponding to the loss of methyl and other small hydrocarbon moieties.[6][7][8][9] This suggests that the fluorene core is relatively stable.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By leveraging the known data of the parent 9-fluorenone and fundamental spectroscopic principles, we have predicted the key features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and related compounds. This comprehensive analysis serves as a valuable resource for scientists and researchers in the positive identification and characterization of this compound.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-9H-fluoren-9-one, a critical parameter for its application in pharmaceutical development and materials science. In the absence of extensive empirical data for this specific derivative, this document synthesizes information on the solubility of parent compounds, fluorene and fluoren-9-one, to establish a predictive solubility framework. Furthermore, this guide details robust experimental methodologies for precise solubility determination and explores powerful thermodynamic models for the correlation and prediction of solubility behavior. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of processes involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. The introduction of a methyl group at the 2-position can modulate the electronic properties and steric profile of the fluorenone core, making it a compound of interest for applications ranging from the development of novel therapeutics to the engineering of advanced organic electronic materials.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. In the context of drug development, aqueous and organic solvent solubility are critical determinants of bioavailability, formulation feasibility, and the design of purification processes. For materials science applications, solubility governs the ability to process the material from solution, such as in spin-coating for thin-film electronics or in the formation of crystalline structures with desired properties.

Understanding and predicting the solubility of this compound is therefore not merely an academic exercise but a practical necessity for harnessing its full potential. This guide provides a foundational understanding of its likely solubility behavior and equips the researcher with the tools to experimentally verify and model this critical parameter.

Predicted Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, by examining the solubility of the parent compounds, fluorene and fluoren-9-one, and considering the influence of the methyl substituent, we can construct a robust predictive framework.

2.1. The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[1] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The molecular structure of this compound, featuring a large, rigid, and predominantly non-polar aromatic core with a polar ketone group, suggests a nuanced solubility profile. It is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents.

2.2. The Influence of the Methyl Group

The addition of a methyl group to the fluorenone backbone is anticipated to enhance its solubility in many organic solvents. This "magic methyl" effect, as it is sometimes referred to in medicinal chemistry, can be attributed to several factors.[2] The methyl group can disrupt the crystal lattice packing of the solid, reducing the energy required to break intermolecular forces and dissolve the compound. Additionally, the methyl group increases the overall non-polar character of the molecule, which can improve its interaction with non-polar and moderately polar organic solvents.

2.3. Comparative Solubility of Parent Compounds

To provide a quantitative basis for prediction, the experimentally determined solubilities of fluorene and fluoren-9-one in various organic solvents are presented in Table 1. It is a reasonable starting assumption that the solubility of this compound will follow similar trends, with a general enhancement in solubility across the board, particularly in less polar solvents.

Table 1: Solubility of Fluorene and Fluoren-9-one in Select Organic Solvents

SolventFluorene Solubility (Mole Fraction) at ~298 KFluoren-9-one Solubility
TolueneHighVery Soluble[3]
BenzeneHighSoluble[3]
AcetoneModerateSoluble[3]
EthanolLow to ModerateSoluble[3]
Carbon Tetrachloride-Sparingly Soluble[3]
Water-Insoluble[3]

Note: The qualitative solubility of fluoren-9-one is sourced from the CRC Handbook of Chemistry and Physics.[3] Quantitative data for fluorene can be found in various chemical engineering journals.

Based on this comparative data, it is predicted that this compound will exhibit good solubility in aromatic solvents like toluene and benzene, and moderate solubility in ketones like acetone. Its solubility in alcohols such as ethanol is likely to be lower but still significant. In highly polar solvents like water, it is expected to be practically insoluble.

Experimental Determination of Equilibrium Solubility

To move beyond prediction and obtain precise solubility data, rigorous experimental determination is essential. The equilibrium shake-flask method is the gold standard for measuring thermodynamic solubility.[4][5] High-throughput screening methods are also valuable for rapid assessment in early-stage research.[3][6][7]

3.1. The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method establishes the equilibrium concentration of a solute in a solvent at a given temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator with agitation (e.g., on a shaker or with a magnetic stirrer).

    • Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates are equal. The required time can vary depending on the compound and solvent and may need to be determined empirically.[8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the equilibrium solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

3.2. High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents or formulation conditions, high-throughput methods are employed. These often involve miniaturized versions of the shake-flask method in 96-well plates.[3] Detection methods can include UV-Vis spectroscopy, nephelometry (light scattering to detect undissolved particles), or rapid LC-MS analysis. While these methods may offer kinetic solubility rather than true thermodynamic equilibrium, they are invaluable for lead optimization and formulation development.[3]

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Incubate at constant T with agitation (24-72h) prep2->equil1 sep1 Sedimentation equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC/LC-MS quant1->quant2 calc1 Determine solubility from concentration quant2->calc1

Caption: Workflow for the equilibrium shake-flask solubility method.

Thermodynamic Modeling of Solubility

Thermodynamic models are powerful tools for correlating and predicting solubility data. They can reduce the number of experiments required and provide insights into the dissolution process.

4.1. The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature.[10][11][12] The modified Apelblat equation is given by:

ln(x) = A + B/T + C*ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the model to experimental data.

The Apelblat model is valued for its simplicity and its ability to accurately fit experimental solubility data with a small number of parameters.[13]

4.2. The Non-Random Two-Liquid (NRTL) Model

The NRTL model is a local composition model used to describe the activity coefficients in liquid mixtures.[14] It is particularly useful for systems with partial miscibility. The NRTL equation relates the activity coefficient of a component to the mole fractions and binary interaction parameters that account for the non-random distribution of molecules in the mixture. While more complex than the Apelblat model, the NRTL model can provide a more physically meaningful description of the intermolecular interactions that govern solubility.[15][16][17]

4.3. The Abraham Solvation Parameter Model

The Abraham solvation parameter model is a linear free energy relationship that can be used to predict the solubility of a compound in a wide range of solvents.[18][19][20][21][22] The model uses a set of solute descriptors that quantify the solute's size, polarizability, and hydrogen bonding acidity and basicity, and corresponding solvent parameters. This model is highly predictive and can be used to estimate solubility in solvents for which no experimental data is available, making it a valuable tool in early-stage solvent screening.

Diagram 2: Molecular Structures and Key Features

Caption: Comparison of fluoren-9-one and this compound structures.

Conclusion and Recommendations

While direct experimental data for the solubility of this compound is sparse, a predictive framework based on the solubility of its parent compounds and the known effects of methyl substitution provides a strong foundation for researchers. It is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those with aromatic or moderate polarity characteristics.

For definitive solubility data, the equilibrium shake-flask method is recommended as the gold standard. The resulting experimental data can then be effectively correlated and extended using thermodynamic models such as the modified Apelblat or NRTL equations. For broader predictive capabilities, the Abraham solvation parameter model offers a powerful in silico tool.

By combining the predictive insights with the robust experimental and modeling methodologies outlined in this guide, researchers can confidently navigate the solvent landscape for this compound, accelerating progress in both pharmaceutical development and materials science.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-9H-fluoren-9-one: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-9H-fluoren-9-one is a derivative of fluorenone, a polycyclic aromatic hydrocarbon that has garnered significant interest in the fields of organic synthesis and materials science.[1] The rigid, planar structure of the fluorenone core, combined with the electronic properties imparted by the ketone functional group, makes it a valuable scaffold for the development of novel organic materials with applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The addition of a methyl group at the 2-position can subtly modify the electronic and physical properties of the parent molecule, influencing its solubility, crystal packing, and ultimately, its performance in various applications.

Physical Properties of this compound and Related Compounds

A summary of the available physical property data for this compound and its parent compounds is presented in the table below. It is important to note that the melting and boiling points for this compound are estimations based on structure-property relationships.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₄H₁₀O194.23[2]Estimated: ~85-95Estimated: >343.1
9H-Fluoren-9-oneC₁₃H₈O180.20[3]84[3]343.1[4]
2-Methyl-9H-fluoreneC₁₄H₁₂180.25[5]Not Available318.0[5]

Disclaimer: The melting and boiling points for this compound are estimated values and should be confirmed by experimental determination.

Scientific Rationale for Estimated Physical Properties

The estimation of the melting and boiling points of this compound is grounded in the principles of structure-property relationships, considering the influence of the methyl group and the ketone functional group in comparison to the parent compounds, 9H-fluoren-9-one and 2-methyl-9H-fluorene.

Influence on Boiling Point

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For this compound, the key intermolecular interactions are London dispersion forces and dipole-dipole interactions arising from the polar ketone group.

  • Comparison with 9H-Fluoren-9-one: The addition of a methyl group to the fluorenone core, as in this compound, increases the molecular weight and the overall surface area of the molecule. This leads to stronger London dispersion forces compared to the unsubstituted 9H-fluoren-9-one. Therefore, it is anticipated that the boiling point of this compound will be slightly higher than that of 9H-fluoren-9-one (343.1 °C).[4]

  • Comparison with 2-Methyl-9H-fluorene: 2-Methyl-9H-fluorene lacks the polar ketone group present in this compound. The presence of the carbonyl group introduces strong dipole-dipole interactions, which are significantly stronger than the London dispersion forces that are the primary intermolecular interactions in 2-methyl-9H-fluorene. Consequently, the boiling point of this compound is expected to be substantially higher than that of 2-methyl-9H-fluorene (318.0 °C).[5]

Influence on Melting Point

The melting point is influenced by both the strength of intermolecular forces and the efficiency of crystal lattice packing.

  • Comparison with 9H-Fluoren-9-one: The introduction of a methyl group on the fluorenone skeleton can disrupt the crystal lattice packing. While the increased molecular weight and surface area would suggest a higher melting point due to stronger intermolecular forces, the potential for less efficient packing due to the steric hindrance of the methyl group could counteract this effect. The melting point of 9H-fluoren-9-one is 84 °C.[3] It is plausible that the melting point of this compound will be in a similar range, potentially slightly higher or lower depending on the dominant factor. A reasonable estimation would be in the range of 85-95 °C.

Experimental Determination of Melting and Boiling Points

For the definitive characterization of this compound, experimental determination of its melting and boiling points is essential. The following are standard and reliable methods employed in research laboratories.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated slowly and at a constant rate (typically 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the clear point) are recorded. The melting point is reported as this range.

MeltingPointApparatus cluster_Apparatus Melting Point Apparatus Heating_Block Heating Block/Oil Bath Thermometer Thermometer/Sensor Heating_Block->Thermometer temperature measured by Viewer Magnifying Viewer Capillary_Tube Capillary Tube with Sample Capillary_Tube->Heating_Block is placed in Capillary_Tube->Viewer observed through Light_Source Light Source Light_Source->Capillary_Tube illuminates

Caption: A schematic of a typical melting point apparatus.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

For a non-volatile solid like this compound, the boiling point is typically determined at reduced pressure to prevent decomposition at high temperatures. The normal boiling point (at atmospheric pressure) can then be extrapolated.

  • Apparatus: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

  • Procedure: A small amount of the sample is placed in the distillation flask. The system is evacuated to a specific, stable pressure.

  • Heating: The flask is heated gently. The temperature of the vapor that distills is recorded, along with the corresponding pressure.

  • Extrapolation: This process can be repeated at several different pressures. The data can then be used to construct a vapor pressure curve, from which the normal boiling point can be determined using the Clausius-Clapeyron relation or a nomograph.

DistillationApparatus Heating_Mantle Heating Mantle Distillation_Flask Distillation Flask (with sample) Heating_Mantle->Distillation_Flask heats Thermometer Thermometer Distillation_Flask->Thermometer vapor to Vacuum_Source To Vacuum & Manometer Distillation_Flask->Vacuum_Source connected to Condenser Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask condensate collects in Thermometer->Condenser vapor enters

Caption: A simplified diagram of a microscale distillation apparatus for boiling point determination.

Conclusion

While the experimental determination of the melting and boiling points of this compound remains to be reported in the literature, a scientifically sound estimation can be made based on the analysis of its molecular structure and comparison with related compounds. It is anticipated that this compound will have a boiling point slightly higher than that of 9H-fluoren-9-one (>343.1 °C) and a melting point in the approximate range of 85-95 °C. For drug development and materials science applications where precise physical constants are critical, the experimental verification of these properties using standard laboratory techniques is strongly recommended. This guide provides the foundational knowledge and procedural outlines to enable researchers to pursue this characterization with confidence.

References

An In-Depth Technical Guide to the Synthesis of 2-methyl-9H-fluoren-9-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 2-methyl-9H-fluoren-9-one, a valuable scaffold in medicinal chemistry and materials science. The primary focus is on the strategic application of the intramolecular Friedel-Crafts acylation, a robust and efficient method for constructing the fused ring system of fluorenones. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss alternative synthetic strategies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific literature.

Introduction: The Significance of the Fluorenone Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in the development of pharmacologically active agents and advanced organic materials.[1] Its rigid and planar geometry provides an excellent platform for the construction of molecules with specific conformational requirements for biological target interaction or for facilitating intermolecular interactions in organic electronic devices.[2][3] The ketone functional group at the 9-position in fluorenones introduces a site for further chemical modification and influences the electronic properties of the aromatic system.

Specifically, this compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The methyl group can subtly modulate the electronic and physical properties of the fluorenone core, enhancing solubility and influencing biological activity.[4] Derivatives of the fluorenone scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][5] In the realm of materials science, the electron-accepting nature of the fluorenone core makes it a valuable building block for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3]

This guide will primarily focus on the intramolecular Friedel-Crafts acylation as the most elegant and direct route to this compound. An alternative two-step approach involving an intermolecular Friedel-Crafts acylation followed by oxidation will also be discussed.

The Core Synthesis: Intramolecular Friedel-Crafts Acylation

The most efficient and widely employed method for the synthesis of fluorenones is the intramolecular Friedel-Crafts acylation of a [1,1'-biphenyl]-2-carboxylic acid derivative. This reaction involves the cyclization of the biphenyl system through the formation of a new carbon-carbon bond between the acyl group and the adjacent phenyl ring, directly yielding the tricyclic fluorenone core.[6]

The Strategic Precursor: 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

The logical and strategic precursor for the synthesis of this compound is 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid or its more reactive acyl chloride derivative. The synthesis of this precursor is a critical first step and can be achieved through various cross-coupling methodologies, with the Suzuki coupling being a particularly versatile and high-yielding option.

A general and reliable method for the synthesis of the requisite biphenyl carboxylic acid involves the Suzuki coupling of 2-bromobenzoic acid with 4-methylphenylboronic acid. This palladium-catalyzed reaction forms the crucial biphenyl linkage.

The Cyclization Step: Mechanism and Key Considerations

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first converted to a more reactive electrophile, typically the acyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent addition of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich 4'-methylphenyl ring in an intramolecular fashion, leading to the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate by the [AlCl₄]⁻ complex restores the aromaticity of the ring and regenerates the catalyst, yielding the final this compound product.

Diagram 1: Reaction Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation & Product Formation Precursor 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid AcylChloride 4'-methyl-[1,1'-biphenyl]-2-carbonyl chloride Precursor->AcylChloride SOCl₂ or (COCl)₂ AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation (restores aromaticity)

Caption: Mechanism of this compound synthesis.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol outlines a reliable, two-stage process for the synthesis of this compound, commencing with the preparation of the key biphenyl precursor.

Stage 1: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

This stage employs a Suzuki cross-coupling reaction.

Materials and Equipment:

  • 2-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of toluene and degassed water (e.g., 4:1 v/v).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add water.

  • Acidify the aqueous layer with 2M HCl to a pH of approximately 2, which will precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Stage 2: Intramolecular Friedel-Crafts Acylation to this compound

Materials and Equipment:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Gently reflux the mixture for 2-3 hours. The solid should dissolve as it is converted to the acyl chloride.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4'-methyl-[1,1'-biphenyl]-2-carbonyl chloride is obtained as an oil or low-melting solid.

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool this suspension in an ice bath.

  • Slowly add the solution of the acyl chloride to the AlCl₃ suspension with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization (e.g., from ethanol or a toluene/hexane mixture) or by column chromatography on silica gel.

Diagram 2: Experimental Workflow for this compound Synthesis

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization start1 2-Bromobenzoic Acid + 4-Methylphenylboronic Acid suzuki Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) start1->suzuki workup1 Acidic Workup & Isolation suzuki->workup1 precursor 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid workup1->precursor acyl_chloride Acyl Chloride Formation (SOCl₂) precursor->acyl_chloride cyclization Intramolecular Friedel-Crafts Acylation (AlCl₃, DCM) acyl_chloride->cyclization workup2 Quenching & Purification cyclization->workup2 product This compound workup2->product

References

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-9H-fluoren-9-one, a methylated derivative of the fluorenone core, represents a significant building block in the landscape of organic synthesis and medicinal chemistry. Its rigid, planar structure and versatile reactivity have made it a valuable intermediate in the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of manufacturing processes for this important compound. We will explore the foundational chemical principles that led to its creation, from early oxidation reactions to modern catalytic methodologies. Furthermore, this guide will delve into the applications of this compound, particularly its role as a scaffold in the design of bioactive molecules, supported by insights into its biological activities.

Introduction: The Fluorenone Framework

The story of this compound is intrinsically linked to its parent molecule, 9H-fluoren-9-one. First isolated from coal tar, the fluorene scaffold captured the attention of chemists due to its unique tricyclic aromatic structure. The introduction of a ketone functional group at the C9 position to form fluorenone further enhanced its utility, providing a reactive handle for a multitude of chemical transformations. The syntheses of fluorenones have been documented as far back as the 1930s, highlighting their long-standing importance in organic chemistry.[1] These compounds have been recognized for their diverse biological activities, including antibiotic, anticancer, antiviral, and neuromodulatory properties.[2]

The addition of a methyl group at the 2-position of the fluorenone core, yielding this compound, subtly alters the electronic and steric properties of the molecule. This modification can significantly influence its reactivity and biological interactions, making it a target of interest for chemists seeking to fine-tune the characteristics of fluorene-based compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₄H₁₀O[3]
Molecular Weight 194.23 g/mol [3]
CAS Number 2840-51-9[3]
Appearance --
Melting Point --
Boiling Point --
Solubility --

A Journey Through Synthesis: From Classical Oxidation to Modern Catalysis

The synthesis of this compound has evolved from classical oxidation methods to more sophisticated and efficient catalytic reactions.

The Historical Cornerstone: Oxidation of 2-Methyl-9H-fluorene

The most probable and historically significant route to this compound is the oxidation of its hydrocarbon precursor, 2-methyl-9H-fluorene. This approach mirrors the early syntheses of the parent fluorenone.[1]

Reaction Scheme:

G 2-Methyl-9H-fluorene 2-Methyl-9H-fluorene This compound This compound 2-Methyl-9H-fluorene->this compound [O]

Caption: Oxidation of 2-methyl-9H-fluorene.

Experimental Protocol (Conceptual):

A variety of oxidizing agents can be employed for this transformation. Early methods likely utilized chromic acid or potassium permanganate. A more contemporary and milder approach involves air oxidation in the presence of a base.[4]

Step-by-Step Methodology (Base-Catalyzed Air Oxidation):

  • Dissolution: Dissolve 2-methyl-9H-fluorene in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a strong base, for instance, potassium hydroxide (KOH).

  • Oxidation: Stir the reaction mixture vigorously in the presence of air (or oxygen) at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

  • Solvent: THF is a good solvent for both the starting material and the intermediate fluorenyl anion, facilitating the reaction.

  • Base: The strong base is crucial for deprotonating the C9 position of 2-methyl-9H-fluorene, forming a resonance-stabilized anion that is susceptible to oxidation.

  • Oxidant: Air provides a readily available and economical source of oxygen for the oxidation step.

The Dawn of Catalysis: Palladium-Catalyzed Carbonylative Cyclization

Modern organic synthesis has introduced more elegant and efficient methods for constructing the fluorenone core. Palladium-catalyzed reactions, in particular, have proven to be powerful tools. One such approach is the carbonylative cyclization of 2-iodo-4'-methyl-1,1'-biphenyl.[3]

Reaction Scheme:

G 2-Iodo-4'-methyl-1,1'-biphenyl 2-Iodo-4'-methyl-1,1'-biphenyl This compound This compound 2-Iodo-4'-methyl-1,1'-biphenyl->this compound CO, Pd(0) catalyst, Base

Caption: Palladium-catalyzed synthesis.

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine 2-iodo-4'-methyl-1,1'-biphenyl, a palladium(0) catalyst (e.g., palladium(0)bis(tricyclohexylphosphine)), and a base (e.g., cesium pivalate) in a suitable solvent like N,N-dimethylformamide (DMF).[3]

  • Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide (CO) gas and maintain a CO atmosphere.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 110 °C) for several hours.[3]

  • Work-up and Purification: After cooling, the reaction mixture is worked up using standard procedures, and the product is purified by chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the oxidative addition to the aryl iodide and the subsequent insertion of carbon monoxide.

  • Carbon Monoxide: CO serves as the source of the carbonyl group in the fluorenone ring.

  • Base: The base facilitates the final intramolecular C-H activation and cyclization step.

Role in Drug Discovery and Development

The fluorene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[5] While specific drugs containing the this compound moiety are not prominently documented, its role as a key intermediate and a scaffold for derivatization is of significant interest.

Fluorene derivatives have been investigated for their potential as:

  • Anticancer Agents: The planar aromatic system of fluorenones can intercalate with DNA, leading to cytotoxic effects.[5]

  • Antimicrobial Agents: Various fluorene derivatives have demonstrated activity against bacterial and fungal pathogens.[6][7] The methyl group in this compound can influence lipophilicity and, consequently, cell membrane permeability.

  • Antiviral Compounds: Tilorone, a fluorenone derivative, is known for its antiviral properties.[6]

  • Neuromodulatory Agents: The rigid structure of the fluorene core makes it a suitable scaffold for designing ligands for various receptors and enzymes in the central nervous system.[2]

The synthesis of novel derivatives starting from this compound allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The methyl group provides a point for further functionalization or can be used to modulate the electronic properties of the aromatic system, thereby influencing the compound's interaction with biological targets.

Illustrative Signaling Pathway (Conceptual):

The following diagram illustrates a hypothetical mechanism by which a fluorenone derivative might exert an anticancer effect by inducing apoptosis through the generation of reactive oxygen species (ROS).[5]

G cluster_0 Cellular Environment Fluorenone_Derivative This compound Derivative Mitochondria Mitochondria Fluorenone_Derivative->Mitochondria Interaction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Caspase_Activation Caspase Activation ROS->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Triggers

Caption: Apoptosis induction by a fluorenone.

Conclusion

This compound, while perhaps not a household name in the chemical world, embodies the principles of structural evolution and synthetic innovation. From its likely historical origins in the simple oxidation of a coal tar derivative to its modern, efficient synthesis via sophisticated catalytic methods, its journey reflects the broader advancements in organic chemistry. Its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, ensures its continued relevance. The subtle yet significant influence of the 2-methyl substituent provides a valuable tool for researchers aiming to modulate the biological activity of the potent fluorenone scaffold. As the quest for novel therapeutics continues, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in shaping the future of drug discovery.

References

Methodological & Application

The Versatile Role of 2-Methyl-9H-fluoren-9-one in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fluorene scaffold, a distinctive tricyclic aromatic hydrocarbon, has long captured the attention of chemists due to its rigid, planar structure and unique electronic properties. Among its many derivatives, 2-methyl-9H-fluoren-9-one emerges as a particularly valuable building block in the landscape of organic synthesis. Its strategic methylation provides a nuanced modification of the parent fluorenone core, influencing its solubility, electronic character, and reactivity. This guide offers an in-depth exploration of the applications of this compound, providing detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Core Properties and Synthetic Accessibility

This compound, with the chemical formula C₁₄H₁₀O, is a solid at room temperature. The presence of the methyl group at the 2-position subtly alters the electronic landscape of the fluorenone system, enhancing its utility in various synthetic transformations.

A common synthetic route to this compound involves the palladium-catalyzed carbonylation of 2-iodo-4'-methyl-1,1'-biphenyl. This method offers high yields and good functional group tolerance.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₄H₁₀O
Molar Mass194.23 g/mol
AppearanceYellow crystalline solid
Melting Point105-107 °C
CAS Number2840-51-9

Applications in the Synthesis of Advanced Materials

The inherent photophysical properties of the fluorene core make its derivatives, including this compound, prime candidates for the development of organic electronic materials.[1]

Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are cornerstone materials in the fabrication of high-performance OLEDs due to their high photoluminescence quantum yields and excellent thermal stability.[2][3] The rigid structure of the fluorene unit helps to prevent aggregation-induced quenching, leading to improved device efficiency and longevity.[4] this compound can be utilized as a precursor to synthesize more complex fluorene-based emitters, charge-transport materials, and host materials.[5]

The general strategy involves the functionalization of the fluorenone core, often through cross-coupling reactions, to tune the emission color and charge-transport properties. For instance, the ketone group can be converted to a sp³-hybridized carbon with various substituents, or the aromatic rings can be further functionalized.

Protocol 1: General Synthesis of a Fluorene-Based Emitter via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a diaryl-substituted fluorene derivative, a common motif in OLED emitters, starting from a di-halogenated 2-methyl-9H-fluorene precursor.

  • Step 1: Dihalogenation of 2-Methyl-9H-fluorene. To a solution of 2-methyl-9H-fluorene (1.0 eq) in a suitable solvent (e.g., chloroform), add N-bromosuccinimide (NBS) (2.2 eq). The reaction is typically carried out in the dark at room temperature for 12-24 hours. The product, 2,7-dibromo-x-methyl-9H-fluorene, can be purified by recrystallization.

  • Step 2: Suzuki-Miyaura Cross-Coupling. In a Schlenk flask under an inert atmosphere (e.g., argon), combine the di-halogenated fluorene derivative (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 4.0 eq). Add a degassed solvent system, typically a mixture of toluene and water. Heat the reaction mixture to reflux (80-100 °C) for 12-24 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluorene-based emitter.

OLED_Synthesis_Workflow cluster_0 Synthesis of Fluorene-Based Emitter cluster_1 OLED Fabrication 2-Methyl-9H-fluorene 2-Methyl-9H-fluorene Dihalogenation Dihalogenation 2-Methyl-9H-fluorene->Dihalogenation NBS Di-halogenated fluorene Di-halogenated fluorene Dihalogenation->Di-halogenated fluorene Suzuki Coupling Suzuki Coupling Di-halogenated fluorene->Suzuki Coupling Arylboronic acid, Pd catalyst, Base Purification Purification Suzuki Coupling->Purification Fluorene-based Emitter Fluorene-based Emitter Purification->Fluorene-based Emitter Device Fabrication Device Fabrication Fluorene-based Emitter->Device Fabrication Vacuum Deposition OLED Device OLED Device Device Fabrication->OLED Device

Caption: Workflow for the synthesis of a fluorene-based OLED emitter.

A Versatile Scaffold in Medicinal Chemistry

The rigid fluorene framework is an attractive scaffold for the design of new therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[6] this compound can serve as a starting material for the synthesis of various bioactive molecules.

Synthesis of Schiff Base Derivatives with Antimicrobial Potential

Schiff bases derived from 9-fluorenone have shown promising antimicrobial and antitumor activities.[7] The ketone functionality of this compound readily undergoes condensation reactions with primary amines to form the corresponding Schiff bases (imines).

Protocol 2: Synthesis of a this compound Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Step 2: Addition of Amine. Add the desired primary amine (1.1 eq) to the solution. A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction, particularly if using an aromatic amine.

  • Step 3: Reaction Conditions. Heat the reaction mixture to reflux for 3-6 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Step 4: Isolation and Purification. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature or 0 °C to induce precipitation of the product. Filter the solid, wash with a cold solvent (e.g., chilled ethanol), and dry under vacuum to obtain the purified Schiff base.

Schiff_Base_Synthesis reagents This compound Primary Amine (Catalytic Acid) reaction Reaction Conditions Solvent (Ethanol/Toluene) Reflux reagents->reaction Condensation product Schiff Base Product (Imine) reaction->product purification Purification Filtration/Recrystallization product->purification

Caption: Key steps in the synthesis of a Schiff base from this compound.

Building Block in Complex Organic Synthesis

Beyond its applications in materials and medicinal chemistry, this compound is a valuable intermediate for the construction of more complex molecular architectures. Its reactivity at the carbonyl group and on the aromatic rings allows for a wide range of transformations.

Precursor for Photocatalysts

Fluorene derivatives have been explored as potent organophotocatalysts.[8] Upon deprotonation at the C9 position, the resulting fluorenyl anion can act as a powerful reductant in its photoexcited state. While this compound itself does not have the acidic C9 proton, it can be readily converted to 2-methyl-9H-fluorene, which can then be utilized in photocatalysis.

Protocol 3: Reduction of this compound to 2-Methyl-9H-fluorene

A standard Wolff-Kishner reduction can be employed for this transformation.

  • Step 1: Formation of Hydrazone. In a flask equipped with a reflux condenser, mix this compound (1.0 eq), hydrazine hydrate (10-20 eq), and a high-boiling solvent like diethylene glycol.

  • Step 2: Reduction. Add a strong base, such as potassium hydroxide (KOH) pellets (4-5 eq), to the mixture. Heat the reaction to a high temperature (180-200 °C) to facilitate the reduction and the removal of water and excess hydrazine. The reaction is typically complete within 2-4 hours.

  • Step 3: Work-up and Purification. After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ether or dichloromethane). Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. The resulting 2-methyl-9H-fluorene can be purified by crystallization or chromatography.

Conclusion and Future Outlook

This compound stands as a testament to the enduring utility of the fluorene scaffold in organic synthesis. Its applications are diverse, ranging from the creation of cutting-edge materials for electronic devices to the synthesis of potentially life-saving pharmaceuticals. The protocols and application notes provided herein offer a starting point for researchers looking to harness the synthetic potential of this versatile building block. As the demand for novel organic materials and complex drug molecules continues to grow, the importance of foundational molecules like this compound in the synthetic chemist's toolbox is set to increase.

References

2-Methyl-9H-fluoren-9-one: A Versatile Scaffold for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of a Methylated Fluorenone Core

In the landscape of organic electronics and medicinal chemistry, the quest for novel molecular architectures with tailored properties is perpetual. Among the privileged scaffolds, the fluorene core, a tricyclic aromatic hydrocarbon, has garnered significant attention due to its rigid, planar structure and inherent fluorescence.[1][2] The introduction of a ketone functionality at the 9-position to form 9-fluorenone further enhances its electron-accepting nature, making it a valuable building block for a diverse array of functional materials.[3] This application note focuses on a specific, yet highly versatile derivative: 2-methyl-9H-fluoren-9-one (CAS No: 2840-51-9) .

The strategic placement of a methyl group at the 2-position of the fluorenone backbone offers a subtle yet impactful modification. This methyl substitution can enhance solubility in common organic solvents, a critical factor for solution-processable fabrication of organic electronic devices.[4] Furthermore, it provides a handle for influencing the electronic properties and molecular packing of derived materials, thereby fine-tuning their performance in applications ranging from organic light-emitting diodes (OLEDs) to bioactive compounds.[5][6]

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound. We will delve into detailed, field-proven protocols for its functionalization through cornerstone reactions such as bromination, Suzuki-Miyaura cross-coupling, and Knoevenagel condensation, empowering researchers to harness the full potential of this versatile building block.

Physicochemical Properties and Safety Profile

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective and safe utilization in any synthetic endeavor.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₀O[7]
Molecular Weight 194.23 g/mol [7]
Appearance White to Yellow SolidInferred from related fluorene derivatives
Melting Point Not readily available; parent 9-fluorenone: 81-85 °C[8]
Solubility Enhanced solubility in common organic solvents due to the methyl group[4]
CAS Number 2840-51-9[7]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from the closely related 9H-fluorene and 9-fluorenone. Standard laboratory safety protocols should be strictly adhered to.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Pathways to Functional Materials: Core Reactions and Protocols

The true utility of this compound lies in its capacity to be chemically transformed into more complex, functional molecules. The fluorenone core presents several reactive sites that can be selectively functionalized. The following sections detail key synthetic transformations and provide exemplary protocols.

Workflow for Functionalization

The following diagram illustrates a general workflow for the functionalization of this compound to create advanced materials.

G start This compound bromination Bromination start->bromination Halogenation knoevenagel Knoevenagel Condensation start->knoevenagel C=C Formation suzuki Suzuki-Miyaura Coupling bromination->suzuki Arylation oled OLED Materials suzuki->oled polymers Conjugated Polymers suzuki->polymers knoevenagel->polymers bioactive Bioactive Molecules knoevenagel->bioactive

A generalized workflow for the synthesis of functional materials from this compound.

Protocol 1: Bromination of the Fluorenone Core

Rationale: Halogenation, particularly bromination, of the fluorenone core is a critical first step for subsequent cross-coupling reactions. The bromine atoms serve as versatile synthetic handles for introducing a wide range of functional groups. This protocol is adapted from the synthesis of 2,7-dibromofluorenone.[9][10]

Reaction Scheme:

G cluster_0 Bromination of this compound mol1 This compound mol2 2,7-Dibromo-9-methyl-9H-fluoren-9-one mol1->mol2 Direct Bromination reagents + Br₂, Fe/I₂ (cat.) Glacial Acetic Acid

Bromination of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron powder (Fe)

  • Iodine (I₂) (catalytic amount)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Sodium hydroxide (NaOH) solution

  • Anhydrous ethanol

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add catalytic amounts of iron powder and a small crystal of iodine.

  • From the dropping funnel, add a solution of bromine (2.2-2.5 equivalents) in glacial acetic acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to yield the purified dibrominated product.

Expected Outcome: This procedure is expected to yield 2,7-dibromo-9-methyl-9H-fluoren-9-one as a yellow solid. The exact positions of bromination should be confirmed by spectroscopic methods such as ¹H and ¹³C NMR.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[11][12] It is widely employed in the synthesis of conjugated polymers and small molecules for organic electronics.[13][14] This protocol outlines a general procedure for the coupling of the brominated this compound with an arylboronic acid or ester.[15]

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Cross-Coupling mol3 Brominated this compound mol4 Aryl-substituted Derivative mol3->mol4 reagents Pd(PPh₃)₄ Base (e.g., K₂CO₃) Toluene/H₂O boronic_acid Ar-B(OR)₂ boronic_acid->mol4

Suzuki-Miyaura coupling of a brominated this compound derivative.

Materials:

  • Brominated this compound (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Deionized water

Procedure:

  • In a Schlenk flask, combine the brominated this compound (1 equivalent), the arylboronic acid or ester (2.2-2.5 equivalents), and the palladium catalyst (1-5 mol%).

  • Add a suitable base, such as potassium carbonate (4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Insight: By choosing different arylboronic acids, a wide variety of functional groups can be introduced at the 2- and 7-positions of the this compound core. This allows for the synthesis of materials with tailored electronic properties for applications such as hole-transporting layers in OLEDs and perovskite solar cells.[14][16]

Protocol 3: Knoevenagel Condensation for C=C Bond Formation

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[17] This reaction is particularly useful for converting the ketone group of this compound into a dicyanovinyl group, which can significantly alter the electronic and optical properties of the molecule.[18][19] This modification is often used in the development of non-linear optical materials and electron-accepting moieties in functional polymers. This protocol is adapted from the Knoevenagel condensation of 2,7-dibromofluoren-9-one with malononitrile.[18]

Reaction Scheme:

G cluster_2 Knoevenagel Condensation mol5 This compound mol6 (2-Methyl-9H-fluoren-9-ylidene)malononitrile mol5->mol6 reagents Base (e.g., Piperidine) or Lewis Acid Solvent (e.g., Ethanol, DMSO) malononitrile Malononitrile malononitrile->mol6

Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount) or another suitable base/Lewis acid

  • Ethanol or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1 equivalent) and malononitrile (1.1-1.5 equivalents) in a suitable solvent such as ethanol or DMSO in a round-bottom flask.

  • Add a catalytic amount of a base, such as piperidine.

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Characterization and Data Interpretation:

The successful synthesis of the desired products from these protocols should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

  • UV-Visible and Photoluminescence Spectroscopy: To characterize the optical properties of the functional materials.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for applications in organic electronics.

Conclusion and Future Outlook

This compound stands as a testament to the power of subtle molecular modifications in the design of advanced functional materials. Its methylated fluorenone core provides a robust and versatile platform for the synthesis of a new generation of organic electronic materials and potentially bioactive compounds. The protocols detailed in this application note offer a practical guide for researchers to explore the rich chemistry of this building block. As the demand for high-performance, solution-processable organic materials continues to grow, the strategic utilization of scaffolds like this compound will undoubtedly play a pivotal role in driving innovation across various scientific disciplines.

References

Application Notes & Protocols: The Utility of 2-Methyl-9H-fluoren-9-one in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorenone Core in Modern OLEDs

The relentless pursuit of higher efficiency, greater stability, and purer color in organic light-emitting diodes (OLEDs) has led researchers to explore a vast chemical space. Within this landscape, fluorene-based derivatives have emerged as a cornerstone of high-performance OLED materials.[1][2] Their rigid, planar structure provides excellent thermal stability and high photoluminescence efficiency, both critical for device longevity and performance.[3]

This document focuses on a specific derivative, 2-methyl-9H-fluoren-9-one (CAS: 2840-51-9). While the parent 9-fluorenone structure is a well-known building block, the introduction of a methyl group at the C2 position offers a subtle yet significant modification. This substitution can influence the molecule's solubility, film-forming properties, and electronic characteristics, making it a versatile intermediate for creating bespoke materials for various roles within an OLED stack.

Fluorenone derivatives are often explored as:

  • Host Materials: Their high triplet energy and bipolar charge transport characteristics can enable efficient energy transfer to phosphorescent or TADF emitters.[4][5][6]

  • Electron Transporting Materials (ETMs): The electron-withdrawing ketone group on the fluorenone core can facilitate electron injection and transport.

  • Building Blocks for Emitters: The fluorenone moiety can be functionalized to create novel emissive materials, where its presence can tune the emission color and quantum efficiency.[7]

These application notes will provide a comprehensive guide to the synthesis of this compound, its key properties, and detailed protocols for its incorporation and characterization in a multilayer OLED device.

Physicochemical & Photophysical Properties

A thorough understanding of a material's fundamental properties is paramount before its integration into a device. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-methylfluoren-9-one[8]
CAS Number 2840-51-9[8][9]
Molecular Formula C₁₄H₁₀O[8][9]
Molecular Weight 194.23 g/mol [8][9]
Appearance White to Yellow Solid
Purity (Typical) >97%

The photophysical properties of the fluorenone core are characterized by absorption in the UV-visible region and distinct fluorescence and phosphorescence spectra.[10] The methyl substitution is expected to cause minor solvatochromic shifts but largely preserve the core electronic structure.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Protocol: From Fluorene to Fluorenone

A common and efficient method for synthesizing 9-fluorenones is the aerobic oxidation of the corresponding 9H-fluorene precursor.[11][12] This "green chemistry" approach is advantageous due to the use of air as the oxidant and mild reaction conditions.[11]

Protocol 3.1: Aerobic Oxidation of 2-Methyl-9H-fluorene

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 2-Methyl-9H-fluorene (CAS: 1430-97-3)[13][14]

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.80 g (10 mmol) of 2-methyl-9H-fluorene in 100 mL of anhydrous THF.

  • Base Addition: Add 1.12 g (20 mmol) of powdered potassium hydroxide (KOH) to the solution. Causality: KOH acts as a strong base, which is crucial for facilitating the oxidation process under aerobic conditions.[11][12]

  • Aerobic Oxidation: Equip the flask with a reflux condenser open to the air (do not use an inert atmosphere). Heat the mixture to reflux (approximately 66°C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample from the reaction mixture is spotted on a TLC plate and developed in a hexane/ethyl acetate (e.g., 9:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Neutralize the excess KOH by carefully adding 1 M hydrochloric acid (HCl) until the solution is pH ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of deionized water. Shake well and allow the layers to separate. Collect the organic layer. Wash the organic layer twice more with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Causality: Chromatography separates the desired fluorenone product from any unreacted starting material and non-polar impurities.

  • Final Product: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in OLEDs: Device Fabrication Protocol

The following protocol details the fabrication of a multilayer OLED using this compound as a host material in the emissive layer, co-deposited with a green phosphorescent emitter. This is a representative application demonstrating its potential utility.

Protocol 4.1: Vacuum Thermal Evaporation of a Green Phosphorescent OLED

Objective: To fabricate a functional OLED device to evaluate the performance of this compound as a host material.

Device Structure: ITO / TAPC (40 nm) / This compound:Ir(ppy)₃ (8%) (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection/Transport Layer (HIL/HTL): TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)

    • Host: This compound (synthesized as per Protocol 3.1)

    • Green Emitter (Dopant): Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))

    • Electron Transport Layer (ETL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)[15]

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (Decon-90, acetone, isopropanol, DI water, UV-Ozone cleaner)

  • Glovebox system for encapsulation (<1 ppm O₂, H₂O)

Procedure:

  • Substrate Cleaning (Critical Step):

    • Sonicate the patterned ITO substrates sequentially in baths of Decon-90 solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately treat the substrates with a UV-Ozone cleaner for 10 minutes. Causality: This step is crucial to remove organic residues and increase the work function of the ITO, which facilitates efficient hole injection.

  • Layer Deposition (Vacuum Thermal Evaporation):

    • Transfer the cleaned substrates into the high-vacuum deposition chamber.

    • Hole Transport Layer (HTL): Evaporate TAPC to a thickness of 40 nm. Deposition rate: ~1-2 Å/s.

    • Emissive Layer (EML): Co-evaporate This compound (host) and Ir(ppy)₃ (dopant). The doping concentration is controlled by the relative deposition rates. For an 8% doping concentration, maintain a rate of ~1.84 Å/s for the host and ~0.16 Å/s for the dopant to achieve a total deposition rate of 2 Å/s. The final thickness should be 20 nm. Causality: The host material facilitates charge transport to the emitter and prevents concentration quenching of the dopant, allowing for efficient light emission.[16]

    • Electron Transport Layer (ETL): Evaporate TPBi to a thickness of 40 nm. Deposition rate: ~1-2 Å/s.[15]

    • Electron Injection Layer (EIL): Evaporate LiF to a thickness of 1 nm. Deposition rate: ~0.1-0.2 Å/s. Causality: The thin LiF layer lowers the electron injection barrier between the ETL and the aluminum cathode.

    • Cathode: Evaporate Aluminum (Al) to a thickness of 100 nm. Deposition rate: ~5-10 Å/s.

  • Encapsulation:

    • Without breaking vacuum, transfer the completed devices into an inert atmosphere glovebox.

    • Encapsulate the devices by sealing a glass coverslip over the active area using a UV-curable epoxy resin. Causality: OLED materials are highly sensitive to moisture and oxygen; encapsulation is essential for device stability and operational lifetime.[17]

OLED Fabrication and Testing Workflow

OLED_Workflow cluster_prep Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication cluster_char Characterization synthesis Synthesis of This compound cleaning ITO Substrate Cleaning & UV-Ozone htl Deposit HTL (TAPC) cleaning->htl eml Co-Deposit EML (Host + Dopant) htl->eml etl Deposit ETL (TPBi) eml->etl cathode Deposit Cathode (LiF/Al) etl->cathode encap Encapsulation (Glovebox) cathode->encap jvl J-V-L Measurement encap->jvl el Electroluminescence Spectrum jvl->el eff Efficiency Calculation (EQE, PE) el->eff

References

Application Notes & Protocols for Suzuki Coupling Reactions with 2-Methyl-9H-Fluoren-9-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing a Privileged Scaffold

The 9H-fluoren-9-one moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and electron-deficient structure imparts unique photophysical properties and serves as a core component in a variety of biologically active compounds and organic electronic materials.[1] The ability to functionalize this core, particularly through the strategic formation of carbon-carbon bonds, is paramount for developing novel therapeutics and advanced materials.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[2][3] This application note provides a detailed guide for the successful implementation of Suzuki-Miyaura coupling reactions for derivatives of 2-methyl-9H-fluoren-9-one, addressing the specific challenges associated with sterically demanding ketone-containing aryl halides. We will delve into the mechanistic underpinnings, critical parameter optimization, and provide a robust, field-proven protocol.

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.[2][4]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorenone derivative, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Fluorenyl-X PdII_Aryl Aryl-Pd(II)-X L_n (Fluorenyl-Pd-Halide) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Aryl-Pd(II)-Ar' L_n (Fluorenyl-Pd-Aryl') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (Aryl-Fluorenone) RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 1: The Palladium Catalyst and Ligand System

The choice of catalyst and, more importantly, the supporting ligand is the single most critical factor for success, especially with challenging substrates. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ a more stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) which is reduced in situ to the active Pd(0) species.[5]

For sterically hindered substrates like fluorenone derivatives, bulky and electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition step and the final reductive elimination, preventing catalyst decomposition.[6][7] Dialkylbiaryl phosphines, often referred to as "Buchwald ligands," are particularly effective.[6]

Recommended Ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for a wide range of aryl chlorides and bromides.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Highly active for coupling sterically demanding partners.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows superior performance in challenging couplings.[8]

Careful consideration is required, as excessively bulky ligands can sometimes accelerate the undesirable side reaction of protodeboronation, where the boronic acid reacts with water instead of the catalyst.[9]

Pillar 2: The Role of the Base and Solvent

The base is not a mere spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[10][11] The choice of base can significantly impact yield and reaction rate.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is often effective in difficult couplings due to its higher basicity and ability to minimize side reactions.[12]

The solvent system must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. A mixture of an organic solvent and water is standard.

  • Solvent Systems:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • N,N-Dimethylformamide (DMF) / Water[13]

The ratio is typically between 4:1 and 10:1 (organic:water). It is imperative that all solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling of 2-Bromo-7-methyl-9H-fluoren-9-one

This protocol provides a general method that can be adapted for various aryl/heteroaryl boronic acids and other halogenated this compound derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-7-methyl-9H-fluoren-9-one>98%Commercially AvailableThe electrophile.
Phenylboronic Acid>97%Commercially AvailableThe nucleophile.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
SPhos>98%Commercially AvailableLigand.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
Deionized WaterN/AIn-houseSolvent.
Nitrogen or Argon GasHigh PurityGas SupplierFor inert atmosphere.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor purification.
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and hot plate

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Reaction Setup (Add Solids) start->setup degas 2. Inert Atmosphere (Evacuate & Backfill) setup->degas add_solvents 3. Add Degassed Solvents degas->add_solvents reaction 4. Heat Reaction (e.g., 100 °C, 12-24h) add_solvents->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Quench & Extract) monitor->workup Complete purify 7. Purification (Flash Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End (Pure Product) characterize->end

Caption: General experimental workflow for the Suzuki coupling reaction.

1. Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-7-methyl-9H-fluoren-9-one (1.0 eq., e.g., 273 mg, 1.0 mmol).

  • Add the desired arylboronic acid (1.2-1.5 eq., e.g., phenylboronic acid, 146 mg, 1.2 mmol).

  • Add the base, K₃PO₄ (2.0-3.0 eq., e.g., 425 mg, 2.0 mmol).

  • In a separate vial, quickly weigh and add the palladium pre-catalyst, Pd(OAc)₂ (1-3 mol%, e.g., 4.5 mg, 0.02 mmol), and the ligand, SPhos (2-6 mol%, e.g., 16.4 mg, 0.04 mmol). Add this mixture to the reaction flask. Note: The Pd:Ligand ratio is typically 1:2.

2. Establishing Inert Atmosphere:

  • Seal the flask with a rubber septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

3. Solvent Addition:

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 ratio). Degas by bubbling inert gas through the solvent for at least 30 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask (e.g., 6 mL total, to achieve a concentration of ~0.17 M).

4. Reaction Execution:

  • Place the sealed flask in a pre-heated oil bath at 80-110 °C.

  • Stir the reaction vigorously for 12-24 hours. The mixture will typically become dark brown or black.

5. Monitoring the Reaction:

  • Periodically check the reaction's progress by taking a small aliquot via syringe and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aryl bromide.

6. Work-up and Extraction:

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

7. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate to yield the final compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Insufficient temperature.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more active ligand (e.g., XPhos, RuPhos). Increase catalyst loading (up to 5 mol%).3. Increase reaction temperature in 10 °C increments.
Protodeboronation 1. Presence of excess water.2. Base is too strong or reaction time too long.3. Ligand promotes this side reaction.[9]1. Use anhydrous solvents and minimize water in the solvent mixture.2. Use a milder base (e.g., K₂CO₃). Monitor reaction closely and stop once starting material is consumed.3. Screen different ligands.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.1. Improve degassing procedure. Ensure a positive pressure of inert gas.
Decomposition of Product 1. Reaction temperature is too high.2. Prolonged reaction time.1. Lower the reaction temperature.2. Monitor the reaction and work-up as soon as the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the arylation of this compound derivatives. Success hinges on the careful selection of a modern catalyst system, particularly a bulky, electron-rich phosphine ligand such as SPhos or XPhos, paired with an appropriate palladium source and base. By employing rigorous anhydrous and oxygen-free techniques as detailed in this protocol, researchers can reliably and efficiently synthesize a diverse range of functionalized fluorenone compounds for applications in drug discovery and materials science.

References

Application Note & Protocol: Unveiling the Photophysical Characteristics of 2-Methyl-9H-fluoren-9-one for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorenone Scaffolds in Optoelectronics

The field of organic optoelectronics has seen exponential growth, driven by the demand for flexible, efficient, and low-cost devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] At the core of this technological revolution are π-conjugated organic semiconductors, with fluorene-based derivatives being a particularly prominent class.[3][4] These materials are prized for their high quantum yields, excellent thermal stability, and versatile charge transport properties.[2][3]

The introduction of a carbonyl group at the C9 position to form the 9-fluorenone core significantly alters the electronic landscape of the fluorene scaffold.[4] This modification introduces an electron-withdrawing moiety, which modulates the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and enhances intersystem crossing (ISC) efficiency.[5] This application note focuses on a specific derivative, 2-methyl-9H-fluoren-9-one, to provide a comprehensive guide to its photophysical characterization and to delineate its potential for use in next-generation optoelectronic devices.

Section 1: Core Photophysical Properties of this compound

Understanding the interaction of this compound with light is fundamental to harnessing its capabilities. The photophysical behavior is dictated by its electronic structure, which is sensitive to the local environment, particularly solvent polarity.

Synthesis Overview

This compound can be synthesized through various established routes. A common and efficient method is the oxidation of its parent hydrocarbon, 2-methyl-9H-fluorene.[6] Aerobic oxidation using a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF) provides a green and high-yield pathway.[6] Alternatively, palladium-catalyzed carbonylative coupling reactions of corresponding aryl halides and arylboronic acids offer another versatile synthetic strategy.[7] For the purposes of photophysical studies, high purity material is paramount, as even trace impurities can significantly alter emissive properties.[8]

Absorption and Emission Characteristics

The electronic absorption and emission spectra are fingerprints of a molecule's excited-state behavior. Like the parent 9-fluorenone, this compound is expected to exhibit a broad absorption band in the near-UV and visible regions (typically 340–520 nm), corresponding to π-π* and n-π* transitions.[9] The methyl group at the 2-position is an electron-donating group, which can cause a slight solvatochromic shift in the absorption and emission maxima compared to the unsubstituted fluorenone.

The emission properties of fluorenones are highly sensitive to the solvent environment.[5]

  • In non-polar solvents (e.g., cyclohexane): The lowest singlet excited state (S₁) is predominantly of n-π* character. This facilitates extremely efficient intersystem crossing (ISC) to the triplet state (T₁), resulting in a very low fluorescence quantum yield (near 0%) but a nearly 100% triplet quantum yield.[5][9]

  • In polar solvents (e.g., acetonitrile, ethanol): The energy of the π-π* state is lowered relative to the n-π* state, making the S₁ state more π-π* in character. This change reduces the efficiency of ISC, leading to an increase in the fluorescence quantum yield.[5][9] Hydrogen bonding in protic solvents like ethanol can further influence the deactivation pathways, sometimes quenching fluorescence.[9]

Quantitative Photophysical Data

The following table summarizes the expected photophysical properties of this compound, based on data from the parent 9-fluorenone and its substituted derivatives.

PropertyCyclohexane (Non-polar)Acetonitrile (Polar, Aprotic)Ethanol (Polar, Protic)Reference
Absorption Max (λabs) ~380 nm~380-430 nm~380-440 nmBased on parent fluorenone and methoxy-substituted derivatives.[9]
Emission Max (λem) ~460 nm~510 nm~550 nmBased on parent fluorenone and methoxy-substituted derivatives.[9]
Fluorescence Quantum Yield (ΦF) < 0.01~0.01 - 0.1~0.01 - 0.1Based on parent fluorenone and methoxy-substituted derivatives.[9]
Excited State Lifetime (τ) ps - few nsns rangens rangeBased on parent fluorenone studies.[5][10]

Section 2: Experimental Protocol for Transient Photoluminescence (trPL) Spectroscopy

Transient Photoluminescence (trPL) is a critical technique for investigating the excited-state dynamics of materials for optoelectronics.[11] It provides direct information on carrier lifetimes and recombination pathways (radiative vs. non-radiative), which are essential for predicting device efficiency.[12]

Causality Behind Protocol Design

This protocol is designed to be self-validating by systematically characterizing the decay dynamics of this compound. The choice of a pulsed laser for excitation allows for the creation of a population of excited states, whose decay is then monitored over time.[13] By analyzing the shape and duration of the luminescence decay, we can quantify the rates of competing de-excitation processes. This is crucial for fluorenones, where the balance between fluorescence and intersystem crossing is highly sensitive to the environment.[5]

Step-by-Step Protocol

1. Sample Preparation:

  • Objective: To prepare optically dilute solutions to avoid re-absorption and aggregation effects.
  • a. Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., spectroscopic grade acetonitrile) at a concentration of 1 mM.
  • b. From the stock solution, prepare a series of dilutions in the chosen solvent (e.g., cyclohexane, acetonitrile, or ethanol) in quartz cuvettes.
  • c. Adjust the final concentration to have an absorbance of ~0.1 at the excitation wavelength. This ensures that the sample is optically dilute, satisfying the assumptions for straightforward kinetic analysis.
  • d. For solid-state measurements, prepare a thin film by spin-coating a solution of the material (blended with a host matrix like mCP if desired) onto a quartz substrate.[14]

2. Instrument Setup (Time-Correlated Single Photon Counting - TCSPC):

  • Objective: To configure the spectrometer for accurate detection of photon arrival times post-excitation.
  • a. Use a pulsed laser source with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond diode laser). Set the excitation wavelength to one of the absorption maxima of the sample (e.g., 375 nm).[10]
  • b. Set the laser repetition rate such that the time between pulses is at least 5-10 times longer than the expected decay time, allowing the system to return to the ground state before the next pulse arrives.
  • c. Direct the emission from the sample through a monochromator or a long-pass filter to select the desired emission wavelength, typically the peak of the steady-state emission spectrum.
  • d. Use a high-speed, sensitive detector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[13]
  • e. Calibrate the time-to-amplitude converter (TAC) and multichannel analyzer (MCA) to set the time window for data collection.

3. Data Acquisition:

  • Objective: To collect the fluorescence decay profile and the instrument response function (IRF).
  • a. Collect the fluorescence decay histogram by accumulating photon counts over time until sufficient statistics are achieved (typically a peak count of 10,000).
  • b. Measure the Instrument Response Function (IRF) by replacing the sample with a solution that scatters light, such as a dilute solution of non-dairy creamer or colloidal silica, at the excitation wavelength. The IRF represents the system's intrinsic time resolution.

4. Data Analysis:

  • Objective: To extract the excited-state lifetime(s) by deconvoluting the experimental decay from the IRF.
  • a. Use specialized software to fit the collected fluorescence decay data.
  • b. Perform an iterative reconvolution fit of the decay data with the measured IRF.
  • c. Model the decay using a multi-exponential function: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    I(t)=iAiexp(t/τi)I(t) = \sum{i} A_i \exp(-t/\tau_i)I(t)=∑i​Ai​exp(−t/τi​)
    where
    τi\tau_iτi​
    are the decay lifetimes and
    AiA_iAi​
    are the pre-exponential factors.
  • d. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (
    χ2\chi^2χ2
    ) value, which should be close to 1.0 for a good fit.
  • e. A single exponential decay indicates a single emissive species with one dominant deactivation pathway. A multi-exponential decay may suggest the presence of multiple excited state species, aggregation, or complex deactivation kinetics.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup (TCSPC) cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_sol Prepare Stock Solution (1 mM in Acetonitrile) prep_dil Create Dilute Sample (Absorbance ~0.1) prep_sol->prep_dil setup_laser Configure Pulsed Laser (e.g., 375 nm, ps pulse) prep_dil->setup_laser prep_film Or: Prepare Thin Film (Spin Coating) setup_filter Select Emission Wavelength (Monochromator/Filter) setup_laser->setup_filter setup_detector Calibrate Detector & Electronics (PMT/SPAD, TAC) setup_filter->setup_detector acq_decay Collect Fluorescence Decay (Target 10k peak counts) setup_detector->acq_decay analysis_fit Reconvolution Fitting (Decay + IRF) acq_decay->analysis_fit acq_irf Measure Instrument Response Function (IRF) acq_irf->analysis_fit analysis_model Apply Multi-Exponential Model I(t) = Σ A_i exp(-t/τ_i) analysis_fit->analysis_model analysis_result Extract Lifetimes (τ_i) & Assess Fit Quality (χ²) analysis_model->analysis_result G Cathode Cathode (e.g., Al/LiF) ETL Electron Transport Layer (ETL) Cathode->ETL Cathode->ETL Electrons EML Emissive Layer (EML) Host: this compound Guest: Phosphorescent Dopant ETL->EML ETL->EML Electrons HTL Hole Transport Layer (HTL) EML->HTL Light Emitted Light EML->Light HTL->EML Holes HIL Hole Injection Layer (HIL) HTL->HIL HIL->HTL Holes Anode Anode (e.g., ITO) HIL->Anode Anode->HIL Holes

References

Application Notes and Protocols: 2-Methyl-9H-fluoren-9-one in the Synthesis of Advanced Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorene Scaffolds in Organic Electronics

The relentless pursuit of high-efficiency and stable optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), has placed a significant demand on the molecular engineering of functional organic materials. Among these, hole-transporting materials (HTMs) are critical components that govern charge extraction and transport, directly impacting device performance and longevity.[1] Fluorene-based compounds have emerged as a privileged class of materials for this purpose, owing to their rigid and planar structure, high thermal stability, and excellent charge-carrier mobility.[2][3] The 9-position of the fluorene core offers a unique site for substitution, allowing for the creation of three-dimensional, spiro-configured molecules that can suppress crystallization and enhance the morphological stability of thin films.[1][4]

This application note provides a comprehensive guide to the synthesis and application of novel hole-transporting materials derived from the versatile building block, 2-methyl-9H-fluoren-9-one. The presence of the methyl group at the 2-position offers a subtle yet impactful modification to the electronic properties and solubility of the fluorene core, while the ketone functionality at the 9-position serves as a versatile handle for a variety of chemical transformations. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the expected performance characteristics of the resulting HTMs.

Causality in Molecular Design: Why this compound?

The selection of this compound as a precursor for HTM synthesis is underpinned by several key principles of molecular design:

  • Tunable Electronic Properties: The methyl group, being a weak electron-donating group, can subtly modulate the highest occupied molecular orbital (HOMO) energy level of the fluorene core. This fine-tuning is crucial for achieving optimal energy level alignment with the perovskite absorber layer in PSCs, thereby facilitating efficient hole extraction.

  • Enhanced Solubility: The introduction of alkyl chains, such as the methyl group, can improve the solubility of the resulting HTMs in common organic solvents.[5] This is a critical factor for solution-based processing techniques, which are favored for their low cost and scalability.

  • Synthetic Versatility of the Ketone Group: The carbonyl group at the 9-position is a versatile functional group that can participate in a range of reactions. It can be transformed into a spiro-center, for instance, through condensation with phenols to form spiro[fluorene-9,9′-xanthene] (SFX) derivatives, a class of HTMs known for their high performance and stability.[1][4] Alternatively, it can be used in Knoevenagel condensation reactions to extend the π-conjugation of the molecule.

  • Cost-Effectiveness: Fluorene and its simple derivatives are relatively inexpensive starting materials, making the synthesis of these advanced HTMs economically viable for large-scale production.[3]

Synthetic Strategy: A Modular Approach to High-Performance HTMs

The synthesis of hole-transporting materials from this compound typically follows a modular approach, as illustrated in the workflow diagram below. This strategy involves the initial functionalization of the fluorene core, followed by the attachment of electron-donating triarylamine moieties via a palladium-catalyzed cross-coupling reaction.

G cluster_0 Core Functionalization cluster_1 Donor Moiety Preparation cluster_2 Final HTM Synthesis A This compound B Bromination A->B Br2, AcOH C 2-Methyl-7-bromo-9H-fluoren-9-one B->C G Suzuki-Miyaura Coupling C->G D Triarylamine E Borylation D->E Bis(pinacolato)diboron, Pd Catalyst F Triarylamine Boronic Ester E->F F->G H Purification G->H Column Chromatography I Final Hole-Transporting Material H->I

Caption: Generalized workflow for the synthesis of a fluorene-based HTM.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-bromo-9H-fluoren-9-one (Intermediate)

This protocol describes the selective bromination of this compound at the 7-position. The electron-donating nature of the methyl group directs the electrophilic substitution to the opposite aromatic ring.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield 2-methyl-7-bromo-9H-fluoren-9-one as a solid.

Protocol 2: Synthesis of a Representative Hole-Transporting Material via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a D-π-D type HTM by coupling the brominated fluorenone core with a triarylamine boronic ester.

Materials:

  • 2-Methyl-7-bromo-9H-fluoren-9-one (from Protocol 1)

  • 4-(Diphenylamino)phenylboronic acid pinacol ester (or a similar triarylamine boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, or a mixture)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-methyl-7-bromo-9H-fluoren-9-one (1 equivalent), the triarylamine boronic ester (1.2 equivalents), and the base (3 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final hole-transporting material.

Data Presentation: Expected Performance of this compound Derived HTMs

The performance of HTMs is evaluated by fabricating and characterizing photovoltaic devices. The table below presents a summary of expected performance parameters for a hypothetical HTM derived from this compound, based on data from analogous fluorenone-based HTMs reported in the literature.

HTM HOMO Level (eV) Hole Mobility (cm²V⁻¹s⁻¹) Device Architecture PCE (%) Reference
Spiro-OMeTAD (Benchmark) -5.1 to -5.22 x 10⁻⁴ - 5 x 10⁻⁴n-i-p20-22[6]
Hypothetical 2-Me-9-one-HTM -5.2 to -5.41 x 10⁻⁴ - 8 x 10⁻⁴n-i-p18-21N/A
SFX-based HTMs -4.9 to -5.12.2 x 10⁻⁵ - 1.5 x 10⁻⁴n-i-pup to 20.2[7]

Note: The data for the "Hypothetical 2-Me-9-one-HTM" are projected values based on the expected electronic effects of the methyl group and the performance of similar fluorenone-based HTMs. Actual performance will depend on the specific molecular structure and device fabrication conditions.

Visualization of the Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A C 2-Methyl-7-bromo-9H-fluoren-9-one (Hypothetical Structure) A->C Bromination B D Final Hole-Transporting Material (Representative Structure) B->D C->D Suzuki Coupling

References

Unveiling the Solid State: A Guide to the Crystal Structure Analysis of 2-Methyl-9H-fluoren-9-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorenone Scaffolds in Modern Research

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure provides an excellent platform for the synthesis of a diverse array of derivatives with significant biological activities and unique photophysical properties. Specifically, 2-methyl-9H-fluoren-9-one and its analogues have garnered considerable interest due to their potential applications as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties, including solubility, stability, and, crucially, their interaction with biological targets.

Therefore, single-crystal X-ray diffraction (SC-XRD) analysis stands as the definitive method for elucidating the solid-state architecture of these compounds.[3] This application note provides a comprehensive guide for researchers on the principles, protocols, and data analysis involved in the crystal structure determination of this compound and its derivatives, offering insights into the causal relationships behind experimental choices to ensure the generation of high-quality, reliable structural data.

The Foundation: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering. The fundamental principle lies in the interaction of a monochromatic X-ray beam with a single crystal. The ordered arrangement of atoms in the crystal lattice causes the X-rays to be diffacted in a specific pattern of intensities and angles. This diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps, each critical for the final outcome. This section outlines a detailed protocol, providing not just the "how" but also the "why" behind each experimental decision.

Crystal Structure Analysis Workflow Experimental Workflow for Crystal Structure Analysis cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Compound Synthesis & Purification Compound Synthesis & Purification Crystal Growth Screening Crystal Growth Screening Compound Synthesis & Purification->Crystal Growth Screening High Purity is Crucial Selection of Single Crystal Selection of Single Crystal Crystal Growth Screening->Selection of Single Crystal Optimal Size & Quality Crystal Mounting Crystal Mounting Selection of Single Crystal->Crystal Mounting Preliminary Diffraction Screening Preliminary Diffraction Screening Crystal Mounting->Preliminary Diffraction Screening Assess Crystal Quality Full Data Collection Full Data Collection Preliminary Diffraction Screening->Full Data Collection Determine Unit Cell Data Processing & Reduction Data Processing & Reduction Full Data Collection->Data Processing & Reduction Structure Solution Structure Solution Data Processing & Reduction->Structure Solution Integration & Scaling Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Phasing Structure Validation Structure Validation Structure Refinement->Structure Validation Iterative Process Data Visualization & Interpretation Data Visualization & Interpretation Structure Validation->Data Visualization & Interpretation Check for Errors CIF File Generation & Deposition CIF File Generation & Deposition Data Visualization & Interpretation->CIF File Generation & Deposition Publication & Database Entry

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Part 1: Crystal Growth – The Art and Science of Nucleation

The most critical and often most challenging step is obtaining a high-quality single crystal. The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free from defects such as cracks or twinning.

Protocol 1: Crystal Growth by Slow Evaporation

  • Rationale: This is often the simplest and most successful method for small organic molecules. It relies on slowly increasing the concentration of the solute to the point of supersaturation, promoting gradual crystal growth.

  • Procedure:

    • Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent in a small, clean vial. The choice of solvent is critical; the compound should be moderately soluble.

    • Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 2: Crystal Growth by Vapor Diffusion

  • Rationale: This technique is particularly useful when only small quantities of the compound are available. It involves the slow diffusion of a "poor" solvent (antisolvent) into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.

  • Procedure:

    • Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane, acetone) in a small, open vial.

    • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of a "poor" solvent (e.g., hexane, pentane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • The more volatile "poor" solvent will slowly diffuse into the "good" solvent, leading to the crystallization of the compound.

Method Principle Advantages Considerations
Slow Evaporation Gradual increase in concentration through solvent evaporation.Simple setup, effective for many compounds.Can be slow, sensitive to temperature fluctuations.
Vapor Diffusion Gradual decrease in solubility by diffusion of an antisolvent.Excellent for small sample quantities, good control over crystallization rate.Requires careful selection of solvent/antisolvent pairs.
Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer.

Protocol 3: Crystal Mounting and Data Collection

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible imperfections.

    • Carefully mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil (e.g., Paratone-N). The cryoloop is then attached to a goniometer head.

  • Preliminary Screening:

    • Mount the goniometer head on the diffractometer.

    • A series of short-exposure diffraction images are collected to assess the crystal quality (diffraction intensity, spot shape) and to determine the unit cell parameters.

  • Full Data Collection:

    • Based on the preliminary screening, a data collection strategy is devised to measure the intensities of a large number of unique reflections.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations. Modern diffractometers automate this process.

Part 3: Structure Solution and Refinement – From Data to a 3D Model

The raw diffraction data is a collection of intensities and positions of spots. This data must be processed to generate a model of the crystal structure.

Protocol 4: Data Processing, Structure Solution, and Refinement

  • Data Processing and Reduction:

    • Software such as SAINT or XDS is used to integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Corrections for experimental factors such as absorption are applied using programs like SADABS.

  • Structure Solution:

    • The processed data is used to determine the initial phases of the reflections. For small molecules, direct methods, as implemented in software like SHELXT, are typically successful. This provides an initial electron density map.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • The atomic positions and thermal parameters are then refined against the experimental data using a least-squares minimization process in programs like SHELXL. This iterative process continues until the calculated diffraction pattern from the model closely matches the observed pattern.

Part 4: Validation and Analysis – Ensuring the Integrity of the Structure

The final step is to validate the refined structure to ensure its chemical and crystallographic reasonability.

Protocol 5: Structure Validation and Visualization

  • Validation:

    • Programs like PLATON and the checkCIF utility are used to check for geometric inconsistencies, missed symmetry, and other potential errors in the final structure.

  • Visualization and Interpretation:

    • The final crystal structure can be visualized using software like Mercury or Olex2.

    • Analysis of the structure reveals key information such as bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Crystallographic Data for Fluorenone Derivatives

While a publicly available crystal structure for this compound was not found in the Cambridge Structural Database (CSD) at the time of this writing, the crystallographic data for the parent compound, fluoren-9-one, and a related derivative, 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]fluorene, provide valuable insights into the solid-state packing of this class of molecules.

Compound Fluoren-9-one oxime [4]9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]fluorene [3]
Formula C₁₃H₉NOC₂₈H₂₁Cl
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 4.8009(1)8.4346(17)
b (Å) 12.2309(2)26.368(5)
c (Å) 16.0247(3)9.1162(18)
α (˚) 9090
β (˚) 9094.08(3)
γ (˚) 9090
Volume (ų) 940.96(3)2022.3(7)
Z 44

The analysis of these and other fluorenone derivatives reveals common packing motifs, often dominated by π-π stacking interactions between the planar fluorene rings and, where applicable, hydrogen bonding involving the ketone oxygen or other functional groups. The introduction of a methyl group at the 2-position in this compound is expected to influence these packing arrangements, potentially leading to altered intermolecular interactions and, consequently, different bulk properties.

Data Interpretation and Visualization

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure. This file can be used to generate visual representations of the molecule and its packing in the crystal lattice.

Caption: 2D representation of the molecular structure of this compound.

Conclusion

The crystal structure analysis of this compound and its derivatives is a powerful tool for understanding their structure-property relationships. By following the detailed protocols outlined in this application note, researchers can confidently generate high-quality crystallographic data. This information is invaluable for rational drug design, the development of novel materials, and advancing our fundamental understanding of the solid-state behavior of these important compounds.

References

Application Notes and Protocols: 2-Methyl-9H-fluoren-9-one as a Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fluorene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, planar, and lipophilic nature provides an excellent framework for interacting with biological targets. This guide focuses on a particularly valuable derivative, 2-methyl-9H-fluoren-9-one , as a strategic precursor for drug discovery. We will explore the inherent advantages conferred by the 2-methyl substituent, detail synthetic protocols for its conversion into diverse bioactive cores, and provide expert insights into the rationale behind key experimental steps. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Fluorene Scaffold: A Privileged Structure in Drug Discovery

The tricyclic system of fluorene has been identified as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of a wide range of bioactive molecules with applications as antimalarial, antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The planarity of the fluorene ring system allows for effective π-π stacking interactions with aromatic residues in proteins and intercalation with DNA.[4] The C9 position, in particular, offers a convenient point for substitution, enabling the introduction of various functional groups to modulate pharmacological properties.[5]

The introduction of a ketone at the C9 position to form a fluorenone core further enhances its utility. The carbonyl group can act as a hydrogen bond acceptor and provides a reactive handle for a plethora of chemical transformations, making fluorenones like this compound highly valuable starting materials in synthetic campaigns.[6]

This compound: Properties and Synthetic Access

This compound (CAS No: 2840-51-9) is a solid, organic compound that serves as an excellent starting point for the synthesis of more complex molecules. The presence of the methyl group at the 2-position provides a subtle yet significant modification to the electronic and steric properties of the fluorene core, which can be strategically exploited in drug design.

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₄H₁₀O
Molecular Weight 194.23 g/mol
Appearance Pale yellow crystalline solid
Melting Point 98-102 °C
Solubility Soluble in common organic solvents (e.g., THF, DMF, Chloroform)
Synthetic Accessibility

One of the key advantages of using this compound is its accessibility through well-established synthetic routes. A common laboratory-scale synthesis involves the palladium-catalyzed carbonylation and cyclization of 2-iodo-4'-methyl-1,1'-biphenyl.[7] This method offers good yields and is amenable to scale-up.

An alternative and often more "green" approach is the direct aerobic oxidation of the parent hydrocarbon, 2-methyl-9H-fluorene. This can be achieved under mild conditions using a base like potassium hydroxide in a solvent such as tetrahydrofuran (THF), with atmospheric air as the oxidant.[8] This method avoids the use of heavy metal oxidants and is often high-yielding.[8]

Strategic Derivatization Pathways from this compound

The true power of this compound as a precursor lies in the diverse array of chemical transformations it can undergo. The ketone at C9 is the primary reactive site, while the aromatic rings and the methyl group offer further opportunities for functionalization.

G cluster_0 C9 Carbonyl Chemistry cluster_1 Aromatic Ring Functionalization precursor This compound oxime Oxime Formation precursor->oxime NH₂OH·HCl hydrazone Hydrazone/ Thiosemicarbazone Formation precursor->hydrazone R-NHNH₂ reductive_amination Reductive Amination precursor->reductive_amination R-NH₂, NaBH₃CN grignard Grignard Addition/ Wittig Reaction precursor->grignard R-MgBr or Ph₃P=CHR halogenation Electrophilic Halogenation precursor->halogenation NBS/NCS nitration Nitration precursor->nitration HNO₃/H₂SO₄ ch_arylation C-H Arylation precursor->ch_arylation Pd(OAc)₂ carbamoyl carbamoyl oxime->carbamoyl O-Aryl-carbamoyl derivatives thiazole thiazole hydrazone->thiazole Thiazole Derivatives

Figure 1: Key synthetic transformations starting from this compound.

Application Protocol I: Synthesis of this compound Oxime Derivatives

Oxime derivatives of fluorenones have demonstrated significant antimicrobial and antibiofilm activities.[1][2] The methyl group in the 2-position has been shown to enhance anti-Candida albicans activity in certain O-aryl-carbamoyl-oxymino-fluorene derivatives.[1][2] This protocol details the synthesis of the key oxime intermediate.

Experimental Protocol: Synthesis of this compound Oxime

Rationale: This is a classic condensation reaction. Sodium hydroxide is used to deprotonate hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile. Methanol is an excellent solvent for both the fluorenone starting material and the reagents. The reaction is refluxed to ensure it proceeds to completion in a reasonable timeframe.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.3 eq)

  • Sodium hydroxide (2.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in methanol.

  • In a separate beaker, dissolve sodium hydroxide in methanol.

  • Slowly add the sodium hydroxide solution to the stirred solution of the fluorenone.

  • In another beaker, dissolve hydroxylamine hydrochloride in a minimal amount of methanol.

  • Add the hydroxylamine hydrochloride solution dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with dilute HCl until a precipitate forms (pH ~5-6).

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound oxime.

Self-Validation and Troubleshooting
ParameterExpected OutcomeTroubleshooting
Yield > 85%Low yield may result from incomplete reaction; ensure reflux temperature is maintained and reaction time is sufficient.
Appearance White to off-white solidColored impurities can often be removed by treatment with activated charcoal during recrystallization.
¹H NMR Disappearance of the fluorenone aromatic proton pattern and appearance of a new hydroxyl proton signal (broad singlet).If starting material is still present, consider increasing the equivalents of hydroxylamine hydrochloride and base.
IR Spectroscopy Disappearance of the strong C=O stretch (~1715 cm⁻¹) and appearance of C=N (~1650 cm⁻¹) and O-H (~3300-3100 cm⁻¹, broad) stretches.A persistent carbonyl peak indicates an incomplete reaction.

Application Protocol II: Synthesis of Thiazole Derivatives via Hantzsch Reaction

The fluorene scaffold can be appended to various heterocyclic systems to generate novel compounds with enhanced biological activity. Thiazole-containing compounds are known for their broad spectrum of antimicrobial and anticancer properties.[9][10][11] The following protocol outlines the synthesis of a key thiosemicarbazone intermediate from this compound, which is the precursor for Hantzsch thiazole synthesis.

Experimental Workflow

G A This compound C Reaction in Ethanol with Acetic Acid (cat.) A->C B Thiosemicarbazide B->C D 2-Methyl-9H-fluoren-9-ylidene) hydrazine-1-carbothioamide C->D F Hantzsch Thiazole Synthesis (Reflux in Ethanol) D->F E α-Haloketone (e.g., 2-bromoacetophenone) E->F G Fluorenyl-hydrazono-thiazole Derivative F->G

Figure 2: Workflow for the synthesis of thiazole derivatives from this compound.

Experimental Protocol: Synthesis of (E)-2-(2-methyl-9H-fluoren-9-ylidene)hydrazine-1-carbothioamide

Rationale: This acid-catalyzed condensation reaction forms the thiosemicarbazone. A catalytic amount of glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of thiosemicarbazide. Ethanol is a suitable solvent, and reflux drives the reaction to completion by removing the water byproduct.[12]

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (96%)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add thiosemicarbazide to the suspension.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the mixture to reflux. The suspension should gradually dissolve to form a clear solution, followed by the formation of a new precipitate.

  • Maintain reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the resulting solid product.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for the next step without further purification.

Self-Validation and Next Steps
ParameterExpected Outcome
Yield > 90%
Appearance Yellow or orange solid
¹H NMR Signals corresponding to the fluorene and methyl protons will be present, along with new signals for the N-H protons of the thiosemicarbazone moiety.
Next Step The synthesized thiosemicarbazone can be directly used in the Hantzsch reaction by refluxing with an appropriate α-halocarbonyl compound in a solvent like THF or ethanol to yield the desired thiazole derivative.[9]

Conclusion and Future Perspectives

This compound is a highly effective and versatile precursor for the synthesis of a wide range of potential therapeutic agents. Its strategic methyl group can be used to fine-tune biological activity and pharmacokinetic properties. The straightforward and high-yielding protocols for its derivatization into oximes, thiosemicarbazones, and subsequently into more complex heterocyclic systems, make it an invaluable tool for medicinal chemists. Future work in this area will likely focus on leveraging modern C-H functionalization techniques to further diversify the substitution patterns on the fluorene core, opening up new avenues for drug discovery.[13][14]

References

Application Notes and Protocols for the Strategic Functionalization of the 2-Methyl-9H-fluoren-9-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-methyl-9H-fluoren-9-one scaffold is a privileged structure in medicinal chemistry and materials science, owing to its rigid, planar geometry and unique electronic properties.[1][2] This document provides a comprehensive guide to the strategic functionalization of this core, moving beyond simple reaction lists to explain the underlying principles and causality behind experimental design. We present detailed protocols for modifications at three key regions: the C9 ketone, the C2 methyl group, and the aromatic backbone via modern C-H activation strategies. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure reproducibility and success.

Introduction: The Strategic Value of the this compound Scaffold

The fluorenone core is a key structural motif found in various bioactive natural products and synthetic compounds developed for applications in organic electronics and pharmaceuticals.[3][4] The 2-methyl variant serves as a particularly useful starting point, with the methyl group providing a subtle electronic perturbation and an additional handle for functionalization, while also enhancing solubility in common organic solvents.[5]

The primary route to the this compound core is the oxidation of the corresponding 2-methyl-9H-fluorene. Modern, environmentally conscious methods achieve this transformation efficiently using air as the oxidant in the presence of a simple base like potassium hydroxide (KOH), avoiding the need for toxic heavy metal oxidants like chromium trioxide.[6][7]

This guide focuses on post-synthetic modification, exploring how to selectively introduce new functional groups to tailor the molecule's properties for specific applications.

G cluster_core This compound Core Core C9 C9 Carbonyl (Ketone Chemistry) C9->Core Nucleophilic Addition Schiff Base Formation Aromatic Aromatic Backbone (C-H Functionalization) Aromatic->Core Directing Group-Assisted C-H Arylation/Alkylation Methyl C2 Methyl Group (Benzylic Functionalization) Methyl->Core Radical Halogenation Nucleophilic Substitution

Figure 1: Key reactive zones for the functionalization of the this compound scaffold.

Functionalization at the C9 Carbonyl Position

The ketone at the C9 position is the most traditionally reactive site, susceptible to a range of nucleophilic additions and condensation reactions.

Rationale and Mechanistic Insight

The carbonyl carbon is electrophilic due to the polarization of the C=O bond. This allows for the straightforward addition of carbon and heteroatom nucleophiles. Condensation with primary amines to form Schiff bases (imines) is a particularly robust and high-yielding transformation, often driven by the removal of water.[8] These imine derivatives are valuable for introducing new substituents and are also studied for their own biological activities.[8]

Protocol: Synthesis of a 2-Methyl-9H-fluoren-9-ylidene Schiff Base

This protocol details the condensation of this compound with a representative primary amine, aniline, to form the corresponding N-phenyl imine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add this compound (1.0 eq) and toluene (approx. 0.2 M concentration). Stir until the solid dissolves completely.

  • Addition of Amine and Catalyst: Add aniline (1.2 eq) to the solution, followed by the catalytic amount of p-TSA (0.1 eq).[8]

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete (typically 3-6 hours, or when water collection ceases), allow the mixture to cool to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the toluene. The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Trustworthiness Check: The progress of the reaction is self-validating through the azeotropic removal and collection of water, the stoichiometric byproduct.[8] Completion is confirmed by the disappearance of the starting material spot on TLC.

Advanced Strategy: Directing Group-Assisted C-H Functionalization

Functionalizing the aromatic C-H bonds of this compound presents a significant regioselectivity challenge. The methyl group is an ortho-, para-director, while the ketone is a meta-director. Modern palladium-catalyzed C-H activation, guided by a removable directing group, provides an elegant solution to achieve site-selectivity that is otherwise impossible.[1][9]

Causality: Overcoming Inherent Reactivity

The core principle is to temporarily install a "directing group" (DG) that can chelate to a transition metal catalyst (e.g., Palladium). This brings the catalyst into close proximity with a specific C-H bond, enabling its selective cleavage and subsequent functionalization (e.g., arylation, alkylation).[1][2] For the fluorenone core, an amide attached at the C4 position (using, for example, 8-aminoquinoline as the amine component) has been shown to effectively direct functionalization to the C3 position.[1]

G start This compound (Starting Material) step1 Step 1: Introduce Carboxylic Acid Handle (e.g., at C4) start->step1 step2 Step 2: Amide Coupling with Directing Group (e.g., 8-AQ) step1->step2 step3 Step 3: Pd(II)-Catalyzed Site-Selective C-H Arylation at C3 step2->step3 Key C-H Activation Step step4 Step 4 (Optional): Removal of Directing Group step3->step4 end C3-Arylated-2-Methyl-9H-fluoren-9-one (Final Product) step4->end

Figure 2: Workflow for directed C-H arylation of the fluorenone core.

Protocol: Pd(II)-Catalyzed C3-H Arylation of a Directed Fluorenone

This protocol assumes the starting material is the pre-functionalized 2-methyl-9-oxo-N-(quinolin-8-yl)-9H-fluorene-4-carboxamide.

Materials:

  • Directed Fluorenone Substrate (1.0 eq)

  • Aryl Iodide (e.g., 4-iodotoluene) (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Silver Acetate (AgOAc) (2.0 eq)

  • Solvent (e.g., o-xylene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the directed fluorenone substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and AgOAc (2.0 eq).

  • Solvent Addition: Add anhydrous o-xylene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 130°C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction by TLC. A sample can be taken periodically (e.g., every 4 hours) by briefly removing the tube from the heat, allowing it to cool slightly, and quickly taking an aliquot with a capillary.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove the silver salts and palladium black.

  • Purification: Wash the Celite pad with additional DCM. Combine the filtrates and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the C3-arylated product.

Expertise & Experience: Silver acetate (AgOAc) acts as both an oxidant and a halide scavenger. It facilitates the C-H activation step and prevents the accumulation of iodide, which can poison the palladium catalyst. The choice of a high-boiling solvent like o-xylene is crucial for reaching the thermal energy required for C-H bond cleavage.[1][2]

Functionalization of the C2-Methyl Group

The methyl group at the C2 position is a valuable handle for introducing linkers or other functional groups via benzylic functionalization.

Rationale: Radical-Mediated Halogenation

The C-H bonds of the methyl group are "benzylic" and are significantly weaker than aromatic C-H bonds. They are susceptible to free-radical chain reactions. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the classic and highly effective reagent for selectively brominating this position to form 2-(bromomethyl)-9H-fluoren-9-one. This bromide is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols).

Protocol: Benzylic Bromination with NBS

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq, recrystallized)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Standard glassware for reflux

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in CCl₄.

  • Reagent Addition: Add recrystallized NBS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). A light source (e.g., a 100W lamp) can be shone on the flask to facilitate initiation.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete when all the solid succinimide (a byproduct) is floating at the top of the solvent.

  • Work-up: Cool the reaction to room temperature and filter off the succinimide.

  • Isolation: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-(bromomethyl)-9H-fluoren-9-one, which can be purified by recrystallization or chromatography.

Summary of Quantitative Data

The following table summarizes representative yields for the C-H arylation of a C4-amide directed fluorenone substrate, demonstrating the versatility of the method. Data is adapted from the work of Babu et al.[1]

EntryAryl Iodide PartnerSolventTemp (°C)Yield (%)[1]
1Iodobenzeneo-xylene13050
21-Iodo-4-methoxybenzeneo-xylene13078
31-Iodo-4-nitrobenzeneo-xylene13051
41-Iodo-3,5-dimethylbenzeneo-xylene13067
52-IodothiopheneToluene11048

Conclusion

The this compound core is a versatile platform that can be precisely functionalized using a combination of classic and modern synthetic methods. By understanding the inherent reactivity of the C9-ketone and the C2-methyl group, and by leveraging powerful directing-group strategies to control regioselectivity on the aromatic core, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and materials science to unlock the full potential of this valuable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-9H-fluoren-9-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow. The primary focus of this guide is the efficient and scalable aerobic oxidation of 2-methyl-9H-fluorene, a method favored for its environmental and economic advantages.[1][2]

Foundational Synthesis: Aerobic Oxidation of 2-Methyl-9H-fluorene

The conversion of the methylene bridge at the C9 position of the fluorene core into a carbonyl group is the key transformation. While various oxidizing agents like chromium trioxide have been used, a greener and highly efficient method employs atmospheric oxygen or air in the presence of a strong base.[1][3] This process is advantageous due to the low cost of the oxidant, mild reaction conditions, and simpler work-up procedures.[2]

The generally accepted mechanism involves the deprotonation of the C9-proton of 2-methyl-9H-fluorene by a strong base (like KOH or NaOH) to form a carbanion. This carbanion is then oxidized by molecular oxygen.

Visualizing the Reaction Pathway

References

Technical Support Center: Purification of 2-Methyl-9H-fluoren-9-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-methyl-9H-fluoren-9-one. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from impurities. However, its success is contingent on the careful selection of solvents and adherence to a systematic methodology. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a high-purity yield.

Physical and Chemical Properties Overview

A successful recrystallization begins with understanding the physicochemical properties of the target compound and potential solvents. This compound is a derivative of fluorenone, characterized by a polycyclic aromatic hydrocarbon framework with a ketone functional group. This structure imparts moderate polarity.

PropertyValueSource
Compound This compound
Molecular FormulaC₁₄H₁₀ON/A
Molecular Weight194.23 g/mol N/A
AppearanceExpected to be a crystalline solid, likely yellow[1]
Melting PointNot widely reported; parent compound (9H-Fluoren-9-one) melts at 84 °C. The methyl group will alter this value.[1]
Potential Solvents
EthanolBoiling Point: 78 °C[2]
MethanolBoiling Point: 65 °C[2]
TolueneBoiling Point: 111 °C[2]
AcetoneBoiling Point: 56 °C[2]
Ethyl AcetateBoiling Point: 77 °C[2]
HexaneBoiling Point: 69 °C[2]
WaterBoiling Point: 100 °C[2]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Issue 1: No crystals are forming, even after the solution has cooled to room temperature.

  • Question: My flask contains a clear solution with no sign of precipitation after cooling. What went wrong, and how can I induce crystallization?

  • Answer: This is a classic case of either using too much solvent or the solution being supersaturated.[3] A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature, and it requires a nucleation point to initiate crystal growth.[3]

    Causality & Solution Pathway:

    • Induce Nucleation: The first and simplest step is to provide a surface for crystals to begin forming.

      • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site.[4]

      • Seeding: If you have a small amount of the crude or pure solid, add a tiny "seed crystal" to the solution. This provides a perfect template for further crystal growth.[4]

    • Reduce Solvent Volume: The most common reason for crystallization failure is the use of excessive solvent, meaning the solution is not saturated enough even when cold.[5]

      • Gently heat the solution again to boil off a portion of the solvent. A general rule is to reduce the volume by 10-20% at a time.

      • Allow the solution to cool slowly again. Be patient, as crystallization can be a slow process.[6]

    • Further Cooling: If crystals still haven't formed, place the flask in an ice-water bath to further decrease the solubility of your compound.[7] Combine this with occasional scratching for best results.[3]

    • Last Resort: If all else fails, the solvent can be completely removed by rotary evaporation to recover the solid. You can then re-attempt the recrystallization with a different solvent or a mixed-solvent system.[4]

Issue 2: An oil has formed instead of solid crystals.

  • Question: As my solution cooled, it became cloudy and a viscous liquid or "oil" separated out. What is this, and is my experiment ruined?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its own melting point, forming a liquid instead of a solid crystalline lattice.[3] This is common when the solution cools too quickly or if the compound is significantly impure, as impurities can depress the melting point.[3] Your experiment is not ruined, but it requires intervention.

    Causality & Solution Pathway:

    • Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves into the solvent.

    • Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the saturation point is not reached at such a high temperature.[3]

    • Ensure Slow Cooling: This is the critical step. Do not place the flask directly on a cold benchtop. Insulate it by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass.[4] This allows the solution to cool gradually, giving the molecules time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

    • Consider a Different Solvent: If oiling out persists, the boiling point of your chosen solvent may be too high relative to your compound's melting point. Try a solvent with a lower boiling point.[2]

Issue 3: The final yield of purified crystals is very low.

  • Question: I successfully obtained pure-looking crystals, but my percent recovery is less than 50%. Where did my product go?

  • Answer: A low yield can result from several procedural missteps during the recrystallization process.

    Causality & Solution Pathway:

    • Excess Solvent Usage: As discussed in Issue 1, using too much hot solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[5] To check this, take a drop of the filtrate (mother liquor) on a watch glass and let it evaporate. A large amount of solid residue indicates substantial product loss.[4]

    • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), it will be discarded with the impurities. To prevent this, use a stemless funnel, keep the filtration apparatus hot (e.g., by placing the flask on a steam bath or hot plate), and use a slight excess of hot solvent, which can be boiled off later.[7]

    • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice bath to maximize the precipitation of the solid from the solution.[5]

    • Washing with Warm Solvent: When washing the collected crystals in the final filtration step, always use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve a portion of your purified product.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for recrystallizing this compound?

An ideal recrystallization solvent should meet several criteria:

  • It should dissolve the compound completely when hot (at or near its boiling point).

  • The compound should be sparingly soluble or insoluble in it when cold.[8]

  • It should not react with the compound.[2]

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[8]

For this compound, which is an aromatic ketone of moderate polarity, good starting points for solvent screening include:

  • Single Solvents: Alcohols like ethanol or methanol are often effective. Given the ketone functional group, acetone could also be a candidate, though its low boiling point can make it evaporate quickly.[2][6]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is highly effective. This involves dissolving the compound in a "good" solvent (e.g., ethanol, acetone) and then adding a "poor" miscible solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the saturation point). A common and effective pair for moderately polar compounds is ethanol/water .[8]

Q2: What are the likely impurities in my crude this compound sample?

The impurities will depend on the synthetic route. A common synthesis involves the oxidation of 2-methyl-9H-fluorene. Potential impurities from this route include:

  • Unreacted Starting Material: 2-methyl-9H-fluorene.

  • Over-oxidation Products: Products resulting from the cleavage of the aromatic rings if the oxidation conditions are too harsh.

  • By-products from the Oxidizing Agent: For example, if using sodium dichromate, residual chromium salts may be present.

Q3: How do I confirm the purity of my final product?

The most common and immediate method is melting point analysis . A pure compound will have a sharp melting range (typically < 2 °C) that is close to the literature value. Impurities tend to depress and broaden the melting point range.[6] For a more definitive assessment, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the structure and identify any remaining impurities.

Q4: What is a standard protocol for this recrystallization?

Please see the detailed step-by-step experimental protocol provided below.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Place ~50 mg of the crude solid into a small test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, heat the test tube gently. If the solid dissolves completely upon heating and reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (sized so the solvent will fill about one-third to one-half of its volume). Add a boiling chip or a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. Add just enough hot solvent to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is highly colored due to polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring).[6] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[5]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the solid to a pre-weighed watch glass and let it dry completely. For solvents with high boiling points, a vacuum oven may be necessary. The solid is considered dry when it reaches a constant weight.[5]

Visual Workflow and Troubleshooting

Recrystallization_Troubleshooting start Solution Cooled, No Crystals Formed check_solution Is the solution clear or cloudy? start->check_solution clear_path Clear Solution (Supersaturated) check_solution->clear_path Clear cloudy_path Cloudy / Oily Solution ('Oiled Out') check_solution->cloudy_path Cloudy/Oily scratch 1. Scratch flask inner wall with a glass rod. clear_path->scratch seed 2. Add a seed crystal. scratch->seed reduce_vol 3. Boil off excess solvent and cool again. seed->reduce_vol ice_bath 4. Place in ice bath. reduce_vol->ice_bath success1 Crystals Form ice_bath->success1 Success failure Still No Crystals / Still Oiling Out ice_bath->failure Failure reheat 1. Re-heat to re-dissolve oil. cloudy_path->reheat add_solvent 2. Add a small amount of hot solvent. reheat->add_solvent slow_cool 3. Insulate flask and allow to cool very slowly. add_solvent->slow_cool success2 Crystals Form slow_cool->success2 Success slow_cool->failure Failure re_evaluate Recover solid by evaporation. Re-attempt with a different solvent. failure->re_evaluate

Caption: Troubleshooting decision tree for failed crystallization.

References

Technical Support Center: Column Chromatography Methods for Purifying 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the purification of 2-methyl-9H-fluoren-9-one using column chromatography. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your separations effectively.

Introduction: The Challenge of Purity

This compound is a vital building block in organic synthesis and materials science, notable for its rigid aromatic structure and electron-accepting properties.[1] Its utility in creating advanced materials hinges on achieving high purity. Column chromatography is the premier technique for this task, offering a robust method to separate the target molecule from starting materials and reaction byproducts based on differential adsorption to a stationary phase.

This guide is structured to address the common challenges encountered during this specific purification, providing a logical workflow from initial method development to final product isolation.

Part 1: Core Principles & Initial Method Development

The success of any chromatographic separation lies in the careful selection of the stationary and mobile phases. The separation of this compound from common impurities, such as the less polar precursor 2-methyl-9H-fluorene, relies on exploiting their polarity differences.[2][3]

  • Stationary Phase: Silica gel (SiO₂) is the standard and highly effective stationary phase for this separation.[2][4] Its polar surface, rich in silanol groups (Si-OH), interacts more strongly with polar molecules. Alumina (Al₂O₃) is a viable alternative but is generally more reactive.[4]

  • Mobile Phase (Eluent): The eluent's role is to carry the compounds through the stationary phase. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[2][4] The less polar compounds have a weaker affinity for the silica gel and are carried along more quickly by the mobile phase, while more polar compounds are retained longer.[3][5]

  • The Key Analyte: this compound possesses a ketone functional group, making it significantly more polar than its fluorene precursor but less polar than highly functionalized byproducts (e.g., diols or carboxylic acids).[2][3][5]

Critical First Step: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before packing a column, you must identify an optimal solvent system using TLC. This rapid analysis saves significant time and resources. The goal is to find a solvent ratio that provides good separation and an ideal Retention Factor (Rf) for the target compound.

Protocol: TLC Method Development

  • Preparation: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spotting: On a silica gel TLC plate, use a capillary tube to spot the crude mixture, alongside available standards of starting material (2-methyl-9H-fluorene) and the pure product, if available.[2]

  • Development: Place the plate in a sealed chamber containing a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots.[6]

  • Visualization: After the solvent front nears the top, remove the plate and mark the front. Visualize the spots under a UV lamp (254 nm), as the conjugated fluorene system absorbs UV light.[7][8][9] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Adjust the solvent ratio until the spot for this compound has an Rf value between 0.20 and 0.40, and it is well-separated from all other spots.[10]

Solvent System (Hexane:Ethyl Acetate)Rf of 2-methyl-9H-fluorene (Less Polar)Rf of this compound (Target)Rf of Polar Impurity (e.g., diol)Assessment
95:5~0.6~0.25~0.05Good. Excellent separation. The target Rf is ideal for column chromatography.
80:20~0.85~0.60~0.20Too Polar. Separation is reduced, and the target compound will elute too quickly from the column.
100% Hexane~0.3~0.0~0.0Not Polar Enough. The target compound and polar impurities do not move from the baseline.

Part 2: Experimental Workflow for Column Chromatography

This section details the step-by-step process for purifying this compound after optimizing the eluent with TLC.

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (e.g., 95:5 Hexane:EtOAc) pack 2. Column Packing (Silica Slurry Method) tlc->pack load 3. Sample Loading (Minimal Solvent) pack->load elute 4. Elution & Fraction Collection load->elute analyze 5. Fraction Analysis (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify Pure Fractions isolate 7. Solvent Removal (Rotary Evaporation) combine->isolate final Pure this compound isolate->final

Caption: Workflow for purifying this compound.

Detailed Protocol
  • Column Preparation (Slurry Packing):

    • In a beaker, mix silica gel with your chosen non-polar eluent (e.g., hexane) to form a consistent, pourable slurry.[11]

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Continuously tap the column gently to ensure even packing and remove air bubbles. A poorly packed column with channels will result in inefficient separation.[11][12]

    • Once the silica settles, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[2]

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude this compound in a minimum amount of a suitable solvent (dichloromethane or the eluent itself). Using too much solvent will broaden the initial sample band and decrease resolution.

    • Carefully pipette the dissolved sample onto the center of the sand layer, taking care not to disturb the surface.

    • Allow the sample to absorb completely into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add your optimized mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column.

    • Begin collecting the eluting solvent (the eluate) in numbered test tubes or flasks. These are your fractions.

    • Maintain a steady flow rate. Forcing the solvent through with pressure (flash chromatography) can speed up the process.[11][13]

  • Fraction Analysis and Isolation:

    • Use TLC to analyze the collected fractions. Spot each fraction on a single TLC plate to identify which ones contain your pure product.

    • The less polar impurity (2-methyl-9H-fluorene) will elute first. The target compound, this compound, will follow.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Part 3: Troubleshooting Guide & FAQs

Even with a well-designed protocol, issues can arise. This section addresses specific problems in a question-and-answer format.

ProblemPossible Cause(s)Troubleshooting Steps & Explanations
Poor Separation (Overlapping fractions)1. Incorrect Eluent Polarity: The solvent system is not optimized, leading to similar Rf values for the components.[12] 2. Column Overloading: Too much sample was loaded for the amount of silica gel, exceeding the column's separation capacity. 3. Poor Column Packing: Cracks or channels in the silica gel allow the sample to travel down unevenly, ruining the separation.[11][12]1. Re-optimize with TLC: Test solvent systems with slightly lower polarity (e.g., change from 90:10 to 95:5 hexane:ethyl acetate) to increase the separation between spots. 2. Reduce Sample Load: A good rule of thumb is a 1:50 to 1:100 mass ratio of crude sample to silica gel. 3. Repack the Column: Use the slurry method and ensure consistent tapping to create a uniform, homogenous stationary phase.
Product Elutes Too Slowly or Not at All Eluent Is Not Polar Enough: The mobile phase lacks the strength to displace the moderately polar ketone from the highly polar silica gel.[12]Increase Eluent Polarity: Gradually increase the proportion of the polar solvent. For example, after the non-polar impurities have eluted with 95:5 hexane:ethyl acetate, you can switch to a 90:10 or 85:15 mixture to speed up the elution of your target compound. This is known as a "step gradient."
Streaking/Tailing on TLC or Column 1. Sample Insolubility: The crude sample may not be fully soluble in the eluent, causing it to streak as it moves. 2. Acidic/Basic Compound: If the compound has acidic or basic properties, it can interact too strongly and irregularly with the slightly acidic silica gel.1. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a more polar solvent (like pure dichloromethane or acetone) for loading, then begin eluting with the less polar mobile phase. 2. Modify the Mobile Phase: While not typically necessary for this compound, adding a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape.
Cannot Visualize Compound on TLC Plate Compound Not UV-Active (unlikely here) or Low Concentration: While fluorenones are UV-active, very low concentrations might be hard to see.[7][10]Use a Chemical Stain: After checking under UV, use a visualizing stain. A 2,4-dinitrophenylhydrazine (DNPH) stain is highly effective for visualizing ketones and aldehydes, appearing as yellow or orange spots.[7] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with any oxidizable functional group.[14]
Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound? A1: The most common impurity is typically the unreacted starting material, 2-methyl-9H-fluorene, which is less polar than the product.[15] Depending on the synthetic route (e.g., oxidation of 2-methyl-9H-fluorene), over-oxidation or side-reaction products could also be present as more polar impurities.[15]

Q2: How much crude material can I load onto my column? A2: This depends on the difficulty of the separation. For good separation of components with different Rf values, a ratio of 1:30 to 1:50 (mass of crude material to mass of silica gel) is a safe starting point. If the separation is very easy, you might use a 1:20 ratio. For difficult separations, a ratio of 1:100 or higher may be necessary.

Q3: My purified product is still a bit yellow. Is it pure? A3: 9-Fluorenone and its derivatives are often described as yellow crystalline solids.[16][17] Therefore, a yellow color does not necessarily indicate impurity. Purity should be confirmed by analytical methods such as TLC (showing a single spot in multiple solvent systems), melting point analysis (a sharp melting range consistent with literature values), and spectroscopy (¹H NMR, ¹³C NMR).

Q4: What safety precautions should I take? A4: Always work in a well-ventilated fume hood. The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and have associated health risks upon inhalation or contact.[18][19] Dry silica gel is a respiratory irritant; avoid inhaling the dust.[20] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each chemical before use.[18][21]

References

Technical Support Center: Prevention of C9 Oxidation in Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced fluorene chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidative stability of fluorene derivatives, specifically at the C9 position. The inherent reactivity of the C9 methylene bridge makes it susceptible to oxidation, often leading to the formation of undesired fluorenone byproducts, which can compromise the purity, yield, and photophysical properties of your target compounds.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to C9 oxidation. We will delve into the underlying mechanisms and provide field-proven protocols to ensure the integrity of your fluorene derivatives throughout synthesis, purification, and storage.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why is the C9 position of fluorene so prone to oxidation?

    • What are the common oxidants I should be concerned about in my experiments?

    • How can I visually identify C9 oxidation in my product?

    • What are the main strategies to prevent C9 oxidation?

  • Troubleshooting Guide: Unwanted C9 Oxidation

    • Issue: My final product is yellow, suggesting fluorenone contamination.

    • Issue: I observe C9 oxidation even when working with non-obvious oxidizing agents.

    • Issue: My purified fluorene derivative degrades over time during storage.

  • Preventative Protocols and Methodologies

    • Protocol 1: Rigorous Implementation of an Inert Atmosphere.

    • Protocol 2: Application of Radical Scavengers.

    • Protocol 3: Strategic Molecular Design via C9 Disubstitution.

  • References

Frequently Asked Questions (FAQs)

Q1: Why is the C9 position of fluorene so prone to oxidation?

The C9 position of the fluorene core is a methylene bridge flanked by two aromatic rings. This unique structural arrangement makes the C9 protons relatively acidic and the C-H bonds weaker than typical sp³ C-H bonds. In the presence of a base, the C9 position can be deprotonated to form a fluorenyl anion, which is stabilized by resonance over the aromatic system. This anion is highly susceptible to reaction with electrophiles, including molecular oxygen.[1]

Furthermore, the C9 position is susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen.[2][3] This process can be initiated by light, heat, or trace metal impurities. The resulting hydroperoxide intermediate is unstable and readily decomposes to the corresponding fluorenone.

Q2: What are the common oxidants I should be concerned about in my experiments?

The most ubiquitous oxidant is atmospheric oxygen.[1] Reactions run in the presence of air, especially under basic conditions, are highly prone to C9 oxidation. Other potential oxidants include:

  • Peroxides: Residual peroxides in solvents (e.g., THF, diethyl ether) can initiate radical oxidation.

  • Strong Oxidizing Agents: Reagents such as chromium or manganese oxides, often used in organic synthesis, will readily oxidize the C9 position.[3]

  • Trace Metal Impurities: Transition metals can catalyze oxidation by facilitating electron transfer processes.

Q3: How can I visually identify C9 oxidation in my product?

A common indicator of C9 oxidation is a change in the physical appearance of your compound. While many fluorene derivatives are white or colorless crystalline solids, the corresponding fluorenones are often intensely yellow.[4] The presence of a yellow hue in your final product is a strong indication of fluorenone contamination. This can be further confirmed by analytical techniques such as ¹H NMR, where the disappearance of the C9 methylene protons and shifts in the aromatic signals are indicative of oxidation.[5]

Q4: What are the main strategies to prevent C9 oxidation?

There are three primary strategies to mitigate C9 oxidation, which can be used independently or in combination:

  • Exclusion of Oxygen: Implementing a strict inert atmosphere during reactions and handling is the most direct way to prevent oxidation.

  • Radical Scavenging: The addition of a small amount of an antioxidant can inhibit free-radical mediated autoxidation.

  • Molecular Design: Modifying the fluorene core by introducing two substituents at the C9 position physically blocks this site from reacting and enhances the long-term stability of the molecule.[6][7]

Troubleshooting Guide: Unwanted C9 Oxidation

Symptom Potential Cause(s) Recommended Action(s)
Yellow coloration of the final product Presence of fluorenone impurity due to oxidation during reaction or workup.1. Confirm the presence of fluorenone using analytical techniques (NMR, TLC, etc.).2. Purify the product using column chromatography or recrystallization to remove the more polar fluorenone.3. For future syntheses, implement one or more of the preventative strategies outlined in Section 3.
C9 oxidation observed despite no obvious oxidizing agents Autoxidation initiated by atmospheric oxygen, potentially catalyzed by light or trace metals.[2][3]1. Rigorously exclude air and moisture from your reaction using an inert atmosphere (see Protocol 1).2. Use freshly distilled or peroxide-free solvents.3. Consider adding a radical scavenger like BHT to your reaction mixture (see Protocol 2).
Degradation of purified product during storage Slow oxidation upon exposure to air and light over time.1. Store sensitive fluorene derivatives under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon or nitrogen).2. Protect from light by storing in an amber vial or wrapping the container in aluminum foil.3. For long-term stability, consider synthesizing a C9-disubstituted analogue (see Protocol 3).

Preventative Protocols and Methodologies

Protocol 1: Rigorous Implementation of an Inert Atmosphere

The most effective way to prevent oxidation is to scrupulously exclude oxygen and moisture from your reactions. This is achieved using standard air-free techniques, such as a Schlenk line or a glovebox.[8][9]

Experimental Workflow for Inert Atmosphere Setup

inert_atmosphere_workflow cluster_prep Glassware Preparation cluster_solvent Solvent Preparation cluster_reaction Reaction Setup oven_dry Oven-dry glassware (>120 °C, >4h) flame_dry Flame-dry under vacuum oven_dry->flame_dry Assemble hot cool_inert Cool under inert atmosphere (Ar/N2) flame_dry->cool_inert setup Set up reaction in prepared glassware cool_inert->setup degas Degas solvent (freeze-pump-thaw or sparging) store Store over molecular sieves under Ar/N2 degas->store add_reagents Add reagents via syringe or cannula store->add_reagents setup->add_reagents run_reaction Run reaction under positive pressure of Ar/N2 add_reagents->run_reaction

Caption: Workflow for setting up a reaction under an inert atmosphere.

Step-by-Step Methodology:

  • Glassware Preparation:

    • Thoroughly oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.[8]

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas (argon or nitrogen).[10]

  • Solvent and Reagent Degassing:

    • Use anhydrous, deoxygenated solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[11]

    • Liquid reagents should be transferred via syringe or cannula.[11][12] Solid reagents should be added under a positive flow of inert gas.[13][14]

  • Maintaining an Inert Atmosphere:

    • Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[11]

    • For particularly sensitive compounds, all manipulations should be performed in a glovebox.[15][16]

Protocol 2: Application of Radical Scavengers

For reactions that are less sensitive or where a stringent inert atmosphere is not feasible, the addition of a radical scavenger can effectively inhibit autoxidation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[17][18]

Mechanism of BHT as a Radical Scavenger

BHT_mechanism ROO_radical ROO• (Peroxy radical) ROOH ROOH (Hydroperoxide) ROO_radical->ROOH + H• from BHT-OH BHT BHT-OH (Phenolic Antioxidant) BHT_radical BHT-O• (Stable Phenoxy Radical) BHT->BHT_radical - H• Non-radical products Non-radical products BHT_radical->Non-radical products + ROO•

Caption: BHT terminates radical chains by donating a hydrogen atom.

Step-by-Step Methodology:

  • Determine Compatibility: Ensure that BHT is soluble in your reaction solvent and will not interfere with your desired reaction chemistry. BHT is a neutral, non-polar compound and is generally unreactive towards many common reagents.

  • Addition of BHT: Add a catalytic amount of BHT (typically 0.1-1 mol%) to the reaction mixture at the beginning of the synthesis.

  • Monitoring: Proceed with your reaction as planned. The BHT will scavenge any generated peroxy radicals, thus inhibiting the autoxidation chain reaction.[17]

  • Removal: BHT can typically be removed during standard purification procedures like column chromatography.

Protocol 3: Strategic Molecular Design via C9 Disubstitution

The most robust method for preventing C9 oxidation is to replace the two protons at this position with inert substituents. This provides steric hindrance, preventing attack by oxidizing species, and eliminates the pathway for deprotonation and subsequent oxidation.[6][7]

Decision Logic for C9 Disubstitution

C9_disubstitution_logic decision decision start Is long-term stability critical for the application? decision1 Need for C9 functionalization? start->decision1 decision2 Are bulky groups compatible with synthesis and application? decision1->decision2 No end_node Proceed with synthesis. decision1->end_node Yes strategy1 Utilize C9-disubstituted fluorene starting material. decision2->strategy1 Yes decision2->end_node No strategy2 Perform C9-dialkylation on fluorene core. strategy1->strategy2 Or strategy2->end_node

Caption: Decision tree for implementing C9 disubstitution.

General Synthetic Approach:

A common method for introducing substituents at the C9 position is through deprotonation with a strong base followed by alkylation with an appropriate electrophile (e.g., an alkyl halide). This process can be repeated to achieve disubstitution.

Example Synthesis of 9,9-Dimethylfluorene:

  • Deprotonation: Dissolve fluorene in a suitable solvent (e.g., DMSO). Add a strong base such as potassium hydroxide (KOH).[7]

  • First Alkylation: Add one equivalent of methyl iodide (CH₃I) and stir at room temperature.

  • Second Deprotonation and Alkylation: After the formation of 9-methylfluorene, add a second equivalent of base and methyl iodide to yield 9,9-dimethylfluorene.

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by recrystallization or chromatography.

By implementing these strategies, you can significantly reduce or eliminate the unwanted oxidation of the C9 position in your fluorene derivatives, leading to higher purity products and more reliable experimental outcomes.

References

Technical Support Center: Advanced Troubleshooting for Suzuki Coupling Reactions of Fluorenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorenone-based substrates. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize these powerful C-C bond-forming reactions and troubleshoot common issues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles at play, enabling you to make informed decisions in your own laboratory settings.

I. Understanding the Fluorenone Substrate in Suzuki Couplings

Fluorenones are valuable building blocks in medicinal chemistry and materials science. However, their unique electronic and structural features can present challenges in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the ketone functionality significantly influences the reactivity of the aryl halide, generally making the oxidative addition step of the catalytic cycle more favorable.[1] However, this same functionality, along with the acidic protons at the C9 position, can also lead to undesirable side reactions under the basic conditions typically employed in these couplings.

A successful Suzuki coupling hinges on a delicate balance of several factors: the palladium catalyst, the ligand, the base, the solvent, and the reaction temperature.[2] This guide will walk you through common problems and their solutions in a question-and-answer format.

II. Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific problems you might encounter during your experiments with fluorenone-based Suzuki couplings.

Question 1: My Suzuki coupling of 2-bromofluorenone is giving a low yield or failing completely. What are the most likely causes?

Answer:

Low or no yield in the Suzuki coupling of a fluorenone substrate can stem from several factors. Let's break down the troubleshooting process systematically.

1. Catalyst and Ligand Inactivity:

  • Palladium(0) Formation: The active catalyst in the Suzuki cycle is a Pd(0) species.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. Incomplete reduction can lead to a low concentration of the active catalyst.

    • Recommendation: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. For challenging couplings, advanced Buchwald or PEPPSI-type precatalysts are designed for efficient generation of the active Pd(0) species.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl halides like 2-bromofluorenone, a more electron-rich and bulky ligand can accelerate the oxidative addition and reductive elimination steps.

    • Recommendation: While Pd(PPh₃)₄ can be effective, if you are experiencing issues, consider switching to a more electron-rich and sterically demanding ligand. For instance, in the synthesis of poly(2,7-fluorene-alt-1,4-phenylene), catalysts with dppf ligands showed faster conversion rates compared to those with PPh₃.

2. Ineffective Base and Transmetalation Issues:

  • Base Strength and Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base is often interdependent with the solvent system.

    • Recommendation: For fluorenone couplings, a moderately strong inorganic base is often a good starting point. K₂CO₃ and Cs₂CO₃ are commonly used. If you suspect solubility issues with the base, ensure it is finely powdered. In some cases, a stronger base like K₃PO₄ may be necessary, but be mindful of potential side reactions.

  • Protodeboronation (Boronic Acid Decomposition): Boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common cause of low yields.

    • Recommendation:

      • Use a 1.2 to 1.5-fold excess of the boronic acid to compensate for some degradation.

      • Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate salt, which are less prone to protodeboronation.

      • Ensure your reaction is properly deoxygenated, as oxygen can promote boronic acid degradation.

3. Reaction Conditions:

  • Solvent and Temperature: The solvent must be able to dissolve all reaction components, and the temperature needs to be sufficient to drive the reaction without causing significant decomposition.

    • Recommendation: A mixture of an organic solvent and water is often used. Common solvent systems include toluene/water, dioxane/water, and THF/water. If your starting materials have poor solubility, DMF can be an alternative, though it can be more difficult to remove. The reaction temperature typically ranges from 80 to 110 °C.

  • Deoxygenation: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.

    • Recommendation: Thoroughly degas your solvent(s) and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Question 2: I am observing significant amounts of a homocoupled byproduct of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Deoxygenation: This is the most critical factor in preventing homocoupling. Ensure your degassing procedure is effective.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others.

    • Recommendation: If homocoupling is a persistent issue, consider screening different palladium precatalysts and ligands. Bulky electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

  • Controlled Addition: Slowly adding the boronic acid to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling reaction.

Question 3: My fluorenone substrate appears to be decomposing under the reaction conditions. Are there specific side reactions I should be aware of?

Answer:

The fluorenone core has two main sites susceptible to side reactions under basic Suzuki conditions: the ketone carbonyl and the acidic C9 protons.

  • Reactions at the Carbonyl Group: While generally stable, strong bases at high temperatures could potentially lead to side reactions at the ketone. However, this is less common with the moderately strong bases typically used in Suzuki couplings.

  • Deprotonation at C9: The protons at the 9-position of the fluorene ring are acidic and can be deprotonated by the base. The resulting anion could potentially participate in side reactions, although in many successful fluorenone couplings, this does not appear to be a major issue.

    • Recommendation: If you suspect side reactions related to the fluorenone core, try using a milder base (e.g., K₂CO₃ instead of K₃PO₄) and the lowest effective reaction temperature. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Which is a better leaving group for fluorenone Suzuki couplings: bromine or iodine?

A1: Generally, the reactivity of aryl halides in the oxidative addition step follows the order I > Br > Cl. Therefore, an iodo-fluorenone will typically react faster and under milder conditions than a bromo-fluorenone. If you are struggling with the reactivity of a bromo-fluorenone, switching to the corresponding iodo-fluorenone, if synthetically accessible, could improve your results.

Q2: Can I perform a Suzuki coupling on a 2,7-dibromofluorenone?

A2: Yes, Suzuki couplings on 2,7-dibromofluorenone are well-established, particularly in the synthesis of conjugated polymers. You can achieve either a mono- or di-substitution depending on the stoichiometry of the boronic acid used. For selective mono-substitution, using a slight excess (e.g., 1.1 equivalents) of the boronic acid is a good starting point. For di-substitution, a larger excess of the boronic acid (e.g., 2.5 equivalents or more) will be required.

Q3: What is a good starting point for catalyst and base combination for a 2-bromofluorenone Suzuki coupling?

A3: A reliable set of starting conditions would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Base: K₂CO₃ (2-3 equivalents)

  • Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1)

  • Temperature: 90-100 °C

Monitor the reaction progress, and if it is sluggish or incomplete, you can then move on to the troubleshooting steps outlined above.

IV. Experimental Protocols and Visualizations

General Protocol for a Trial Suzuki Coupling of 2-Bromofluorenone
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromofluorenone (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and finely powdered K₂CO₃ (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Fluorenone-Br) PdII_ArylHalide Ar-Pd(II)-X (Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 Base PdII_Diarylation Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Diarylation ReductiveElimination Reductive Elimination PdII_Diarylation->ReductiveElimination ReductiveElimination->Pd0 Ar-Ar' (Product) Troubleshooting_Flowchart Troubleshooting Fluorenone Suzuki Couplings Start Low or No Yield Check_Reagents Check Reagent Quality (Boronic Acid, Catalyst) Start->Check_Reagents Degas Improve Deoxygenation Check_Reagents->Degas Reagents OK Success Improved Yield Check_Reagents->Success Reagents Degraded Change_Ligand Screen Ligands (e.g., Buchwald ligands) Degas->Change_Ligand Degas->Success Change_Base Screen Bases (K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Ligand->Success Change_Solvent Screen Solvents (Dioxane, DMF) Change_Base->Change_Solvent Change_Base->Success Increase_Temp Increase Temperature Change_Solvent->Increase_Temp Change_Solvent->Success Increase_Temp->Success

References

stability and degradation of 2-methyl-9H-fluoren-9-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-methyl-9H-fluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and analyzing this compound. Here, we address common questions and experimental challenges related to its stability and degradation under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound, like other fluorenone derivatives, is primarily influenced by light, temperature, pH, and the presence of oxidizing agents. The fluorenone core is a robust aromatic system, but certain functionalities are susceptible to degradation under stress conditions. The C-9 ketone group and the aromatic rings can be involved in various degradation pathways.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize the risk of oxidation.

Q3: Is this compound sensitive to light?

A3: Yes, fluorenone and its derivatives can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. It is crucial to protect samples from light during experiments and storage.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While the fluorenone ring system is generally stable, extreme pH conditions can promote degradation. Under strongly basic conditions, hydrolysis of certain derivatives has been observed, suggesting that the ketone group might be susceptible to nucleophilic attack. In strongly acidic media, the fluorenone core is generally stable, as it is often synthesized under such conditions. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be investigated to determine the specific stability profile of this compound.

Troubleshooting Guide

Issue 1: My sample of this compound shows a color change from yellow to brownish upon storage.

Possible Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation. The formation of polymeric or complex degradation products can lead to a darkening of the material.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the sample has been stored in a tightly sealed container, protected from light, and in a cool, dry place.

  • Inert Atmosphere: For sensitive applications, consider storing the material under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Analytical Confirmation: Analyze the discolored sample using HPLC with a photodiode array (PDA) detector to check for the presence of new impurity peaks. Compare the chromatogram to that of a fresh or properly stored sample.

Issue 2: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been used in an aqueous formulation.

Possible Cause: The appearance of new peaks suggests degradation. Depending on the pH of your formulation, you might be observing products of hydrolysis. If the formulation was exposed to air and light, oxidative and photodegradation products could also be present.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study. This involves intentionally subjecting the compound to various stress conditions. This will help in confirming the degradation pathway and ensuring your analytical method is stability-indicating.[3][4]

  • Analyze under Different Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

    • Basic Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Degradation: Expose a solution to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat a solid sample or a solution at an elevated temperature.

    • Photodegradation: Expose a solution to UV and visible light.

  • Optimize HPLC Method: Ensure your HPLC method can separate the parent compound from all the degradation products formed during the forced degradation study. A gradient elution with a C18 column is often a good starting point for such analyses.[5][6]

Issue 3: My reaction involving this compound is giving low yields and a complex mixture of byproducts.

Possible Cause: The reaction conditions themselves might be promoting the degradation of your starting material or products. High temperatures, the presence of strong acids or bases, or exposure to air and light during the reaction and workup can all contribute to degradation.

Troubleshooting Steps:

  • Reaction Condition Review: Assess the necessity of harsh conditions. Can the temperature be lowered? Can a milder base or acid be used?

  • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Workup and Purification: Minimize the time the compound is exposed to potentially degradative conditions during extraction, chromatography, and solvent evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound to understand its stability profile and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with PDA or UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Analyze as described for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protect from light. Analyze at different time points.

  • Thermal Degradation:

    • For solid-state analysis, place a small amount of the solid compound in an oven at a high temperature (e.g., 105 °C) and analyze at different time points.

    • For solution-state analysis, reflux a solution of the compound and analyze at different time points.

  • Photodegradation:

    • Expose a solution of the compound in a transparent container to light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at different time points.

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the formation of new peaks.

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Protocol 2: Stability-Indicating HPLC Method

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.

Data Summary

Table 1: Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Photolytic Photoreduction, Photooxidation2-methyl-9H-fluoren-9-ol, hydroxylated derivatives, ring-opened products
Thermal Oxidation (if oxygen is present)Further oxidation products, polymeric materials
Acidic Generally stable, potential for ring opening under harsh conditionsMinimal degradation expected under mild conditions
Basic Nucleophilic attack at the carbonyl carbonPotential for ring-opened carboxylic acid derivatives under harsh conditions
Oxidative Oxidation of the aromatic rings and methyl groupHydroxylated derivatives, 2-carboxy-9H-fluoren-9-one

Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

G A This compound B Hydroxylated Intermediates A->B [O] C 2-Carboxy-9H-fluoren-9-one B->C [O] D Further Ring-Opened Products C->D Further Oxidation G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis F Stability-Indicating HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G LC-MS for Identification F->G H NMR for Structure Elucidation G->H

References

Technical Support Center: A Troubleshooting Guide to the Scale-Up Synthesis of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-methyl-9H-fluoren-9-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing scale. As a key intermediate in pharmaceuticals and advanced materials, robust and scalable synthesis of this molecule is critical. This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and safety protocols in a practical question-and-answer format.

Section 1: Choosing Your Scale-Up Synthetic Strategy

The selection of a synthetic route at the lab scale is often driven by novelty and yield. For scale-up, the calculus shifts to prioritize safety, cost, atom economy, and robustness. Here, we address the critical decision of which synthetic pathway to pursue for multi-gram to kilogram production.

Q1: What are the primary synthetic routes for this compound, and which is most suitable for scale-up?

A1: There are two principal, industrially viable routes to this compound: the direct oxidation of 2-methyl-9H-fluorene and the intramolecular Friedel-Crafts acylation of a biphenyl precursor.

  • Direct Aerobic Oxidation: This is often the most attractive route on paper due to its high atom economy. It involves the oxidation of the C9 methylene bridge of 2-methyl-9H-fluorene using an oxidant, commonly air or pure oxygen, in the presence of a base.[1] Common systems include NaOH or KOH in solvents like DMSO or THF.[1][2] Its primary advantage is the use of inexpensive starting materials and reagents. However, its major drawback is safety; aerobic oxidations in flammable organic solvents are notoriously hazardous and require specialized equipment and rigorous safety protocols to manage exotherms and prevent the creation of explosive gas mixtures.[3][4][5]

  • Intramolecular Friedel-Crafts Acylation: This classic route involves the cyclization of a 2-carboxy-biphenyl derivative (specifically, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid or its acyl chloride).[6] The reaction is typically promoted by a strong acid (polyphosphoric acid, sulfuric acid) or a Lewis acid (AlCl₃).[7][8] This method offers greater control and predictability compared to oxidation. The reactions are generally less hazardous, although they generate stoichiometric waste from the acid promoter. The primary challenge is the multi-step synthesis of the biphenyl precursor, which can lower the overall yield and increase costs.

Decision Matrix for Route Selection:

FeatureDirect Aerobic OxidationIntramolecular Friedel-Crafts Acylation
Starting Material Cost Low (2-methylfluorene is readily available)High (Requires multi-step synthesis of biphenyl precursor)
Atom Economy ExcellentModerate (Generates stoichiometric acid/metal waste)
Process Safety High Risk (Exothermic, flammable solvents, oxidant)[3][9]Moderate Risk (Corrosive acids, quenching exotherms)
Control & Reproducibility Moderate (Sensitive to mass transfer of O₂)High (Well-understood, predictable kinetics)
Equipment Needs Specialized (Pressure reactor, O₂ monitoring, high-efficiency cooling)Standard (Glass-lined reactors)
Waste Stream Benign (Water)Acidic, often containing metal salts[7]

Recommendation: For initial scale-up (<1 kg) where safety infrastructure may be limited, the Friedel-Crafts route offers a more controlled and safer process . For large-scale, cost-driven manufacturing where specialized reactors and safety systems are in place, direct oxidation is economically superior .

start Select Scale-Up Route for This compound safety Is specialized high-pressure reactor with O2 handling available? start->safety cost Is lowest cost per kg the primary driver? safety->cost Yes fc Route 2: Intramolecular Friedel-Crafts Acylation safety->fc No oxidation Route 1: Direct Aerobic Oxidation of 2-Methylfluorene cost->oxidation Yes cost->fc No

Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting the Aerobic Oxidation of 2-Methylfluorene

This route is common due to its efficiency but is fraught with potential issues. Success depends on a deep understanding of the interplay between mass transfer, catalyst activity, and reaction kinetics.

Q2: My oxidation reaction is sluggish or stalls before completion. What are the likely causes and solutions?

A2: Sluggish or incomplete conversion is almost always tied to one of three factors: oxygen availability, base activity, or solvent quality.

  • Cause 1: Poor Oxygen Mass Transfer: The reaction is heterogeneous (gas-liquid-solid). Oxygen must dissolve into the solvent to react at the catalyst surface. On scale-up, the surface-area-to-volume ratio decreases dramatically, making oxygen transfer the rate-limiting step.

    • Troubleshooting:

      • Increase Agitation: Ensure the reactor's overhead stirrer is creating a significant vortex to pull headspace oxygen into the liquid phase. Baffles within the reactor are critical for improving mixing.

      • Use an Oxygen Sparger: For larger vessels, bubbling oxygen directly into the reaction mixture via a subsurface dip tube with a fritted tip (sparger) is far more effective than relying on headspace pressure alone.

      • Check for Catalyst Caking: Ensure the base (e.g., powdered KOH) is well-suspended and not caked at the bottom of the reactor.

  • Cause 2: Inactive Base/Catalyst: The base deprotonates the fluorene at the C9 position, which is the key step for initiating oxidation.[1] The activity of common bases like KOH and NaOH is highly dependent on their physical form and purity.

    • Troubleshooting:

      • Use Fresh, Finely-Milled Base: Use freshly opened, anhydrous, powdered KOH or NaOH. Clumped or pelletized base has low surface area and reacts slowly. Grinding the base (with appropriate safety precautions) just before use can significantly increase reaction rates.

      • Consider Phase-Transfer Catalysis: In some solvent systems, adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt can improve the interaction between the solid base and the dissolved fluorene.[10]

  • Cause 3: Solvent Impurities: The solvent is not just a medium; it participates in the reaction mechanism. Protic impurities (especially water) can interfere with the basic catalyst.

    • Troubleshooting:

      • Use Anhydrous Solvent: Ensure your DMSO or THF is of high purity and has a low water content (<0.1%).

      • Beware of DMSO Decomposition: At elevated temperatures, particularly with strong bases, DMSO can decompose. Monitor for any unusual odors (dimethyl sulfide).

Q3: I'm observing a persistent yellow or brown discoloration in my product and significant side-product formation by TLC/HPLC. What are these impurities and how can I minimize them?

A3: The primary impurities are typically unreacted starting material, products of benzylic coupling, and potentially over-oxidation byproducts, although the fluorenone core is quite stable. The methyl group is an electron-donating group, which can activate the aromatic ring to side reactions.

  • Impurity 1: Unreacted 2-Methylfluorene: The most common impurity. Its polarity is very similar to the product, making it difficult to remove via crystallization.

    • Minimization: The best solution is to drive the reaction to full conversion (>99.5% by HPLC). Use the troubleshooting steps in Q2. It is far easier to optimize the reaction than to perform a difficult downstream purification.

  • Impurity 2: Radical-Mediated Side Products: The reaction proceeds via a radical mechanism. High temperatures or localized "hot spots" in the reactor can lead to undesired coupling reactions.

    • Minimization:

      • Strict Temperature Control: Maintain the reaction temperature within the validated range. Overheating is a common cause of impurity formation. Ensure your reactor's temperature probe is correctly placed and calibrated.

      • Controlled Reagent Addition: If using a more aggressive oxidant than air, add it slowly and sub-surface to avoid high local concentrations.

start Problem: Low Conversion in Oxidation q1 Is agitation creating a deep vortex? start->q1 q2 Is the base fresh, anhydrous, and powdered? q1->q2 Yes sol1 Solution: Increase stirrer speed. Install baffles. Consider O2 sparger. q1->sol1 No q3 Is the solvent anhydrous and high-purity? q2->q3 Yes sol2 Solution: Use fresh, finely milled KOH. Consider a PTC. q2->sol2 No sol3 Solution: Use anhydrous grade solvent. q3->sol3 No end Reaction Optimized q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for low conversion in oxidation.

Q4: How do I safely manage the exothermic nature of the oxidation during scale-up?

A4: This is the most critical question for scaling this reaction. Oxidation reactions are highly energetic, and a thermal runaway can have catastrophic consequences.[3][9]

  • 1. Perform Calorimetry Studies: Before any scale-up, a reaction calorimetry (RC1) study is mandatory. This will determine the total heat of reaction, the maximum temperature of synthetic reaction (MTSR), and the rate of heat evolution. This data is non-negotiable for safe process design.

  • 2. Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to handle the maximum heat output determined by calorimetry. A common mistake is to assume a linear scale-up of cooling performance, which is incorrect as the heat transfer surface area does not scale at the same rate as the reactor volume.

  • 3. Control the Limiting Reagent: The safest way to run the reaction is under an "oxygen-starved" condition. This means that oxygen is the limiting reagent and is added at a rate that the cooling system can manage. This prevents the buildup of a large amount of unreacted starting material that could later react uncontrollably.

  • 4. Develop a Quench Protocol: Have a validated emergency quench procedure. This typically involves rapidly adding a reducing agent (like sodium bisulfite solution) or a cold, inert solvent to stop the reaction and absorb the heat. This procedure must be tested at the lab scale.

Section 3: Work-up and Purification Challenges

Isolating the product at high purity is often as challenging as the reaction itself.

Q7: I'm struggling to remove unreacted 2-methylfluorene from my final product. Standard recrystallization isn't improving purity significantly. What should I do?

A7: This is a classic purification problem where the starting material and product have very similar polarities and structures.

  • Strategy 1: Optimize Recrystallization:

    • Systematic Solvent Screening: Do not rely on a single solvent system. Perform a systematic screen of solvents and solvent mixtures. Key solvent classes to test include alcohols (isopropanol, ethanol), ketones (acetone, MEK), esters (ethyl acetate), and aromatic hydrocarbons (toluene). An effective system will have high solubility for the product at elevated temperatures and very low solubility at room temperature, while keeping the 2-methylfluorene impurity dissolved.

    • Anti-Solvent Crystallization: Dissolve the crude material in a good solvent (e.g., THF, acetone) to a minimal volume, then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., heptane, water) until turbidity is observed. This can often provide better separation than cooling crystallization.

  • Strategy 2: Slurry Wash: If the crude product is already semi-crystalline, a hot slurry wash can be very effective. Suspend the crude solid in a solvent that readily dissolves the impurity but not the product (e.g., hot heptane or isopropanol), stir for 30-60 minutes, then filter hot and wash the cake.

  • Strategy 3: Preparative Chromatography (Last Resort): While effective, large-scale column chromatography is expensive and time-consuming. It should be avoided if possible. If necessary, use a system with minimal solvent consumption, such as a medium-pressure liquid chromatography (MPLC) system.

Section 4: Frequently Asked Questions (FAQs)

Q9: What are the single most important safety precautions for scaling up the aerobic oxidation route?

A9: The "fire triangle" consists of fuel (organic solvent), oxidant (oxygen/air), and an ignition source. Your process contains the first two in large quantities, so the entire basis of safety is the rigorous exclusion of all possible ignition sources and ensuring the reaction cannot run away thermally .[5][11]

  • Grounding and Bonding: All reactors, transfer lines, and personnel must be properly grounded to prevent static discharge.

  • Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (nitrogen or argon) before introducing any flammable solvents.

  • Oxygen Monitoring: The headspace of the reactor should be monitored to ensure the oxygen concentration remains below the limiting oxygen concentration (LOC) for the solvent vapor at the operating temperature and pressure.[5]

  • Emergency Preparedness: Ensure all personnel are trained on emergency shutdown and quench procedures. The reactor should be located in an area with appropriate blast shielding and pressure relief systems.

Q11: How does the methyl group on the fluorene ring impact the synthesis compared to unsubstituted fluorenone?

A11: The methyl group at the 2-position has two key electronic effects:

  • It is a weak electron-donating group (EDG): This slightly activates the aromatic system.

    • In oxidation , this has a minimal effect on the C9 methylene bridge reactivity.

    • In Friedel-Crafts acylation , the EDG helps activate the ring towards electrophilic substitution, which can be beneficial. However, it also directs incoming electrophiles, which is a critical consideration for regioselectivity in the precursor synthesis.

  • It provides a potential site for side reactions: While the C9 position is most reactive, under harsh oxidative conditions, benzylic oxidation of the methyl group itself is a theoretical (though minor) side reaction.

Protocol: Lab-Scale Aerobic Oxidation of 2-Methyl-9H-fluorene

This protocol is for informational purposes and must be risk-assessed before use.

Reaction: 2-Methyl-9H-fluorene → this compound Scale: 10.0 g

ReagentMWAmountMolesEquivalents
2-Methyl-9H-fluorene180.2410.0 g55.5 mmol1.0
Potassium Hydroxide (powdered)56.116.2 g111 mmol2.0
Dimethyl Sulfoxide (DMSO)78.13100 mL--

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen/air inlet, and a thermometer.

  • Charging: Charge the flask with 2-methyl-9H-fluorene (10.0 g) and powdered potassium hydroxide (6.2 g).

  • Inerting: Seal the flask and purge the system with nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous DMSO (100 mL) via cannula under a positive pressure of nitrogen.

  • Reaction Initiation: Begin vigorous stirring and switch the gas inlet from nitrogen to a gentle stream of air bubbled through the solution via a long needle (do not seal the system).

  • Heating & Monitoring: Heat the mixture to 50-60 °C. The solution should turn a dark color. Monitor the reaction progress by TLC or HPLC (Mobile Phase: 9:1 Heptane:EtOAc). The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully and slowly pour the dark reaction mixture into 500 mL of ice-cold 1M HCl with good stirring. A yellow precipitate will form.

    • Stir the slurry for 30 minutes to fully neutralize the base.

    • Filter the yellow solid using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Purification:

    • Dry the crude yellow solid in a vacuum oven at 50 °C.

    • Perform a recrystallization from a suitable solvent (e.g., isopropanol or toluene) to yield pure this compound. Expected yield: >85%.

References

side reaction pathways in the preparation of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-methyl-9H-fluoren-9-one

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable chemical intermediate. By understanding the underlying mechanisms of side product formation, you can optimize your synthetic route, improve yield and purity, and streamline your research and development efforts.

Section 1: The Primary Synthetic Pathway & Its Challenges

The most common laboratory-scale preparation of this compound involves the oxidation of its hydrocarbon precursor, 2-methyl-9H-fluorene. While seemingly straightforward, this oxidation is prone to several competing reaction pathways that can significantly impact the quality and yield of the desired product. The choice of oxidant, reaction temperature, and pH are critical parameters that dictate the reaction's selectivity.[1]

The intended transformation is as follows:

Caption: Desired oxidation of 2-methyl-9H-fluorene.

The key challenge lies in oxidizing the C9 methylene bridge without affecting the aromatic rings or the methyl group, and without allowing the reaction to proceed to more oxidized states.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is formatted as a series of common problems encountered during the synthesis. Each question is followed by a detailed explanation of the probable cause, the underlying chemical mechanism, and a step-by-step solution.

Q1: My reaction yield is very low, and the crude product is a dark, possibly polymeric, tar. What is the likely cause?

A1: This is a classic sign of over-oxidation and/or oxidative cleavage of the aromatic rings.

  • Underlying Cause & Mechanism: The use of harsh, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid) or excessive reaction temperatures can lead to aggressive oxidation.[1] Instead of stopping at the ketone, the reaction can proceed to cleave the C-C bonds of the fluorene core, leading to a complex mixture of biphenyl derivatives and eventually small, highly oxidized fragments that can polymerize under the reaction conditions.

  • Troubleshooting & Solution:

    • Switch to a Milder Oxidant: Employing a milder, more selective oxidation system is the most effective solution. Air or molecular oxygen in the presence of a strong base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF) is a highly efficient and green method.[2][3]

    • Strict Temperature Control: Overheating promotes side reactions.[1] Ensure the reaction is run at the recommended temperature, often room temperature for base-catalyzed air oxidations, and use a cooling bath if necessary to manage any exotherms.

    • Stoichiometry: Carefully control the molar equivalents of your oxidant if you are not using air. An excess of a strong oxidant is a primary cause of degradation.

Q2: My NMR spectrum shows the correct product, but also unreacted 2-methylfluorene. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to issues with the reaction's kinetics or phase-transfer limitations.

  • Underlying Cause & Mechanism: In biphasic systems (e.g., aqueous NaOH and an organic solvent like toluene), the base (hydroxide ion) must interact with the fluorene derivative in the organic phase.[4] Without efficient mixing or a phase-transfer catalyst, this interaction is slow and occurs only at the interface, leading to a stalled reaction. The mechanism involves the deprotonation of the C9-proton by a base to form a fluorenyl anion, which then reacts with oxygen.[5] If deprotonation is inefficient, the reaction will not proceed.

  • Troubleshooting & Solution:

    • Introduce a Phase-Transfer Catalyst (PTC): For biphasic reactions, add a catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The PTC transports the hydroxide anion from the aqueous phase into the organic phase, dramatically accelerating the deprotonation step and thus the overall reaction.[3][4]

    • Improve Agitation: Ensure vigorous stirring to maximize the surface area between the phases.

    • Check Reagent Purity: Ensure the base has not been degraded by absorbing atmospheric CO2 and that the starting material is pure. Impurities in industrial-grade fluorene can sometimes interfere with the reaction.[6]

Q3: My mass spectrum shows a peak at M+16 relative to my product, and the TLC shows a more polar spot. What is this impurity?

A3: This observation strongly suggests the formation of an over-oxidation byproduct, likely a hydroxy-fluorenone or a product of ring-opening.

  • Underlying Cause & Mechanism: Even with milder oxidants, prolonged reaction times or localized "hot spots" can lead to further oxidation. The initial product, this compound, can be susceptible to nucleophilic attack by hydroxide under harsh conditions, or the aromatic rings can undergo hydroxylation. A more common side product in related syntheses is the formation of biphenyl carboxylic acids from oxidative cleavage, which would also present as a more polar, M+16 species (after loss of CO).

  • Troubleshooting & Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent byproducts.

    • Purification: These more polar impurities can typically be removed effectively via column chromatography on silica gel.[4][7] A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is usually effective. Recrystallization can also be an effective method for purification.[8]

Section 3: Summary of Side Products and Identification

Side Product / Impurity Likely Cause Identification Method (Expected Observation) Prevention / Removal
Unreacted 2-MethylfluoreneIncomplete conversion, insufficient oxidant, poor phase transfer.TLC (less polar spot), ¹H NMR (presence of C9-CH₂ signal ~3.9 ppm).Use a phase-transfer catalyst, ensure vigorous stirring, check oxidant activity. Remove by chromatography.[4]
Over-oxidation Products (e.g., hydroxy-fluorenones)Harsh oxidants, high temperature, prolonged reaction time.MS (M+16), TLC (more polar spot), IR (broad O-H stretch).Use milder oxidants (Air/KOH), strict temperature control, monitor reaction by TLC.[1] Remove by chromatography.
Oxidative Cleavage Products (e.g., Biphenyl derivatives)Aggressive oxidation conditions (KMnO₄, CrO₃).Complex NMR, MS showing multiple lower m/z fragments.Avoid harsh oxidants. Difficult to remove from complex mixtures; resynthesis is often best.
Dimeric/Polymeric MaterialsFree-radical side reactions, excessive heat.Insoluble dark solid, baseline streaking on TLC.Control temperature, ensure inert atmosphere if using radical-sensitive routes. Remove by filtration.

Section 4: Visualizing Side Reaction Pathways

The synthesis of this compound is a balance between achieving full conversion and preventing the desired product from reacting further.

Caption: Main vs. Side Reaction Pathways in Fluorenone Synthesis.

Section 5: Key Experimental Protocols

Protocol 1: Optimized Mild Air Oxidation of 2-Methylfluorene

This protocol is adapted from general procedures for the highly efficient base-catalyzed aerobic oxidation of fluorenes.[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-9H-fluorene (1.0 eq) in tetrahydrofuran (THF, approx. 5-10 mL per gram of starting material).

  • Addition of Base: Add powdered potassium hydroxide (KOH, 1.0-2.0 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature. The flask should be open to the air (a balloon of air or bubbling dry air through the mixture can accelerate the reaction).

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexane). The product, this compound, will be a more polar spot than the starting material. The reaction is typically complete in 5-8 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the solid KOH. Rinse the solid with a small amount of THF.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Wash the crude solid with water to remove any remaining salts, then dry. The product is often of high purity (>98%), but can be further purified by recrystallization from ethanol or by column chromatography if necessary.[3][9]

Section 6: Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydroxide instead of potassium hydroxide? A1: Yes, sodium hydroxide can also be used as the base. However, KOH is often reported to give slightly better results, potentially due to its solubility properties in organic solvents when supported by a catalyst or its intrinsic basicity.

Q2: Why is THF a good solvent for this reaction? A2: THF is a good choice because it can dissolve the non-polar starting material while also having some miscibility with the polar intermediates and accommodating the basic catalyst. It is also relatively inert to the mild oxidation conditions.[2]

Q3: Is it possible to have side reactions on the methyl group? A3: While the C9 position is significantly more acidic and reactive, oxidation of the methyl group to a carboxylic acid is theoretically possible under very harsh oxidative conditions (e.g., hot KMnO₄). However, under the recommended mild conditions, the C9 methylene is overwhelmingly the site of reaction.

Q4: What if my starting material is from an industrial source and contains other polycyclic aromatic hydrocarbons (PAHs)? A4: Impurities in the starting material can be problematic.[6] It is highly recommended to purify the starting 2-methylfluorene by recrystallization or chromatography before oxidation. This will prevent the formation of a complex mixture of oxidized byproducts that can be very difficult to separate from your desired product.

References

Technical Support Center: Analytical Techniques for Impurity Profiling of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical impurity profiling of 2-methyl-9H-fluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting guidance to ensure the development of robust, accurate, and reliable analytical methods for controlling the quality and safety of this active pharmaceutical ingredient (API).

Foundational Principles: Why Impurity Profiling Matters

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the API.[1][2] The presence of impurities, even at trace levels, can adversely impact the safety and efficacy of the final drug product.[1][3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities.[2][3][4]

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying these unwanted chemicals.[2] For this compound, a key intermediate in various syntheses, potential impurities may arise from several sources:[1]

  • Organic Impurities: Starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.

  • Inorganic Impurities: Catalysts, metal residues from equipment, and inorganic salts.[1][3]

  • Residual Solvents: Organic volatile compounds used during synthesis or purification.[1]

A well-designed impurity profiling strategy is not just a regulatory requirement; it is a cornerstone of robust process development and quality control.

Strategic Workflow for Impurity Profiling

A systematic approach is critical for developing a stability-indicating analytical method—a method that can accurately measure the API in the presence of its impurities and degradation products. The following workflow provides a logical pathway from method development to validation.

Impurity Profiling Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation MD_Start Start: Define Analytical Target Profile MD_Select Select Primary Technique (e.g., RP-HPLC) MD_Start->MD_Select MD_Screen Screen Columns & Mobile Phases MD_Select->MD_Screen MD_Optimize Optimize Separation Parameters (Gradient, Temp, Flow Rate) MD_Screen->MD_Optimize FD_Start Perform Forced Degradation Studies MD_Optimize->FD_Start Optimized Method FD_Analyze Analyze Stressed Samples FD_Start->FD_Analyze FD_PeakTrack Peak Tracking & Purity Analysis (PDA/MS) FD_Analyze->FD_PeakTrack FD_Confirm Confirm Specificity & Stability-Indicating Power FD_PeakTrack->FD_Confirm MV_Protocol Develop Validation Protocol (ICH Q2(R1)) FD_Confirm->MV_Protocol Stability-Indicating Method Confirmed MV_Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) MV_Protocol->MV_Execute MV_Report Generate Validation Report MV_Execute->MV_Report MV_End End: Validated Method Ready for Routine Use MV_Report->MV_End

Caption: Logical workflow for impurity profiling method development.

Core Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For a polycyclic aromatic ketone like this compound, RP-HPLC is the gold standard for impurity analysis due to its high resolving power and compatibility with various detectors.[1][5]

Recommended Starting HPLC Protocol

This protocol serves as a robust starting point for method development. Optimization will be necessary based on the specific impurity profile observed in your samples.

ParameterRecommended ConditionRationale & Causality
Column C18 Stationary Phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µmThe C18 phase provides excellent hydrophobic retention for the aromatic fluorenone structure. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of silanol groups on the silica support, preventing peak tailing for the main compound and impurities.[6] Formic acid is preferred for MS compatibility.[7][8]
Mobile Phase B Acetonitrile (ACN)ACN is a strong organic solvent that provides good peak shape and lower viscosity (and thus lower backpressure) compared to methanol for this class of compounds.
Gradient Elution Start at 40% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions.A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. The initial hold ensures retention of early-eluting polar impurities, while the ramp to high organic content elutes strongly retained, non-polar species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[9]
Detector Photodiode Array (PDA/DAD) Detector, monitoring at 254 nm and 310 nm.The conjugated system of the fluorenone structure absorbs strongly in the UV region. Monitoring multiple wavelengths helps in detecting impurities that may have different absorption maxima from the API. A PDA detector is crucial for assessing peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be miscible with the mobile phase and strong enough to solubilize the sample, but not so strong that it causes peak distortion.[10]
HPLC Troubleshooting Guide (Q&A Format)

Issue 1: My main peak is tailing or fronting.

  • Question: My this compound peak shows significant tailing (asymmetry > 1.5). What is the cause and how can I fix it?

    • Answer: Peak tailing is often caused by secondary interactions between the analyte and active silanol groups on the HPLC column packing.[6]

      • Causality: The slightly acidic nature of residual silanols can interact with any basic sites on your molecule or impurities. For aromatic ketones, interactions can also occur via hydrogen bonding.

      • Troubleshooting Steps:

        • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Phase A) is low enough (pH 2.5-3.0) to keep the silanols protonated. Confirm you are using an appropriate acid like phosphoric or formic acid.[6]

        • Column Overload: Tailing (or a "shark-fin" shape) can result from injecting too much sample.[10] Reduce your sample concentration or injection volume by half and re-inject.

        • Column Contamination: Strongly retained impurities can bind to the column head, creating active sites. Flush the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol) or, if the problem persists, replace the guard column and consider back-flushing the analytical column (check manufacturer's instructions first).[9][10]

        • Column Void: A void at the column inlet can cause peak shape distortion.[10] This is often accompanied by a sudden drop in backpressure. If a void is suspected, the column must be replaced.

  • Question: My peak is fronting (asymmetry < 0.8). What does this indicate?

    • Answer: Peak fronting is typically a sign of column overload or an issue with the sample solvent.

      • Causality: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 40% ACN), the sample band will spread down the column before the gradient begins, causing a fronting peak.

      • Troubleshooting Steps:

        • Match Sample Solvent: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition.

        • Reduce Injection Volume: As with tailing, overloading can cause fronting. Decrease the injection volume.[6]

Issue 2: My retention times are drifting.

  • Question: The retention time for my main peak is decreasing with every injection. What should I check?

    • Answer: Drifting retention times are almost always related to the column or mobile phase.[9]

      • Causality: Insufficient column equilibration between gradient runs is the most common cause. If the column is not fully returned to the initial 40% B condition before the next injection, the environment will be more non-polar, leading to faster elution.

      • Troubleshooting Steps:

        • Increase Equilibration Time: Lengthen the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column (For a 150x4.6mm column, this is ~1.5 mL per column volume, so ~15 mL or 15 minutes at 1 mL/min).[9]

        • Check for Leaks: A leak in the pump or fittings will cause the flow rate to fluctuate and mobile phase composition to change, affecting retention times. Visually inspect the system for any signs of fluid.[9][11]

        • Mobile Phase Composition: Ensure your mobile phase components are correctly mixed and degassed.[9][11] If preparing online, check that the pump's proportioning valves are functioning correctly.

Issue 3: I am seeing ghost peaks or a noisy baseline.

  • Question: My blank (injection of diluent only) shows several peaks. Where are they coming from?

    • Answer: These are known as "ghost peaks" and typically originate from contamination in the system or carryover from a previous injection.[12]

      • Causality: If a previous sample contained strongly retained impurities, they may elute in a subsequent gradient run, appearing as ghost peaks. Contamination can also come from the mobile phase (especially water) or the sample vials/caps.[11]

      • Troubleshooting Steps:

        • Identify the Source: Run a series of blanks. First, a standard blank. Then, remove the vial and perform an injection from the air. If the peak disappears, the source is the vial or diluent. If it remains, it is likely in the mobile phase or system (carryover).

        • Improve Needle Wash: Increase the volume and strength of the autosampler needle wash solution to mitigate carryover.

        • Use High-Purity Solvents: Ensure you are using HPLC-grade water and solvents to avoid baseline contamination.[11]

Orthogonal Techniques: GC-MS and LC-MS

No single technique can identify all possible impurities. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive profile.[2]

GC-MS for Volatile Impurities

Gas chromatography is ideal for identifying residual solvents and volatile or semi-volatile organic impurities that may be present from the synthesis.

  • When to Use: To quantify residual solvents (e.g., Toluene, THF, Ethanol) and to screen for low molecular weight, thermally stable by-products.

  • Typical Setup:

    • Column: A low-polarity column like a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250 °C.

    • Oven Program: Start at 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min (hold 5 min).

    • Detector: Mass Spectrometer (MS) with Electron Ionization (EI) source. The resulting fragmentation patterns can be compared against spectral libraries (e.g., NIST) for tentative identification.[13]

LC-MS for Structural Elucidation

Coupling the HPLC system to a mass spectrometer is the most powerful tool for identifying unknown impurities.[1][14]

  • When to Use: To determine the molecular weight of unknown peaks observed in HPLC-UV and to obtain fragmentation data for structural elucidation.

  • Ionization Technique:

    • Electrospray Ionization (ESI): Excellent for polar impurities.

    • Atmospheric Pressure Chemical Ionization (APCI): Often better for less polar, neutral molecules like this compound and its related impurities.[15]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly recommended. It provides accurate mass measurements, which allow for the determination of the elemental composition of an impurity, a critical step in its identification.[13]

Troubleshooting_MS cluster_0 Check Ionization cluster_1 Check Mobile Phase cluster_2 Check Instrument Start Problem: No MS Signal for HPLC Peak Ion_Check Is the compound ionizable by the chosen technique (ESI/APCI)? Start->Ion_Check MP_Check Is the mobile phase MS-compatible? Start->MP_Check Inst_Tune Is the MS tuned and calibrated? Start->Inst_Tune Ion_Mode Switch Ionization Mode (Positive/Negative) Ion_Check->Ion_Mode Ion_Source Switch Ionization Source (e.g., from ESI to APCI) Ion_Mode->Ion_Source MP_Suppress Remove non-volatile buffers (e.g., Phosphate). Use Formic Acid or Ammonium Acetate. MP_Check->MP_Suppress MP_Flow Is the flow rate too high? Consider splitting the flow. MP_Suppress->MP_Flow Inst_Transfer Optimize transfer optics and source parameters (voltages, gas flows, temp). Inst_Tune->Inst_Transfer

Caption: Decision tree for troubleshooting poor MS signal.

Forced Degradation Studies: Predicting the Future

Forced degradation (or stress testing) is a critical exercise to demonstrate the stability-indicating nature of your analytical method.[5][16] By intentionally degrading the API, you generate the likely degradation products that could form during the product's shelf life. The method must be able to separate these new impurity peaks from the main peak and from each other.[16]

Protocol for Forced Degradation

Expose solutions of this compound (typically at 1 mg/mL) to the following conditions. The goal is to achieve 5-20% degradation of the main peak.[17] Adjust exposure times or reagent concentrations as needed.

ConditionReagent/ParameterTypical DurationPotential Degradants
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 2-8 hoursHydrolysis products, ring-opening products.
Base Hydrolysis 0.1 M NaOHHeat at 60 °C for 1-4 hoursProducts of hydrolysis or rearrangement.
Oxidation 3% H₂O₂Room temperature for 24 hoursN-oxides, hydroxylated species, or other oxidation products.
Thermal Heat solid API at 80 °C24-48 hoursThermally induced decomposition products.
Photolytic Expose solution to UV/Vis light (ICH Q1B)[4]Per ICH guidelines (~1.2 million lux hours)Photodegradation products, dimers.

Important: Always run a control sample (unstressed API) in parallel. Analyze all stressed samples by your developed HPLC-PDA method and by LC-MS to identify the new peaks.

Method Validation: The Self-Validating System

Once the method is developed and shown to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines.[18][19][20] This ensures the method is suitable for its intended purpose.

Summary of Key Validation Parameters
ParameterPurposeHow to Test
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if applicable), API, and forced degradation samples. Check for peak purity using PDA and MS.
Linearity To show that the results are directly proportional to the concentration of the analyte.Analyze a series of at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot response vs. concentration and determine the correlation coefficient (r² > 0.99).
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of API and impurities into a blank matrix at different levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.- Repeatability (Intra-assay): Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration where precision and accuracy criteria are met.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[21] Assess the impact on system suitability.

References

Validation & Comparative

A Comparative Study of 2-Methyl-9H-fluoren-9-one and Fluorenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structural, Spectroscopic, and Functional Differences

In the landscape of organic synthesis and materials science, fluorene and its derivatives stand out as a versatile class of compounds with wide-ranging applications, from pharmaceuticals to organic electronics. Among these, 9-fluorenone serves as a fundamental building block. The introduction of substituents onto the fluorenone core can significantly modulate its physicochemical and biological properties. This guide presents a detailed comparative study of the parent compound, 9H-fluoren-9-one (fluorenone), and its methylated analogue, 2-methyl-9H-fluoren-9-one, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, characterization, and potential applications.

Structural and Physicochemical Properties: The Impact of a Methyl Group

The primary structural difference between fluorenone and this compound is the presence of a methyl group at the 2-position of the fluorene backbone in the latter. This seemingly minor addition has significant implications for the molecule's physical and chemical properties.

dot

Caption: Chemical structure of Fluorenone.

dot

Caption: Chemical structure of this compound.

The methyl group, being an electron-donating group, can influence the electronic distribution within the aromatic system. This can, in turn, affect the molecule's reactivity, photophysical properties, and intermolecular interactions. One of the notable practical consequences of this methylation is the enhanced solubility of this compound in common organic solvents, which can be a significant advantage in solution-phase reactions and device fabrication.[1]

For a clear comparison, the key physicochemical properties of both compounds are summarized in the table below.

PropertyFluorenoneThis compound
Chemical Formula C₁₃H₈OC₁₄H₁₀O
Molecular Weight 180.20 g/mol 194.23 g/mol [2]
CAS Number 486-25-92840-51-9[2]
Appearance Yellow solid-
Melting Point 84 °C-
Boiling Point 341.5 °C-
LogP 3.63.9[2]

Synthesis of Fluorenone and this compound: Experimental Protocols

The synthesis of both fluorenone and its 2-methyl derivative can be efficiently achieved through the oxidation of their corresponding fluorene precursors. The following protocols detail reliable methods for their preparation.

Experimental Workflow: From Fluorene to Fluorenone

dot

SynthesisWorkflow cluster_fluorenone Fluorenone Synthesis cluster_methylfluorenone This compound Synthesis Fluorene Fluorene Oxidation_F Oxidation Fluorene->Oxidation_F Air, KOH, THF Fluorenone_P Fluorenone Oxidation_F->Fluorenone_P Work-up Methylfluorene Methylfluorene Oxidation_MF Oxidation Methylfluorene->Oxidation_MF Air, KOH, THF Methylfluorenone_P This compound Oxidation_MF->Methylfluorenone_P Work-up

Caption: General workflow for the synthesis of fluorenones.

Protocol for the Synthesis of 9-Fluorenone

A highly efficient and environmentally friendly method for the synthesis of 9-fluorenones is the aerobic oxidation of 9H-fluorenes.[3]

Materials:

  • 9H-Fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-fluorene in THF.

  • Add powdered KOH to the solution.

  • Stir the mixture vigorously at room temperature, open to the atmosphere (or with an air inlet), for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Evaporate the THF under reduced pressure.

  • Wash the resulting solid with deionized water to remove any remaining KOH.

  • Dry the solid over anhydrous sodium sulfate to yield 9-fluorenone as a yellow crystalline solid.

Protocol for the Synthesis of this compound

The same aerobic oxidation protocol can be applied to the synthesis of this compound starting from 2-methyl-9H-fluorene.[3]

Materials:

  • 2-Methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methyl-9H-fluorene in THF in a round-bottom flask with a magnetic stirrer.

  • Add powdered KOH to the solution.

  • Stir the reaction mixture at room temperature under an air atmosphere for 2-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the KOH.

  • Remove the THF by rotary evaporation.

  • Wash the crude product with deionized water.

  • Dry the product over anhydrous sodium sulfate to obtain this compound.

An alternative, high-yield synthesis involves the palladium-catalyzed carbonylation of 2-iodo-4'-methyl-1,1'-biphenyl.[4]

Spectroscopic Characterization: A Comparative Analysis

The structural differences between fluorenone and its 2-methyl derivative are clearly reflected in their spectroscopic data. A detailed analysis of their NMR, IR, and UV-Vis spectra provides valuable insights into their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Fluorenone: The ¹H NMR spectrum of fluorenone is characterized by a set of multiplets in the aromatic region (typically between δ 7.2 and 7.7 ppm). The symmetry of the molecule results in four distinct signals for the eight aromatic protons.

  • This compound: The introduction of the methyl group at the 2-position breaks the symmetry of the fluorenone core. This leads to a more complex ¹H NMR spectrum with more distinct signals for the aromatic protons. A characteristic singlet for the methyl protons will be observed in the upfield region (around δ 2.4-2.5 ppm).

¹³C NMR:

  • Fluorenone: The ¹³C NMR spectrum of fluorenone shows seven signals for the thirteen carbon atoms due to molecular symmetry. The carbonyl carbon (C9) gives a characteristic signal in the downfield region, typically around δ 194 ppm.[5] The aromatic carbons resonate in the range of δ 120-145 ppm.[5]

  • This compound: The loss of symmetry in the 2-methyl derivative results in a greater number of distinct signals in the ¹³C NMR spectrum. The methyl carbon will appear as a signal in the upfield region (around δ 20-22 ppm). The chemical shifts of the aromatic carbons will also be slightly altered due to the electronic effect of the methyl group.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are dominated by the strong absorption band of the carbonyl group (C=O) stretching vibration.

  • Fluorenone: This peak is typically observed around 1710-1720 cm⁻¹.[6]

  • This compound: The position of the C=O stretching frequency is not expected to shift significantly upon methylation, as the electronic effect of the methyl group at the 2-position on the carbonyl group is relatively small. Other characteristic bands in the IR spectra of both compounds include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

UV-Vis Spectroscopy

The UV-Vis absorption spectra of fluorenone and its derivatives are characterized by multiple absorption bands corresponding to π-π* and n-π* electronic transitions.

  • Fluorenone: The spectrum of fluorenone typically shows strong absorption bands in the UV region and a weaker, broad absorption band in the near-UV or visible region corresponding to the n-π* transition of the carbonyl group.

  • This compound: The methyl group may cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).

Comparative Performance in Applications

The structural and electronic differences between fluorenone and this compound can translate into distinct performance characteristics in various applications.

Organic Electronics

Fluorenone derivatives are widely investigated as building blocks for organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7] The introduction of substituents can tune the energy levels (HOMO and LUMO) of the molecule, which is crucial for efficient charge injection and transport in these devices. The methyl group in this compound can influence these properties, potentially leading to altered device performance in terms of efficiency, brightness, and color purity. The enhanced solubility of the methylated derivative can also be advantageous for solution-based fabrication processes of electronic devices.

Drug Development and Biological Activity

Fluorene and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The biological activity of these compounds is often dependent on their ability to interact with specific biological targets. The addition of a methyl group can affect the lipophilicity and steric properties of the molecule, which can in turn influence its binding affinity to target proteins or its ability to cross cell membranes. For instance, some studies on fluorenone derivatives have shown that the presence of a methyl group can enhance the anti-Candida albicans activity.[10] However, the overall effect on cytotoxicity and antimicrobial activity would need to be evaluated on a case-by-case basis through specific assays.

Conclusion

The comparison between this compound and its parent compound, fluorenone, highlights the significant impact of a single methyl group on the physicochemical properties and potential applications of this important class of molecules. The enhanced solubility and altered electronic properties of the methylated derivative make it an attractive candidate for further exploration in materials science and medicinal chemistry. This guide provides a foundational understanding for researchers to make informed decisions in the selection and design of fluorenone-based compounds for their specific research needs. Further experimental investigations are warranted to fully elucidate the comparative performance of these two compounds in various technological and biological systems.

References

Unveiling the Photophysical Landscape of Substituted Fluorenones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fluorenone core, with its rigid, planar structure and inherent electron-accepting character, serves as a versatile scaffold in the development of photophysically active molecules. Functionalization of this core with various substituent groups allows for precise tuning of its electronic and optical properties, leading to a diverse array of compounds with tailored absorption and emission characteristics. This guide will navigate the intricate interplay of substituent effects, providing a framework for understanding and predicting the photophysical behavior of this important class of molecules.

The Influence of Substituents on the Photophysical Properties of Fluorenone

The introduction of electron-donating or electron-withdrawing groups onto the fluorenone skeleton profoundly alters its electronic structure, which in turn dictates its interaction with light. These modifications primarily influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

Electron-Donating Groups: Engineering Red-Shifted Emission and Enhanced Brightness

The incorporation of electron-donating groups (EDGs), such as methoxy (-OCH₃) and amino (-NH₂), generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This phenomenon is attributed to the destabilization of the HOMO and, to a lesser extent, the stabilization of the LUMO, resulting in a smaller HOMO-LUMO energy gap. For instance, studies on methoxy-substituted fluorenones have systematically demonstrated this trend.[1][2]

The position of the substituent on the fluorenone ring is also a critical determinant of its photophysical properties. For example, a comprehensive investigation into methoxy-substituted fluorenones revealed that substituents at the meta positions to the carbonyl group have a more significant impact on the fluorescence quantum yield and lifetime compared to those at the para positions.[2] This is rationalized by a greater stabilization of the singlet excited state through partial charge transfer from the meta-methoxy groups to the carbonyl moiety, which can lead to an increase in non-radiative decay pathways.[2]

In contrast, derivatives like 3-aminofluorenone have been shown to exhibit enhanced quantum yields and strong emissive properties stemming from an intramolecular charge transfer (ICT) excited state.[3] However, the emission of such derivatives can be highly sensitive to the solvent environment, often being quenched in hydrogen-bonding solvents.[3]

Electron-Withdrawing Groups: A Pathway to Modulated Electronic Properties

Conversely, the introduction of electron-withdrawing groups (EWGs) tends to stabilize both the HOMO and LUMO levels, often leading to more subtle shifts in the absorption and emission spectra compared to EDGs. The primary effect of EWGs is often observed in the electrochemical properties of the molecule, such as the reduction potential. This makes them valuable for applications in organic electronics where precise control over electron-accepting capabilities is required.

Comparative Photophysical Data of Substituted Fluorenone Derivatives

To facilitate a direct comparison, the following table summarizes key photophysical data for a selection of substituted fluorenone derivatives from the literature. It is important to note that solvent conditions can significantly influence these properties, and the data presented here are for specific solvents as indicated in the cited references.

SubstituentPosition(s)Solventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
Unsubstituted-Acetonitrile3805000.027[3]
2-Methoxy2Acetonitrile432507-[1]
3-Methoxy3Acetonitrile--Similar to unsubstituted[1]
4-Methoxy4Acetonitrile432507-[1]
3,6-Dimethoxy3,6Acetonitrile--Similar to unsubstituted[1]
2,7-Dimethoxy2,7----
3-Amino3---Enhanced[3]
Thiophene2,7----[4][5]
Diphenylamine----Good[6]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount for the reliable comparison of different derivatives. The following section outlines standardized, step-by-step methodologies for key experimental techniques.

Steady-State Absorption and Emission Spectroscopy

This is the foundational technique for characterizing the electronic transitions of a molecule.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the fluorenone derivatives in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. A solvent-filled cuvette should be used as a reference.

  • Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λabs,max) of the sample. The emission and excitation slit widths should be optimized to achieve a good signal-to-noise ratio without saturating the detector.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield, which represents the efficiency of the emission process, can be determined using a relative method with a well-characterized standard or an absolute method using an integrating sphere.

Relative Method:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Data Acquisition: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Ensure the absorbance values are below 0.1.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Absolute Method using an Integrating Sphere:

This method directly measures the ratio of emitted to absorbed photons and is considered more accurate as it does not rely on a reference standard.

G cluster_setup Setup cluster_measurement Measurement Steps cluster_calculation Calculation spectrofluorometer Spectrofluorometer integrating_sphere Integrating Sphere spectrofluorometer->integrating_sphere houses detector Detector integrating_sphere->detector collects light for light_source Excitation Light Source light_source->integrating_sphere illuminates step1 1. Measure scattered light from blank (solvent) step2 2. Measure emission and scattered light from sample step1->step2 calc1 Integrate emission and scattering signals step1->calc1 step3 3. Measure direct excitation profile without sample step2->step3 step2->calc1 step3->calc1 calc2 Calculate number of absorbed and emitted photons calc1->calc2 result Quantum Yield (ΦF) calc2->result

Time-Resolved Fluorescence Spectroscopy

This technique provides information about the excited-state lifetime (τ) of a fluorescent molecule, which is the average time it spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

  • Data Acquisition: Excite the sample with a low-intensity laser pulse and measure the arrival time of the first emitted photon relative to the excitation pulse. Repeat this process millions of times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

G cluster_excitation Excitation cluster_detection Detection cluster_analysis Analysis pulsed_laser Pulsed Laser Source sample Sample pulsed_laser->sample excites timing_electronics Timing Electronics (TAC/ADC) pulsed_laser->timing_electronics start signal detector Single-Photon Detector sample->detector emits photon detector->timing_electronics stop signal histogram Build Histogram of Photon Arrival Times timing_electronics->histogram fitting Exponential Decay Fitting histogram->fitting lifetime Fluorescence Lifetime (τ) fitting->lifetime

Conclusion and Future Outlook

The photophysical properties of substituted fluorenone derivatives are a rich and complex field of study, with significant potential for the development of new functional materials. By understanding the fundamental principles that govern the relationship between molecular structure and optical behavior, researchers can rationally design and synthesize novel fluorenones with optimized properties for a wide range of applications. The continued exploration of new substituent patterns and the use of advanced spectroscopic techniques will undoubtedly lead to further breakthroughs in this exciting area of materials science.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methyl-9H-fluoren-9-one and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous identification of chemical isomers is a foundational requirement for ensuring efficacy, safety, and reproducibility. Positional isomers, such as the methyl derivatives of 9H-fluoren-9-one, present a classic analytical challenge. While they share the same mass and elemental composition, the placement of a single methyl group profoundly influences their electronic and steric environments, leading to distinct spectroscopic signatures.

This guide provides an in-depth comparison of the spectroscopic characteristics of 2-methyl-9H-fluoren-9-one and its 1-, 3-, and 4-positional isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to differentiate these closely related compounds. The causality behind experimental choices and spectral interpretations is emphasized to provide a robust, self-validating analytical framework.

The Analytical Imperative: Why Isomer Differentiation Matters

The 9-fluorenone core is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure is a key building block for everything from antiviral agents to advanced organic electronic materials.[2][3] The addition of a methyl group, while seemingly minor, can drastically alter a molecule's biological activity or photophysical properties. For instance, a methyl group at the 2-position may offer a different steric or electronic profile compared to one at the 4-position, impacting receptor binding or charge transport efficiency. Therefore, a multi-faceted spectroscopic approach is not merely academic—it is essential for quality control, reaction monitoring, and regulatory compliance.

Experimental Protocols and Workflow

A reliable analysis begins with meticulous sample preparation and a logical workflow. The following protocols represent best practices for acquiring high-quality, reproducible data.

Standard Operating Procedures (SOPs)
  • NMR Spectroscopy (¹H and ¹³C):

    • Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for these aromatic ketones and its single, well-defined residual solvent peak (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) that rarely interferes with analyte signals.

    • Protocol:

      • Accurately weigh 5-10 mg of the methyl-9H-fluoren-9-one isomer.

      • Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0 ppm).

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is crucial to achieve an adequate signal-to-noise ratio for quaternary carbons.

  • Infrared (IR) Spectroscopy:

    • Rationale: The KBr pellet method is preferred for these solid compounds to eliminate solvent-related interference, especially in the carbonyl stretching region.

    • Protocol:

      • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Press the powder into a transparent pellet using a hydraulic press.

      • Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Rationale: Electron Ionization (EI) is a standard technique that provides a distinct molecular ion peak and reproducible fragmentation patterns, which are useful for structural elucidation.

    • Protocol:

      • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

      • Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure sample purity and obtain retention time data.

      • Acquire the mass spectrum using a standard EI energy of 70 eV.

Integrated Analytical Workflow

A sequential and logical application of these techniques ensures a self-validating identification process. Mass spectrometry first confirms the molecular weight, IR spectroscopy verifies the presence of the key carbonyl functional group, and NMR spectroscopy provides the definitive structural arrangement.

G cluster_0 Analytical Workflow Sample Unknown Isomer Sample MS Mass Spectrometry (GC-MS) Sample->MS Confirm MW = 194.23 IR FTIR Spectroscopy MS->IR Purity & MW Confirmed NMR 1H & 13C NMR Spectroscopy IR->NMR C=O Group Confirmed ID Unambiguous Isomer ID NMR->ID Positional Data Confirmed

Caption: Integrated workflow for isomer identification.

Comparative Spectroscopic Analysis

The cornerstone of isomer differentiation lies in the detailed comparison of their spectra. The parent 9-fluorenone molecule serves as our baseline for interpreting the effects of the methyl substituent.[4][5]

Mass Spectrometry (MS)

All four isomers (1-, 2-, 3-, and 4-methyl-9H-fluoren-9-one) have the same molecular formula, C₁₄H₁₀O, and a monoisotopic mass of approximately 194.07 Da.[6][7]

  • Molecular Ion (M⁺•): The primary value of MS is to confirm the molecular weight. All isomers will exhibit a strong molecular ion peak at m/z = 194.

  • Fragmentation: While EI fragmentation patterns for positional isomers can be very similar, minor differences in fragment ion intensities may arise. The primary fragmentation pathway for fluorenones involves the loss of CO (m/z 28), leading to a fragment at m/z = 166. Subsequent loss of a hydrogen atom gives a fragment at m/z = 165. The relative intensities of these peaks might show subtle variations based on the stability of the resulting carbocations, which is influenced by the methyl group's position. However, relying on MS fragmentation alone for definitive isomer assignment is generally not recommended.

Table 1: Key Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
9-Fluorenone (Parent) C₁₃H₈O 180.20 180 (M⁺•), 152 ([M-CO]⁺•), 151

| Methyl-9H-fluoren-9-one | C₁₄H₁₀O | 194.23 | 194 (M⁺•), 166 ([M-CO]⁺•), 165 |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the vibrational modes of functional groups. The most diagnostic feature for these compounds is the carbonyl (C=O) stretch.

  • Carbonyl (C=O) Stretch: For the parent 9-fluorenone, this sharp, intense absorption appears around 1715-1720 cm⁻¹.[8] The electron-donating nature of the methyl group can slightly alter the bond strength and, consequently, the absorption frequency of the C=O group. This effect is most pronounced when the methyl group is in a position that allows for electronic resonance with the carbonyl group (positions 2 and 4).

  • C-H Stretches and Bends: All isomers will show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings, but overlap can make interpretation complex.

Table 2: Characteristic IR Frequencies (cm⁻¹)

Compound C=O Stretch Aromatic C-H Stretch Aliphatic C-H Stretch
9-Fluorenone (Parent) ~1715 >3000 N/A
1-Methyl-9H-fluoren-9-one ~1714 >3000 <3000
This compound ~1712 >3000 <3000
3-Methyl-9H-fluoren-9-one ~1713[6] >3000 <3000
4-Methyl-9H-fluoren-9-one ~1712 >3000 <3000

(Note: Values for 1-, 2-, and 4-methyl isomers are predicted based on electronic effects; slight variations are expected.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing these isomers, as it provides a detailed map of the proton and carbon environments. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.

The aromatic region (typically 7.0-8.0 ppm) provides the most definitive information. The key is to analyze the chemical shifts and coupling patterns, which are dictated by the position of the methyl group. The methyl protons themselves will appear as a singlet around 2.4-2.6 ppm.

  • Parent 9-Fluorenone: The spectrum is symmetric. Protons H-1/H-8, H-2/H-7, H-3/H-6, and H-4/H-5 are chemically equivalent, resulting in four distinct signals in the aromatic region.[9]

  • 1-Methyl Isomer: The methyl group at C-1 breaks the molecule's symmetry. It will exert a steric effect on the adjacent H-8 proton, potentially causing its signal to shift significantly. The H-2 proton will be a doublet, coupled to H-3.

  • 2-Methyl Isomer: The methyl group at C-2 influences the adjacent H-1 and H-3 protons. The H-1 proton will appear as a singlet (or a very narrow doublet due to small meta-coupling), which is a highly diagnostic feature.

  • 3-Methyl Isomer: The methyl group is relatively remote from the other ring. The protons on the substituted ring (H-1, H-2, H-4) will have unique shifts and coupling patterns. The H-4 proton, adjacent to the carbonyl group, is expected to be the most downfield on that ring.

  • 4-Methyl Isomer: The methyl group at C-4 is adjacent to the carbonyl group. This proximity will likely cause a deshielding effect on the methyl protons. The H-3 proton will be a doublet, coupled to H-2. The H-5 proton on the other ring will experience steric compression and may be shifted downfield.

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their electronic nature.

  • Carbonyl Carbon (C9): In the parent 9-fluorenone, the C=O carbon signal appears far downfield, around 193-194 ppm.[10] The methyl group's electron-donating effect may cause slight upfield shifts in this signal for the isomers.

  • Methyl Carbon: A signal around 20-22 ppm will confirm the presence of the methyl group.

  • Aromatic Carbons: The substitution breaks the parent molecule's symmetry, leading to up to 13 distinct aromatic carbon signals (7 CH, 6 quaternary). The carbon directly attached to the methyl group (the ipso-carbon) will be shifted downfield, while the ortho and para carbons will experience an upfield shift due to the methyl group's electron-donating effect. This predictable pattern is key to assigning the structure. For instance, in the 2-methyl isomer, C-2 will be downfield, while C-1 and C-3 will be shifted upfield relative to their positions in the parent fluorenone.

Table 3: Predicted Key NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound Methyl Singlet (¹H) Key Aromatic Protons (¹H) Carbonyl (¹³C)
9-Fluorenone N/A H-4/5 (~7.65), H-1/8 (~7.50), H-2/7, H-3/6 (~7.3-7.4) ~193.8
1-Methyl ~2.5 H-8 likely shifted due to steric effects ~193.5
2-Methyl ~2.4 H-1 appears as a distinct singlet ~193.6
3-Methyl ~2.4 H-4 (adjacent to C=O) is downfield ~193.7
4-Methyl ~2.6 H-5 likely shifted due to steric effects ~193.4

(Note: These are predictive values based on established substituent effects. Actual experimental values may vary slightly.)

Conclusion and Best Practices

The unambiguous identification of methyl-9H-fluoren-9-one isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry serves to confirm the molecular weight and IR spectroscopy verifies the core functional group, NMR spectroscopy stands as the definitive tool for positional isomer differentiation.

The key diagnostic features are:

  • 1-Methyl Isomer: Unique shifts for protons H-2, H-3, and H-8 due to the loss of symmetry.

  • 2-Methyl Isomer: A characteristic singlet for the H-1 proton in the ¹H NMR spectrum.

  • 3-Methyl Isomer: A relatively less perturbed spectrum compared to other isomers, with predictable shifts for H-1, H-2, and H-4.

  • 4-Methyl Isomer: Significant steric-induced shifts for the H-5 proton and potentially the methyl protons themselves.

By integrating data from these orthogonal techniques, as outlined in the proposed workflow, researchers can confidently and reliably characterize these important chemical entities, ensuring the integrity and validity of their scientific work.

References

A Comparative Analysis of 2-methyl-9H-fluoren-9-one and Other Fluorenone Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Materials Scientists

The relentless pursuit of highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has cemented fluorene-based compounds as a cornerstone in the field of organic electronics. Their inherent rigidity, high thermal stability, and excellent charge-transporting properties make them versatile building blocks for various components within an OLED device. Among these, fluorenone derivatives, characterized by the presence of a carbonyl group at the C9 position, have garnered significant attention due to their unique electronic and photophysical properties. This guide provides an in-depth technical comparison of the performance of 2-methyl-9H-fluoren-9-one in OLEDs against other notable fluorenone derivatives. While direct, side-by-side comparative studies involving this compound are limited in publicly available literature, this guide synthesizes existing data on related compounds to provide a comprehensive analysis of structure-property relationships and performance expectations.

The Fluorenone Core: A Versatile Platform for OLED Materials

The fluorenone scaffold serves as an electron-accepting moiety, and its properties can be finely tuned by introducing various substituents at different positions on the aromatic rings. This functionalization significantly impacts the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and photoluminescent characteristics, ultimately dictating its role and performance within an OLED. Fluorenone derivatives have been explored as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emissive dopants in OLEDs.[1]

This compound: An Overview

This compound is a simple derivative of the fluorenone core. The introduction of a methyl group, an electron-donating substituent, at the 2-position is expected to influence its electronic properties. While specific OLED performance data for this particular compound is scarce in peer-reviewed journals, we can infer its potential behavior by examining the effects of similar substitutions on the fluorenone framework. The methyl group is likely to slightly raise the HOMO energy level compared to the parent fluorenone, potentially affecting hole injection and transport properties.

Comparative Performance Analysis with Other Fluorenone Derivatives

To provide a comprehensive comparison, we will examine the performance of this compound in the context of other well-studied fluorenone derivatives, particularly those with substitutions at the 2 and 7 positions.

2,7-Disubstituted Fluorenones: A Popular Motif

A significant body of research focuses on 2,7-disubstituted fluorenones, where various electron-donating or electron-accepting groups are introduced to modulate the material's properties. For instance, a study on four fluorenone-based materials with different donor moieties at the 2 and 7 positions demonstrated their potential as emitters in fluorescent OLEDs.[2][3] These compounds exhibited good thermal stability with decomposition temperatures ranging from 271 to 395 °C.[2][3] When doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host, these materials produced orange to red electroluminescence with a maximum external quantum efficiency (EQE) reaching up to 2.54% and a maximum brightness of 7509.14 cd/m².[2][3]

Table 1: Performance Data of Selected 2,7-Disubstituted Fluorenone-Based OLEDs [2][3]

Donor Moiety at 2,7-positionsHost MaterialMax. EQE (%)Max. Brightness (cd/m²)Turn-on Voltage (V)Emission ColorCIE (x, y)
PhenoxazinylmCP1.173419.036.60Red(0.57855, 0.38766)
DimethylacridinylmCP2.547509.145.08Orange(0.52102, 0.43609)
Di-tert-butyl-carbazolylmCP1.063742.875.51Red(0.60724, 0.38766)
PhenothiazinylmCP0.914078.635.60Red(0.57516, 0.41646)

Note: The data presented is for doped devices with 90 wt% mCP as the host.

These results highlight how the choice of the donor group significantly influences the device performance. The dimethylacridinyl-substituted fluorenone exhibited the highest efficiency, suggesting a favorable balance of charge transport and radiative decay pathways.

The Influence of the Methyl Group

While direct data for this compound is lacking, studies on related fluorene derivatives (not fluorenones) can offer some insights. For instance, research on hole-transporting materials based on fluorene units has shown that the inclusion of methyl groups can impact carrier mobility.[4] It is plausible that a single methyl group on the fluorenone core would have a less pronounced effect compared to the larger, more complex donor groups in the 2,7-disubstituted examples. Its impact on the photophysical properties, such as the emission wavelength, is also expected to be modest.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are crucial. Below are generalized procedures for the synthesis of fluorenone derivatives and the fabrication of OLED devices.

Synthesis of Fluorenone Derivatives

A common method for synthesizing fluorenone derivatives is the oxidation of the corresponding fluorene precursor.

General Protocol for the Oxidation of a Substituted 9H-Fluorene:

  • Dissolution: Dissolve the substituted 9H-fluorene in a suitable solvent, such as glacial acetic acid.

  • Oxidation: Add an oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), portion-wise to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then purify by recrystallization from an appropriate solvent (e.g., ethanol/toluene) to obtain the pure fluorenone derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Fluorenone Derivative start Start with Substituted 9H-Fluorene dissolve Dissolve in Acetic Acid start->dissolve oxidize Add Oxidizing Agent (e.g., CrO₃) dissolve->oxidize monitor Monitor Reaction by TLC oxidize->monitor precipitate Precipitate in Water monitor->precipitate Reaction Complete purify Filter, Wash, and Recrystallize precipitate->purify end Pure Fluorenone Derivative purify->end

Caption: General workflow for the synthesis of fluorenone derivatives via oxidation.

OLED Device Fabrication

The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation.

General Protocol for Vacuum Deposition of a Multilayer OLED:

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum chamber (typically < 10⁻⁶ Torr). Deposit the organic layers and the metal cathode sequentially by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. A typical device architecture might be:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., HATCN

    • Hole Transport Layer (HTL), e.g., NPB

    • Emissive Layer (EML): Host material doped with the fluorenone derivative

    • Electron Transport Layer (ETL), e.g., TPBi

    • Electron Injection Layer (EIL), e.g., LiF

    • Cathode, e.g., Al

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect them from atmospheric moisture and oxygen.

OLED_Fabrication_Workflow cluster_fabrication OLED Fabrication by Vacuum Deposition start ITO Substrate Cleaning hil HIL Deposition start->hil htl HTL Deposition hil->htl eml EML Deposition (Host + Fluorenone) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation

Caption: Step-by-step workflow for the fabrication of a multilayer OLED device.

Discussion and Future Outlook

The available data on 2,7-disubstituted fluorenones demonstrates that the fluorenone core is a viable platform for developing efficient OLED emitters, particularly in the orange-to-red region of the visible spectrum. The performance of these materials is highly dependent on the nature of the substituents.

For this compound, it is reasonable to hypothesize that its performance characteristics will be modest compared to the more complex, push-pull structures of the 2,7-disubstituted derivatives. The single methyl group is unlikely to induce a significant redshift in the emission, and its electron-donating strength is weaker than that of arylamine or carbazole moieties. Consequently, if used as an emitter, it would likely exhibit blue-shifted emission compared to the orange-red emitters discussed, but with potentially lower efficiency due to a less optimized charge balance and radiative decay rate.

To definitively assess the performance of this compound in OLEDs, further experimental work is required. This should include:

  • Detailed Photophysical Characterization: Measurement of its absorption and emission spectra, photoluminescence quantum yield, and excited state lifetimes in various solvents and as a thin film.

  • Electrochemical Analysis: Determination of its HOMO and LUMO energy levels via cyclic voltammetry to understand charge injection barriers.

  • Charge Transport Properties: Measurement of its electron and hole mobilities to evaluate its suitability as a charge-transporting material.[5]

  • Device Fabrication and Testing: Incorporation of this compound into OLEDs in various roles (emitter, host, or transport layer) and comprehensive characterization of the device performance, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, power efficiency, and electroluminescence spectra.

By systematically investigating these properties, a clear understanding of the potential of this compound in OLED applications can be established, providing valuable insights for the rational design of new and improved fluorenone-based materials for next-generation displays and lighting.

References

A Senior Application Scientist's Guide to the Synthetic Validation of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct and validated synthetic routes to 2-methyl-9H-fluoren-9-one, a valuable chemical intermediate in the fields of medicinal chemistry, materials science, and drug development. Fluorenone derivatives serve as critical scaffolds for organic light-emitting diodes (OLEDs), specialized polymers, and biologically active molecules.[1][2][3] The selection of an optimal synthetic pathway is paramount, balancing factors such as yield, scalability, cost, and environmental impact. Herein, we objectively compare a classic, green oxidation method with a modern, palladium-catalyzed carbonylative cyclization, providing the detailed experimental data and procedural rationale necessary for informed decision-making by researchers and process chemists.

Route 1: Direct Aerobic Oxidation of 2-methyl-9H-fluorene

This synthetic approach represents a highly efficient and environmentally conscious method for producing this compound. The strategy hinges on the direct oxidation of the corresponding hydrocarbon precursor, 2-methyl-9H-fluorene.

Causality and Mechanistic Underpinnings

The core of this reaction lies in the acidic nature of the C9 protons of the fluorene ring system (pKa ≈ 22.6 in DMSO). A strong base, such as potassium hydroxide (KOH), readily deprotonates the C9 position to generate a resonance-stabilized fluorenyl anion. This anion is then susceptible to oxidation. By utilizing atmospheric oxygen as the terminal oxidant, the process is rendered exceptionally "green" and cost-effective.[4][5] The reaction proceeds under mild, ambient conditions, avoiding the need for harsh, stoichiometric, or toxic metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).[4]

Experimental Protocol: Aerobic Oxidation
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer, add 2-methyl-9H-fluorene (1.0 eq).[6]

    • Add tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) as the solvent (approx. 4-6 mL per gram of substrate).[7][8]

    • Add powdered potassium hydroxide (KOH) (1.0-2.0 eq).[7][9]

  • Step 2: Reaction Execution

    • Stir the resulting suspension vigorously at room temperature. The flask should be open to the atmosphere or equipped with an air condenser to allow for sufficient oxygen ingress.[8]

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).[7]

  • Step 3: Work-up and Purification

    • Upon completion, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Wash the crude product with water to remove any remaining inorganic salts.[7][8]

    • The resulting solid can be further purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Workflow Visualization: Aerobic Oxidation

Aerobic_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_methyl_9H_fluorene 2-methyl-9H-fluorene ReactionVessel Stir at Room Temperature (1-3 hours) 2_methyl_9H_fluorene->ReactionVessel KOH Potassium Hydroxide (Base) KOH->ReactionVessel Air Air (O₂) (Oxidant) Air->ReactionVessel Solvent THF or DMF (Solvent) Solvent->ReactionVessel Filtration Filter to remove KOH ReactionVessel->Filtration Concentration Solvent Evaporation Filtration->Concentration Washing Wash with Water Concentration->Washing Purification Recrystallization Washing->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the aerobic oxidation of 2-methyl-9H-fluorene.

Route 2: Palladium-Catalyzed Carbonylative Cyclization

This route exemplifies a modern, transition-metal-catalyzed approach to constructing the fluorenone core. It involves an intramolecular carbonylation and C-H activation/cyclization of a substituted biaryl precursor. This method offers high yields and convergency, building the target molecule in a single, transformative step from a custom-synthesized precursor.

Causality and Mechanistic Underpinnings

The synthesis relies on a palladium-catalyzed cyclocarbonylation of an ortho-halobiaryl compound.[10] Specifically for our target, 2-iodo-4'-methyl-1,1'-biphenyl is reacted under a carbon monoxide (CO) atmosphere. The catalytic cycle is believed to involve:

  • Oxidative addition of the aryl iodide to the Pd(0) catalyst.

  • Coordination and insertion of carbon monoxide to form a palladacycle.

  • Intramolecular C-H activation/cyclization onto the adjacent phenyl ring.

  • Reductive elimination to release the this compound product and regenerate the Pd(0) catalyst.

The choice of ligand (e.g., tricyclohexylphosphine) and base (e.g., cesium pivalate) is critical for promoting the catalytic cycle and achieving high efficiency.[11]

Experimental Protocol: Carbonylative Cyclization
  • Step 1: Reaction Setup (In a Glovebox)

    • To a pressure-rated reaction vessel, add 2-iodo-4'-methyl-1,1'-biphenyl (1.0 eq).

    • Add the palladium catalyst, such as palladium(0)bis(tricyclohexylphosphine) (Pd(PCy₃)₂) (typically 1-5 mol%).[11]

    • Add cesium pivalate (CsOPiv) as the base (typically 2.0 eq).[11]

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.[11]

  • Step 2: Reaction Execution

    • Seal the reaction vessel and remove it from the glovebox.

    • Pressurize the vessel with carbon monoxide (CO) gas (pressure may vary, consult specific literature).

    • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the required duration (e.g., 7 hours).[11]

  • Step 3: Work-up and Purification

    • After cooling to room temperature, carefully vent the excess CO gas in a fume hood.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate this compound.

Workflow Visualization: Carbonylative Cyclization

Carbonylative_Cyclization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Biphenyl 2-iodo-4'-methyl-1,1'-biphenyl ReactionVessel Heat in DMF under CO pressure (e.g., 110°C, 7h) Biphenyl->ReactionVessel Catalyst Pd(0) Catalyst Catalyst->ReactionVessel Base Cesium Pivalate Base->ReactionVessel CO Carbon Monoxide (CO) CO->ReactionVessel Extraction Solvent Extraction ReactionVessel->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Pd-catalyzed synthesis of this compound.

Comparative Performance Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the research or production campaign. The following table summarizes the key performance indicators for each method.

MetricRoute 1: Aerobic OxidationRoute 2: Pd-Catalyzed Carbonylative Cyclization
Starting Material 2-methyl-9H-fluorene2-iodo-4'-methyl-1,1'-biphenyl
Key Reagents KOH, Air (O₂)Pd(0) catalyst, Ligand, Base (CsOPiv), CO gas
Reported Yield High (often >95%)[4][7]Very High (up to 97%)[11]
Atom Economy Excellent; primary byproduct is water.Moderate; incorporates CO, but generates salt waste.
Green Chemistry High; uses ambient air, mild conditions, minimal waste.[5]Moderate; uses a transition metal catalyst and CO gas.
Scalability Demonstrated on a multi-kilogram scale.[4]Potentially scalable, but requires pressure equipment.
Cost Factors Low; inexpensive base and free oxidant.High; cost of Pd catalyst, ligand, and specialized precursor.
Safety & Equipment Standard laboratory glassware.Requires pressure vessel and CO handling protocols.
Expert Insights & Recommendations

Route 1 (Aerobic Oxidation) is the superior choice for large-scale, cost-effective production. Its operational simplicity, reliance on inexpensive and readily available reagents, and strong alignment with green chemistry principles make it an industrially attractive process.[2][5] The primary consideration for this route is the availability and cost of the starting material, 2-methyl-9H-fluorene.

Route 2 (Pd-Catalyzed Cyclization) is exceptionally well-suited for medicinal chemistry and early-stage drug discovery programs where derivatization and rapid access to diverse analogs are key. While the upfront cost of the catalyst and precursor is higher, the convergency of the route and its potential adaptability to a wide range of substituted biaryls make it a powerful tool for building molecular complexity efficiently.[10] The requirement for specialized high-pressure equipment and the handling of toxic carbon monoxide gas are significant practical considerations.

Conclusion

Both the aerobic oxidation of 2-methyl-9H-fluorene and the palladium-catalyzed carbonylative cyclization of 2-iodo-4'-methyl-1,1'-biphenyl are robust and high-yielding methods for the synthesis of this compound. The final selection of a synthetic route should be a strategic decision based on a thorough evaluation of project scale, budget, available equipment, and the overarching goals of the research program, whether they prioritize sustainable, large-scale manufacturing or versatile, discovery-phase synthesis.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methylated Fluorenones

Author: BenchChem Technical Support Team. Date: January 2026

Fluorenone and its derivatives have long been a subject of interest in medicinal chemistry due to their rigid, planar structure, which allows for effective interaction with biological macromolecules. Methylation, a common chemical modification, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, steric profile, and metabolic stability. This guide will dissect these influences in the context of fluorenone's biological activity.

Comparative Anticancer Activity: A Game of Position and Number

The anticancer potential of methylated fluorenones is a promising area of research, with studies demonstrating a clear dependence of cytotoxicity on the methylation pattern.

Structure-Activity Relationship (SAR) Insights

Research has shown that the position and number of methyl groups on the fluorenone ring system are critical determinants of cytotoxic activity. For instance, studies on a series of mono- and di-methylated fluorenones have revealed that methylation at specific positions can enhance activity against various cancer cell lines.

A study on the cytotoxicity of monomethylated 2-aminofluorenones found that the position of the methyl group significantly influenced their activity against human oral cancer (Ca9-22) and colon adenocarcinoma (COLO 205) cells. Specifically, methylation at positions C1 or C4 resulted in higher cytotoxicity compared to methylation at C3. This suggests that steric hindrance or electronic effects at these positions play a crucial role in the interaction with the biological target.

Furthermore, the introduction of a second methyl group can either enhance or diminish the anticancer effect, again depending on the positions. For example, some dimethylated fluorenones have exhibited potent anticancer activity, highlighting the complex interplay between the methylation pattern and the biological response.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of methylated fluorenones are not merely due to non-specific toxicity but are often linked to specific molecular mechanisms. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.

For example, certain fluorenone derivatives have been found to induce apoptosis in cancer cells by triggering the intrinsic mitochondrial pathway. This is often characterized by the release of cytochrome c and the activation of caspases. Additionally, cell cycle analysis has revealed that some methylated fluorenones can arrest cancer cells in the G2/M phase, preventing them from completing cell division.

The diagram below illustrates a generalized workflow for screening the cytotoxic activity of novel methylated fluorenone compounds.

Cytotoxicity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies A Synthesize Methylated Fluorenone Analogs B Prepare Cancer Cell Lines A->B Test Compounds C MTT Assay for Cytotoxicity (IC50) B->C Treat Cells D Select Lead Compounds C->D Analyze Data E Apoptosis Assay (e.g., Annexin V) D->E Investigate Leads F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification (e.g., Kinase Assay) D->G

Caption: A typical workflow for the discovery and initial mechanistic evaluation of novel anticancer methylated fluorenones.

Comparative Antimicrobial Activity

Methylated fluorenones have also demonstrated notable activity against a range of bacterial and fungal pathogens. Similar to their anticancer effects, the antimicrobial potency is closely tied to their substitution patterns. The increased lipophilicity conferred by methyl groups can enhance the penetration of the microbial cell membrane, a critical step for antimicrobial action.

A comparative study of various fluorenone derivatives could reveal that specific methylation patterns lead to enhanced activity against Gram-positive bacteria, Gram-negative bacteria, or fungi. For instance, the presence of a methyl group at a particular position might be more effective against Staphylococcus aureus than Escherichia coli, suggesting a degree of selectivity.

The table below summarizes hypothetical comparative data for a series of methylated fluorenones against representative microbes.

CompoundMethylation PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Fluorenone Unsubstituted>128>12864
MF-1 2-methyl326416
MF-2 4-methyl1612832
DMF-1 2,7-dimethyl8328

Enzyme Inhibition: Targeting Key Cellular Machinery

The planar aromatic system of the fluorenone scaffold makes it an ideal candidate for interacting with the active sites of various enzymes, particularly protein kinases. Many kinases have a relatively flat ATP-binding pocket, and fluorenones can act as competitive inhibitors. Methylation can further enhance this interaction by providing additional hydrophobic contacts or by positioning the core scaffold optimally within the binding site.

Research has identified certain fluorenone derivatives as potent inhibitors of protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified signaling pathway that could be targeted by a methylated fluorenone kinase inhibitor.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Methylated Fluorenone (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer drugs, showing potential inhibition by a methylated fluorenone.

Experimental Protocols: A Foundation for Reliable Data

To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are essential. Below is a detailed protocol for the MTT assay, a common method for assessing the cytotoxicity of compounds.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of methylated fluorenones on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Methylated fluorenone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the methylated fluorenone compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Conclusion and Future Directions

The biological activity of fluorenones can be finely tuned through methylation. The position and degree of methylation significantly impact their anticancer, antimicrobial, and enzyme-inhibitory properties. A thorough understanding of these structure-activity relationships is crucial for designing more potent and selective therapeutic agents.

Future research should focus on a more systematic exploration of the fluorenone chemical space, including the synthesis and evaluation of a wider range of methylated and otherwise substituted analogs. Advanced computational modeling and target identification studies will be instrumental in elucidating the precise molecular mechanisms underlying their biological effects and in guiding the development of the next generation of fluorenone-based drugs.

A Comparative Guide to the Synthetic Methods of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-9H-fluoren-9-one is a key chemical intermediate in the synthesis of various functional materials and pharmaceutical compounds. Its rigid, planar structure, functionalized with a methyl group, provides a versatile scaffold for further chemical modifications. The choice of synthetic route to this valuable compound can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and comparative performance data to assist researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Strategies

Three principal synthetic strategies for the preparation of this compound will be discussed and compared:

  • Direct Oxidation of 2-Methyl-9H-fluorene: A straightforward and often "green" approach.

  • Intramolecular Friedel-Crafts Acylation: A classic two-step method involving the cyclization of a biphenyl precursor.

  • Palladium-Catalyzed Carbonylative Cyclization: A modern, highly efficient, and atom-economical route.

The following table provides a summary of the key quantitative parameters for these synthetic approaches.

Parameter Direct Oxidation Intramolecular Friedel-Crafts Acylation Palladium-Catalyzed Carbonylative Cyclization
Starting Material 2-Methyl-9H-fluorene4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid2-Iodo-4'-methyl-1,1'-biphenyl
Key Reagents KOH, Air (O₂)Polyphosphoric acid or other strong acidPd(0) catalyst, CO gas, base
Typical Yield High (>95%)Moderate to High (70-90%)Very High (up to 97%)
Reaction Temperature Room TemperatureElevated (e.g., 100-140°C)Elevated (e.g., 110°C)
Reaction Time 1-8 hours1-4 hours~7 hours
Key Advantages Environmentally friendly, mild conditions, high yieldUtilizes readily available starting materialsExcellent yield and regioselectivity
Key Disadvantages Dependent on the availability of the precursorRequires a pre-synthesized biphenyl acid, harsh acidic conditionsRequires a specialized catalyst and handling of CO gas

Method 1: Direct Oxidation of 2-Methyl-9H-fluorene

This method represents the most direct route to this compound, involving the oxidation of the corresponding hydrocarbon precursor, 2-methyl-9H-fluorene. The use of air as the oxidant in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) makes this a highly attractive and environmentally benign ("green") process.[1][2][3][4][5]

Reaction Mechanism

The reaction proceeds via a base-catalyzed autoxidation. The hydroxide ion deprotonates the relatively acidic C9-proton of 2-methyl-9H-fluorene to form a fluorenyl anion. This anion then reacts with molecular oxygen from the air in a radical process to form a hydroperoxide intermediate, which subsequently eliminates a hydroxide ion to yield the desired ketone, this compound.

cluster_0 Oxidation of 2-Methyl-9H-fluorene start 2-Methyl-9H-fluorene anion Fluorenyl Anion start->anion + OH⁻ - H₂O peroxide Hydroperoxide Intermediate anion->peroxide + O₂ (air) product This compound peroxide->product - OH⁻ cluster_1 Intramolecular Friedel-Crafts Acylation start 4'-Methyl-[1,1'-biphenyl]- 2-carboxylic acid acylium Acylium Ion Intermediate start->acylium + H⁺ - H₂O sigma Sigma Complex acylium->sigma Intramolecular Electrophilic Attack product This compound sigma->product - H⁺ cluster_2 Palladium-Catalyzed Carbonylative Cyclization start 2-Iodo-4'-methyl-1,1'-biphenyl + Pd(0) oxidative_add Oxidative Addition start->oxidative_add co_insert CO Insertion oxidative_add->co_insert + CO cyclization Intramolecular C-H Activation co_insert->cyclization reductive_elim Reductive Elimination cyclization->reductive_elim product This compound + Pd(0) reductive_elim->product

References

The Influence of Substituents on Crystal Packing: A Comparative Analysis of Fluorenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the solid-state structure of a molecule is paramount. The arrangement of molecules in a crystal lattice, or crystal packing, dictates fundamental physical properties such as solubility, stability, melting point, and, critically, bioavailability for pharmaceutical compounds. For functional materials, it governs properties like charge transport and nonlinear optical response.[1] The fluorenone core, a rigid polycyclic aromatic ketone, serves as a valuable scaffold in the design of a wide array of functional molecules, from antiviral agents to organic semiconductors.[2][3] The ease of substitution on its aromatic rings allows for fine-tuning of its electronic and steric properties, which in turn profoundly influences how these molecules self-assemble in the solid state.

This guide provides a comparative analysis of the crystal packing of fluorenone and two of its derivatives: 2-aminofluorenone, featuring an electron-donating group (EDG), and 2,7-dinitrofluorenone, bearing two strong electron-withdrawing groups (EWGs). By examining the interplay of intermolecular forces, we will elucidate the principles of crystal engineering that govern the supramolecular architecture of this important class of compounds.

The Decisive Role of Intermolecular Interactions

The crystal structure of an organic molecule is a finely balanced energetic landscape governed by a variety of non-covalent interactions.[4] Unlike the strong, directional nature of covalent bonds that define the molecule itself, these weaker intermolecular forces dictate the collective arrangement. For fluorenone derivatives, the key interactions at play are:

  • π-π Stacking: The planar, electron-rich aromatic systems of fluorenone cores tend to stack in a face-to-face or offset manner to maximize attractive van der Waals forces. The distance and geometry of this stacking are crucial for properties like charge mobility in organic electronics.[5]

  • Hydrogen Bonding: The introduction of functional groups capable of acting as hydrogen bond donors (like the -NH₂ in 2-aminofluorenone) or acceptors (the carbonyl and nitro groups) introduces strong, directional interactions that can dominate the packing motif.[6]

  • C-H···O and C-H···π Interactions: These weaker hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom or a π-system, are ubiquitous in organic crystals and act as important secondary forces that fine-tune the overall structure.[1]

The specific nature and hierarchy of these interactions are directly modulated by the electronic character of the substituents on the fluorenone scaffold.

Comparative Crystallographic Analysis

To illustrate the impact of substituents, we will compare the crystal packing of the parent 9-fluorenone with 2-aminofluorenone and 2,7-dinitrofluorenone. The introduction of an amine (an EDG) and nitro groups (EWGs) creates significant differences in molecular polarity and hydrogen bonding capability, leading to distinct packing arrangements. A summary of key crystallographic data highlights these differences.

Compound Formula System Space Group Key Intermolecular Interactions CCDC No.
9-FluorenoneC₁₃H₈OOrthorhombicPna2₁C-H···O interactions, offset π-π stacking[5]
2-Aminofluorene*C₁₃H₁₁NMonoclinicP2₁/nN-H···N hydrogen bonds, C-H···π interactions147663[6]
2,7-DinitrofluorenoneC₁₃H₆N₂O₅MonoclinicP2₁/cC-H···O interactions with nitro and carbonyl groups, π-π stacking[7]

Note: The data for 2-aminofluorene is presented as a close structural analog to 2-aminofluorenone to illustrate the impact of the amine group on packing.

Case Study 1: 9-Fluorenone (The Parent Scaffold)

The crystal structure of unsubstituted 9-fluorenone is primarily governed by a combination of C-H···O interactions involving the carbonyl group and offset π-π stacking of the aromatic cores. The packing is efficient, driven by the tendency of the planar molecules to arrange in a herringbone-like motif to minimize void space.

Case Study 2: 2-Aminofluorene (Electron-Donating Group)

The introduction of the amino group at the 2-position dramatically alters the packing landscape.[6] The primary amine introduces strong hydrogen bond donors (-NH₂) which form robust N-H···N intermolecular hydrogen bonds. These strong, directional interactions become the primary organizing force, creating chains or sheets of molecules. This often disrupts the extensive π-π stacking seen in the parent fluorenone, as the molecules orient themselves to satisfy the hydrogen bonding requirements.

Case Study 3: 2,7-Dinitrofluorenone (Electron-Withdrawing Groups)

In contrast, the addition of two powerful electron-withdrawing nitro groups at the 2 and 7 positions introduces strong hydrogen bond acceptors.[7] The crystal packing is characterized by numerous C-H···O interactions between the aromatic C-H groups and the oxygen atoms of both the nitro and the central carbonyl groups. This network of weak hydrogen bonds, coupled with π-π stacking interactions (which may be influenced by the altered electronic nature of the aromatic rings), dictates the final crystal structure. The resulting packing can be significantly different from both the parent compound and the amino-substituted derivative.

The following diagram illustrates the conceptual relationship between substituent type and the dominant intermolecular forces that guide crystal packing.

G substituent Substituent Nature edg Electron-Donating (-NH2, -OH) substituent->edg e.g., 2-Aminofluorenone ewg Electron-Withdrawing (-NO2, -CN) substituent->ewg e.g., 2,7-Dinitrofluorenone none Unsubstituted (e.g., 9-Fluorenone) substituent->none h_bond Strong H-Bonding (e.g., N-H···N) edg->h_bond weak_h_bond Network of Weak C-H···O Interactions ewg->weak_h_bond pi_stacking π-π Stacking & Weak C-H···O none->pi_stacking interactions Dominant Intermolecular Forces

Caption: Influence of substituent electronics on dominant packing forces.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a definitive process that provides incontrovertible proof of molecular arrangement.[8] The following protocol outlines a self-validating workflow for the analysis of a novel fluorenone derivative.

Step 1: Crystal Growth and Selection

The causality behind this initial step is simple: the quality of the diffraction data is entirely dependent on the quality of the single crystal.[8]

  • Crystallization: Dissolve the synthesized fluorenone derivative in a suitable solvent or solvent mixture (e.g., acetone, toluene, ethyl acetate/hexane). Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals. Ideal crystals should be well-formed, transparent, and free of visible defects.

  • Selection & Mounting: Under a polarizing microscope, select a suitable crystal, typically 0.1-0.3 mm in each dimension. Mount the crystal on a cryo-loop or glass fiber using a minimal amount of inert oil (e.g., Paratone-N).[9] The crystal must be securely mounted to withstand the cryo-stream and rotation during data collection.

Step 2: Data Collection

This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.

  • Instrument Setup: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[10] Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal motion and radiation damage.

  • Unit Cell Determination: Collect a preliminary set of diffraction images (frames). The software will use the positions of the initial reflections to determine the unit cell parameters and Bravais lattice.[11] This step validates that you have a single crystal and provides the fundamental repeating unit of the lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Step 3: Data Reduction and Structure Solution

Here, the raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve the structure.

  • Integration: The software integrates the intensity of each diffraction spot on every frame and applies corrections for factors like Lorentz and polarization effects.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and crystal decay. An absorption correction is applied based on the crystal's shape and composition.

  • Structure Solution: Using direct methods or Patterson methods, the software calculates initial phases for the structure factors. This generates an initial electron density map where the positions of heavier atoms can be identified.

Step 4: Structure Refinement and Validation

This is an iterative process of improving the atomic model to best fit the experimental data.

  • Model Building: Build a molecular model by assigning atoms to the peaks in the electron density map.

  • Least-Squares Refinement: Refine the atomic positions, and anisotropic displacement parameters (which model thermal vibration) against the experimental data. This process minimizes the difference between the observed structure factors and those calculated from the model.

  • Difference Fourier Map: After each refinement cycle, a difference Fourier map is calculated. Peaks in this map indicate missing atoms (like hydrogens) or disordered regions. Add hydrogen atoms to the model and continue refinement until convergence is reached (i.e., the model no longer changes significantly).

  • Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). The final structure is checked for geometric reasonability (bond lengths, angles) and with tools like PLATON to ensure no higher symmetry has been missed. The resulting Crystallographic Information File (CIF) is the final, validated output.

The following workflow diagram visualizes this entire process.

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth & Selection data_collection 2. Data Collection (Diffractometer) crystal_growth->data_collection data_reduction 3. Data Reduction & Integration data_collection->data_reduction structure_solution 4. Structure Solution (Direct Methods) data_reduction->structure_solution refinement 5. Model Refinement (Least-Squares) structure_solution->refinement validation 6. Validation & CIF Generation refinement->validation Iterative final_structure Crystallographic Information File (CIF) validation->final_structure Final Output

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Conclusion

The crystal packing of fluorenone derivatives is a direct consequence of the type and position of substituents on the aromatic core. Electron-donating groups that can participate in strong hydrogen bonding, like amines, tend to produce structures dominated by these directional interactions. Conversely, electron-withdrawing groups, such as nitro functions, lead to packing arrangements stabilized by a complex network of weaker C-H···O interactions and π-π stacking. The unsubstituted parent molecule provides a baseline where packing is governed by a balance of van der Waals forces. This comparative analysis underscores the power of crystal engineering; by making rational, targeted modifications to the molecular structure, researchers can predictably influence the supramolecular assembly and, by extension, the macroscopic properties of the resulting material. The robust and definitive nature of single-crystal X-ray diffraction provides the essential experimental data to validate these design principles, paving the way for the creation of new pharmaceuticals and functional materials with optimized solid-state properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-methyl-9H-fluoren-9-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to provide you with the necessary technical and procedural information to manage this specific chemical waste stream with confidence and integrity.

The procedures outlined herein are synthesized from an in-depth analysis of safety data sheets for structurally similar compounds, established laboratory safety practices, and the governing regulations set forth by federal bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Human Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Environmental Hazards : Toxic to aquatic life with long-lasting effects.

This dual-threat profile necessitates a disposal plan that both protects laboratory personnel and prevents environmental release. Improper disposal, such as drain disposal, is strictly prohibited due to its ecotoxicity.[2]

Hazard ClassificationGHS CodePictogramRequired Precautions
Skin IrritationH315pictogram: "!" (exclamation mark)Wear protective gloves.[1]
Serious Eye IrritationH319pictogram: "!" (exclamation mark)Wear eye and face protection.[1]
Respiratory IrritationH335pictogram: "!" (exclamation mark)Use only in a well-ventilated area.[1]
Hazardous to the Aquatic EnvironmentH411pictogram: "environment"Avoid release to the environment.

Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Proper preparation is critical to ensuring a safe disposal process. The causality is clear: minimizing exposure minimizes risk.

Required Personal Protective Equipment (PPE):

  • Hand Protection : Wear chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[3]

  • Eye/Face Protection : Use tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

Work Area Preparation:

  • Designate a Waste Accumulation Area : Identify a specific, secondary-contained area within the lab for the waste container. This area should be away from drains and incompatible materials.

  • Ensure Proper Ventilation : If handling the solid outside of a fume hood, ensure the area is well-ventilated to avoid inhalation of dust.[1][5]

  • Assemble Spill Kit : Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic solids, a waste bag, and tongs or a scoop.

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" management principle mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[6][7] As the generator, you are responsible for the waste from its creation to its final disposal.[7]

Step 1: Waste Characterization

  • You must first determine that the material is a "solid waste" as defined by the EPA, meaning it is a discarded material.[6]

  • Next, classify it as hazardous. Based on its known toxic properties, this compound should be managed as a hazardous waste.[4]

Step 2: Waste Segregation & Containerization

  • Do Not Mix Wastes : Never mix this compound waste with other waste streams. Commingling wastes can create unknown hazards and complicates disposal, often increasing costs.

  • Select an Appropriate Container :

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be in good condition, free of leaks or residues on the outside.

    • For liquid waste solutions, use a container designed for liquids that can be tightly sealed.[6]

  • Keep Containers Closed : The waste container must remain closed at all times except when adding waste.[6][8] This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors and dust.

Step 3: Labeling the Waste Container

  • Proper labeling is a key requirement under RCRA. The label must be affixed to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Ecotoxic").

    • The date on which waste was first added to the container (Accumulation Start Date).

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in your designated satellite accumulation area.

  • Follow your institution's guidelines regarding the maximum volume of waste that can be accumulated in the laboratory before it must be transferred to a central storage facility.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

  • Your EH&S department will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[9]

Disposal Decision & Workflow Diagram

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles) start->ppe container Select & Prepare Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal label_waste Label with 'Hazardous Waste', Full Chemical Name, Hazards, Date seal->label_waste store Store in Designated Satellite Accumulation Area label_waste->store log Document in Waste Log store->log pickup Contact EH&S for Pickup log->pickup end Disposal Complete pickup->end Final Disposal via Licensed Vendor

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response:

  • Alert Personnel : Notify colleagues in the immediate area.

  • Isolate the Area : Prevent access to the spill area.

  • Assess the Spill : For small, manageable spills of solid material, proceed with cleanup. For large spills, evacuate and contact EH&S.

  • Cleanup :

    • Wearing your full PPE, gently sweep or scoop the solid material to avoid generating dust.[2][5]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the affected area thoroughly.

Personnel Exposure:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact : Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical help.[1]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

References

Personal protective equipment for handling 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

2-Methyl-9H-fluoren-9-one is an aromatic ketone. Aromatic ketones as a class of compounds can present various hazards, including irritation to the skin and eyes, and potential respiratory effects if inhaled as a dust or vapor. The operational plan outlined below is designed to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. When handling this compound, the following should be in place:

  • Chemical Fume Hood : All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[3][4]

Administrative Controls: Safe Work Practices

Safe work practices are crucial for preventing accidents and exposures. Key administrative controls include:

  • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all procedures involving this compound.

  • Training : All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work. This training should be documented.

  • Restricted Access : The area where the compound is handled should be clearly marked and access restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, PPE is essential for protecting against residual risks. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a risk of splashing.[5]Protects against eye irritation from dust or splashes.[1][6][7]
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, consider thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always inspect gloves for tears or punctures before use.[8][9]Prevents skin irritation and potential absorption.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a certified chemical fume hood. If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is necessary.[5]Prevents respiratory irritation from inhalation of dust.[1][2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be a designated and labeled chemical cabinet.

Weighing and Solution Preparation
  • Preparation : Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Donning PPE : Put on all required PPE as outlined in the table above, following the correct donning sequence.

  • Weighing :

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation :

    • Add the weighed solid to a suitable vessel containing the solvent inside the fume hood.

    • Stir the mixture until the solid is fully dissolved.

    • Cap the solution container securely.

Experimental Use
  • Containment : All subsequent experimental steps involving the compound or its solutions should be performed within the chemical fume hood.

  • Spill Kit : Have a chemical spill kit readily available that is appropriate for solid and solvent spills.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

Waste Segregation and Collection
  • Solid Waste :

    • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, labeled hazardous waste container.

    • The container must be kept closed when not in use.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. Aromatic compounds should generally be collected in a non-halogenated solvent waste stream.[10][11]

Disposal Procedure
  • Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.[6][7][12]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill :

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Decontaminate Area Decontaminate Area Dispose via EHS->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE

Caption: Workflow for handling this compound.

PPE Donning and Doffing Sequence

G cluster_donning Donning Sequence Lab Coat Lab Coat Goggles Goggles Lab Coat->Goggles Goggles->Lab Coat Gloves Gloves Goggles->Gloves Gloves->Goggles

Caption: Recommended PPE donning and doffing sequence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.